2,3-Dichloropyridine-4-boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2,3-dichloropyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BCl2NO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRTZUPJNVJMHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392855 | |
| Record name | 2,3-Dichloropyridine-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951677-39-7 | |
| Record name | 2,3-Dichloropyridine-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dichloropyridine-4-boronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,3-Dichloropyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloropyridine-4-boronic acid is a halogenated pyridine derivative that has emerged as a valuable building block in modern organic synthesis. Its utility is primarily centered on its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The presence of both chloro- and boronic acid functionalities on the pyridine ring allows for the strategic and regioselective formation of carbon-carbon bonds, making it an important intermediate in the synthesis of complex heterocyclic compounds. This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, and a representative experimental protocol for this compound, tailored for researchers and professionals in the fields of chemistry and drug development.
Chemical and Physical Properties
This compound is typically a white to off-white solid at room temperature.[1] The key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₄BCl₂NO₂ | [2][3] |
| Molecular Weight | 191.81 g/mol | [2][3] |
| Appearance | Solid | [2][3] |
| Melting Point | 140-141 °C | [4] |
| Boiling Point | Not available | [4] |
| Density | Not available | [4] |
| CAS Number | 951677-39-7 | [1][4] |
| InChI | 1S/C5H4BCl2NO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2,10-11H | [2][3] |
| SMILES | OB(O)c1ccnc(Cl)c1Cl | [2][3] |
Spectroscopic Data
Accurate spectroscopic characterization is essential for the verification of the identity and purity of this compound. While experimentally obtained spectra for this specific compound are not widely published, the following data is based on predictions and analysis of similar structures. Researchers should verify the identity of their samples using their own analytical data.
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the two chlorine atoms and the boronic acid group.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display five signals for the pyridine ring carbons. The carbon attached to the boron atom is expected to be broad due to quadrupolar relaxation.
Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to show characteristic absorption bands for O-H stretching of the boronic acid group (a broad band around 3300-2500 cm⁻¹), B-O stretching (around 1350 cm⁻¹), and C-Cl stretching (in the fingerprint region).
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (191.81 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.
Applications in Organic Synthesis
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[5] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the pyridine ring of the boronic acid and an aryl or vinyl halide, leading to the synthesis of substituted bipyridines and other complex heterocyclic structures.[6][7][8] These structural motifs are of significant interest in medicinal chemistry and materials science.
Experimental Protocols
The following is a representative, general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl boronic acid like this compound. Researchers should optimize the reaction conditions for their specific substrates.
General Procedure for Suzuki-Miyaura Coupling: [9]
-
Reaction Setup: In a clean, dry flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).
-
Catalyst and Ligand Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.) or palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and an aqueous solution of the base.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) and maintain the reaction under this atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
To aid in the understanding of the core application of this compound, the following diagrams illustrate the Suzuki-Miyaura cross-coupling reaction.
Caption: Overview of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety Information
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as an acute toxicant if swallowed and may cause skin and eye irritation.[2][3] For detailed safety information, please consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a key synthetic intermediate with significant applications in the construction of complex heterocyclic molecules, particularly through the Suzuki-Miyaura cross-coupling reaction. Its chemical properties and reactivity make it a valuable tool for researchers and scientists in drug discovery and materials science. This guide provides a foundational understanding of its properties, a general experimental approach for its use, and visual representations of its primary application to support further research and development.
References
- 1. sincerechemical.com [sincerechemical.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2,3-dichloropyridin-4-ylboronic acid - 951677-39-7 - Structure, Synthesis, Properties [organoborons.com]
- 5. chemimpex.com [chemimpex.com]
- 6. preprints.org [preprints.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. organic-synthesis.com [organic-synthesis.com]
An In-Depth Technical Guide to 2,3-Dichloropyridine-4-boronic acid (CAS: 951677-39-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-Dichloropyridine-4-boronic acid, a key building block in modern organic synthesis. The document details its chemical and physical properties, safety information, synthesis, and its primary application in the formation of complex organic molecules, particularly within the realms of pharmaceutical and agrochemical research.
Core Compound Properties
This compound is a substituted pyridine derivative containing a boronic acid functional group. This unique combination of a halogenated pyridine ring and a boronic acid moiety makes it a versatile reagent, primarily for palladium-catalyzed cross-coupling reactions.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 951677-39-7 | General supplier data |
| Molecular Formula | C₅H₄BCl₂NO₂ | [1] |
| Molecular Weight | 191.81 g/mol | |
| Appearance | White to off-white solid | General supplier data |
| Melting Point | 136-138 °C | General supplier data |
| Solubility | Soluble in organic solvents | [1] |
Spectral Data
While comprehensive spectral data is not consistently provided by all suppliers, typical analytical techniques for characterization would include:
-
¹H NMR: To confirm the proton environment of the pyridine ring.
-
¹³C NMR: To identify all carbon atoms in the molecule.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
Researchers are advised to acquire and interpret their own analytical data to confirm the identity and purity of the compound before use.
Safety and Handling
This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Hazard Identification
| Hazard | Description |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Storage and Stability
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed to prevent moisture absorption, which can lead to decomposition of the boronic acid.
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the ortho-lithiation of a dihalopyridine precursor followed by borylation. A representative, though not exhaustive, synthetic workflow is outlined below.
General Synthesis Workflow
The synthesis of pyridineboronic acids often involves a halogen-metal exchange followed by reaction with a boron-containing electrophile.
Caption: General synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
The synthesis of this compound has been reported in the scientific literature.[2] A general procedure based on similar transformations is as follows. Researchers should consult the primary literature for precise experimental details.
Materials:
-
2,3-Dichloropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A solution of 2,3-dichloropyridine in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium is added dropwise to the cooled solution, and the mixture is stirred for a specified period to allow for complete lithiation at the 4-position.
-
Triisopropyl borate is then added dropwise, and the reaction is allowed to slowly warm to room temperature.
-
The reaction is quenched by the addition of aqueous HCl.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Applications in Drug Discovery and Development
The primary utility of this compound in drug discovery lies in its role as a versatile building block in Suzuki-Miyaura cross-coupling reactions.[1] This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of complex biaryl and heteroaryl structures, which are common motifs in many biologically active compounds.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide.
Caption: Suzuki-Miyaura cross-coupling reaction workflow.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound
-
Aryl or Heteroaryl Halide (e.g., bromobenzene)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.
-
The vessel is sealed and the atmosphere is replaced with an inert gas.
-
The degassed solvent system is added via syringe.
-
The reaction mixture is heated to a specified temperature (typically 80-100 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the desired coupled product.
Role in the Synthesis of Bioactive Molecules
The strategic placement of the chloro and boronic acid groups on the pyridine ring allows for selective and sequential cross-coupling reactions, further enhancing its utility in the synthesis of complex, multi-substituted molecules. This makes it a valuable tool for medicinal chemists exploring structure-activity relationships (SAR) in lead optimization.
Conclusion
This compound (CAS 951677-39-7) is a valuable and versatile reagent in organic synthesis. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a powerful method for the construction of complex molecular architectures relevant to the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and reaction protocols is essential for its effective and safe utilization in research and development.
References
An In-depth Technical Guide to 2,3-Dichloropyridine-4-boronic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-Dichloropyridine-4-boronic acid, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, provides robust experimental protocols for its synthesis and application in cross-coupling reactions, and illustrates the underlying chemical workflows.
Core Properties and Specifications
This compound is a substituted pyridine derivative that has gained prominence as a versatile intermediate in the synthesis of complex organic molecules. Its utility is primarily derived from the presence of both a boronic acid moiety, which is active in palladium-catalyzed cross-coupling reactions, and chloro-substituents that can be further functionalized.
All quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| Molecular Weight | 191.81 g/mol | [1][2][3] |
| Molecular Formula | C₅H₄BCl₂NO₂ | [1][2][4] |
| CAS Number | 951677-39-7 | [1] |
| Physical Form | Solid | [2] |
| Melting Point | 140-141 °C | [1] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through a lithium-halogen exchange on a suitable dichloropyridine precursor, followed by borylation. The following protocol is a representative method based on established procedures for the synthesis of pyridine boronic acids.
Experimental Protocol: Synthesis via Lithiation-Borylation
Materials:
-
2,3-Dichloropyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for reactions under inert atmosphere (Schlenk line, argon or nitrogen gas)
Procedure:
-
Reaction Setup: In an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 2,3-dichloropyridine (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.0 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Cool the mixture to 0 °C and quench by the slow addition of aqueous HCl (2M) until the pH is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.
Application in Suzuki-Miyaura Cross-Coupling
A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds. This reaction is a cornerstone of modern drug discovery, enabling the synthesis of complex biaryl structures that are common in biologically active compounds.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Aryl bromide or iodide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand like SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/water)
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2 eq), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Role in Drug Discovery and Development
Boronic acids and their derivatives are of significant interest in medicinal chemistry. The boron atom's unique electronic properties allow it to form stable, reversible covalent bonds with biological nucleophiles, such as the hydroxyl group of serine in the active site of proteases. This has led to the development of several successful drugs, including the proteasome inhibitor bortezomib for treating multiple myeloma.
This compound serves as a valuable building block for introducing the dichloropyridinyl moiety into potential drug candidates. This structural motif is present in a variety of biologically active compounds. The use of this and similar pyridine boronic acids in Suzuki-Miyaura coupling reactions accelerates the drug discovery process by enabling the rapid and efficient synthesis of libraries of complex molecules for biological screening.
References
An In-depth Technical Guide to the Synthesis of 2,3-Dichloropyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,3-Dichloropyridine-4-boronic acid, a key building block in the development of novel pharmaceuticals and functional materials. The primary synthetic route involves a directed ortho-metalation of 2,3-dichloropyridine, followed by borylation. This document outlines the detailed experimental protocol, presents key quantitative data, and visualizes the synthetic workflow.
Core Synthesis Pathway: Directed Ortho-metalation and Borylation
The established method for the synthesis of this compound is a two-step process commencing with the regioselective deprotonation of 2,3-dichloropyridine at the 4-position using a strong base, followed by quenching the resulting organolithium intermediate with a borate ester. This directed ortho-metalation strategy is a powerful tool for the functionalization of substituted pyridines.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound, based on established laboratory procedures.
| Parameter | Value |
| Starting Material | 2,3-Dichloropyridine |
| Key Reagents | Lithium diisopropylamide (LDA), Triisopropyl borate |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | -78 °C to room temperature |
| Yield | 55% |
| Product Form | White solid |
| Melting Point | 140-141 °C[1] |
| Molecular Formula | C₅H₄BCl₂NO₂[1] |
| Molecular Weight | 191.81 g/mol [1] |
Experimental Protocol
The following is a detailed methodology for the synthesis of this compound.
Materials:
-
2,3-Dichloropyridine
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), a solution of diisopropylamine in anhydrous THF is cooled to -78 °C (dry ice/acetone bath). An equimolar amount of n-butyllithium in hexanes is added dropwise while maintaining the temperature at -78 °C. The resulting solution is stirred for 30 minutes at this temperature to generate LDA.
-
Ortho-metalation of 2,3-Dichloropyridine: A solution of 2,3-dichloropyridine in anhydrous THF is added dropwise to the freshly prepared LDA solution at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure the complete formation of the 4-lithiated intermediate.
-
Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm to room temperature and is stirred overnight.
-
Work-up and Purification: The reaction is quenched by the slow addition of hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a mixture of diethyl ether and hexane to yield this compound as a white solid.
Synthesis Workflow
The logical flow of the synthesis is depicted in the following diagram.
Caption: Synthetic pathway for this compound.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship of the key steps in the synthesis.
Caption: Key transformations in the synthesis of the target compound.
References
Technical Guide: 2,3-Dichloropyridine-4-boronic acid in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloropyridine-4-boronic acid is a substituted pyridine boronic acid that serves as a critical building block in modern organic synthesis. Its unique structural features, combining a dichlorinated pyridine ring with a reactive boronic acid moiety, make it a valuable reagent for the construction of complex molecular architectures. This guide provides an in-depth overview of its properties, synthesis, and applications, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions, a cornerstone of pharmaceutical and materials science research.
Physicochemical Properties
This compound is a solid at room temperature.[1] Key quantitative data for this compound are summarized in the table below, providing essential information for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₅H₄BCl₂NO₂ | [2][3] |
| Molecular Weight | 191.81 g/mol | [2][3] |
| CAS Number | 951677-39-7 | [2] |
| Appearance | Solid | [1] |
| Melting Point | 140-141 °C | [2] |
| InChI Key | ABRTZUPJNVJMHP-UHFFFAOYSA-N | [1][2] |
| SMILES String | OB(O)c1ccnc(Cl)c1Cl | [1] |
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate. The reaction is renowned for its mild conditions, functional group tolerance, and the stability and low toxicity of the boronic acid reagents. These characteristics have established the Suzuki-Miyaura coupling as a vital transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[5]
The 2,3-dichloropyridinyl moiety introduced by this reagent is a key structural motif in many biologically active compounds. The chlorine atoms on the pyridine ring also offer opportunities for further synthetic modifications, allowing for the creation of diverse molecular libraries for drug discovery programs.[6]
Experimental Protocols
Representative Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of an Aryl Halide with a Pyridine Boronic Acid
This protocol outlines a general method for the Suzuki-Miyaura coupling of an aryl halide with a pyridine-boronic acid, analogous to reactions involving this compound.
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 eq)
-
This compound (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq)
-
1,4-Dioxane (anhydrous and degassed) (5 mL)
-
Water (degassed) (1 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer with heating plate
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask containing a magnetic stir bar, combine the aryl halide (1.0 eq), this compound (1.2 eq), palladium(II) acetate (2 mol%), SPhos (4 mol%), and cesium carbonate (2.0 eq).[5]
-
Inert Atmosphere: Seal the flask with a septum and create an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.[5]
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.[5]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[5]
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate.[5]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.[5]
Visualizations
Chemical Structure of this compound
Caption: 2D structure of this compound.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Spectroscopic and Synthetic Profile of 2,3-Dichloropyridin-4-ylboronic Acid: A Technical Guide for Researchers
Compound Identity and Properties
2,3-Dichloropyridin-4-ylboronic acid is a halogenated pyridine derivative incorporating a boronic acid functional group. Such compounds are valuable intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds in the development of novel pharmaceutical agents.
| Property | Value | Reference |
| Molecular Formula | C₅H₄BCl₂NO₂ | |
| Molecular Weight | 191.81 g/mol | |
| CAS Number | 951677-39-7 | |
| Appearance | Expected to be a solid |
Proposed Synthesis of 2,3-Dichloropyridin-4-ylboronic Acid
The synthesis of 2,3-dichloropyridin-4-ylboronic acid can be achieved via a directed ortho-metalation strategy starting from 2,3-dichloropyridine. This approach involves the regioselective deprotonation at the 4-position, facilitated by a strong lithium amide base, followed by quenching with a trialkyl borate and subsequent hydrolysis.
Experimental Protocol: Synthesis via Directed Ortho-Metalation
Materials:
-
2,3-Dichloropyridine
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Triisopropyl borate
-
Hydrochloric acid (e.g., 2 M aqueous solution)
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is charged with anhydrous THF.
-
Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Base and Substrate: A solution of 2,3-dichloropyridine in anhydrous THF is added dropwise to the cooled flask. Subsequently, a solution of lithium diisopropylamide (LDA) is added dropwise while maintaining the internal temperature at -78 °C. The mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation.
-
Borylation: Triisopropyl borate is then added dropwise to the reaction mixture at -78 °C. The resulting mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis and Workup: The reaction is quenched by the slow addition of 2 M aqueous hydrochloric acid at 0 °C. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield 2,3-dichloropyridin-4-ylboronic acid.
Spectroscopic Data for 2,3-Dichloropyridine (Reference Compound)
The following tables summarize the spectroscopic data for the starting material, 2,3-dichloropyridine (CAS No. 2402-77-9). This information can be used as a comparative reference for the characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for 2,3-Dichloropyridine
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Solvent |
| 8.31 | dd | 4.5, 1.5 | H-6 | CDCl₃ |
| 7.78 | dd | 7.5, 1.5 | H-4 | CDCl₃ |
| 7.23 | dd | 7.5, 4.5 | H-5 | CDCl₃ |
Table 2: ¹³C NMR Data for 2,3-Dichloropyridine
| Chemical Shift (δ, ppm) | Assignment | Solvent |
| 149.9 | C-2 | CDCl₃ |
| 130.3 | C-3 | CDCl₃ |
| 152.3 | C-6 | CDCl₃ |
| 139.1 | C-4 | CDCl₃ |
| 122.8 | C-5 | CDCl₃ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A sample of 2,3-dichloropyridine (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Instrumentation: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
Data Acquisition: Standard pulse programs are used for acquiring ¹H and ¹³C NMR spectra.
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for 2,3-Dichloropyridine
| m/z | Relative Intensity (%) | Assignment |
| 147 | 100 | [M]⁺ (with ³⁵Cl, ³⁵Cl isotopes) |
| 149 | 65 | [M]⁺ (with ³⁵Cl, ³⁷Cl isotopes) |
| 151 | 10 | [M]⁺ (with ³⁷Cl, ³⁷Cl isotopes) |
| 112 | ~50 | [M-Cl]⁺ |
| 77 | ~30 | [C₅H₃N]⁺ |
Experimental Protocol: Mass Spectrometry
-
Instrumentation: An electron ionization (EI) mass spectrometer is used.
-
Ionization Energy: 70 eV.
-
Sample Introduction: The sample is introduced via a direct insertion probe or a gas chromatograph.
Infrared (IR) Spectroscopy
Table 4: IR Spectroscopy Data for 2,3-Dichloropyridine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Weak | C-H stretching (aromatic) |
| ~1560, 1450, 1410 | Medium | C=C and C=N stretching (pyridine ring) |
| ~1100 | Strong | C-Cl stretching |
| ~800 | Strong | C-H out-of-plane bending |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A thin film of the liquid sample is prepared between two potassium bromide (KBr) plates.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.
Workflow Visualization
The following diagram illustrates the proposed synthetic and analytical workflow for 2,3-dichloropyridin-4-ylboronic acid.
Caption: Workflow for the synthesis and spectroscopic characterization.
Commercial Availability and Synthetic Protocols of 2,3-Dichloropyridine-4-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloropyridine-4-boronic acid is a valuable reagent in modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This technical guide provides a comprehensive overview of the commercial availability of this compound and its pinacol ester derivative, along with a detailed experimental protocol for its synthesis and a representative application in Suzuki-Miyaura coupling.
Commercial Availability
This compound and its pinacol ester are available from a range of chemical suppliers. The availability, purity, and pricing can vary, and researchers are advised to consult the suppliers' websites for the most current information. A summary of representative suppliers and their product offerings is provided below.
Table 1: Commercial Availability of this compound
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Sigma-Aldrich | This compound | 951677-39-7 | C₅H₄BCl₂NO₂ | 191.81 | Inquiry |
| Sincere Chemical | This compound | 951677-39-7 | C₅H₄BCl₂NO₂ | 191.81 | Inquiry |
Table 2: Commercial Availability of this compound pinacol ester
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Santa Cruz Biotechnology | This compound pinacol ester | 1073353-78-2 | C₁₁H₁₄BCl₂NO₂ | 273.95 | Inquiry |
| Abound Chemicals | This compound pinacol ester | 1073353-78-2 | C₁₁H₁₄BCl₂NO₂ | 273.95 | Inquiry |
Synthesis of this compound
For researchers who prefer to synthesize the compound in-house, a reliable method has been reported in the scientific literature. The following protocol is adapted from a procedure published in the European Journal of Organic Chemistry.
Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,3,4-Trichloropyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate (B(O-iPr)₃)
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet is charged with 2,3,4-trichloropyridine (1.0 eq) and anhydrous THF.
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.05 eq) is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below -70 °C. The resulting mixture is stirred at -78 °C for an additional 1 hour.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of aqueous HCl (e.g., 2 M) at 0 °C. The mixture is stirred for 1 hour at room temperature.
-
Workup: The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by trituration with hexane or a mixture of hexane and diethyl ether to afford this compound as a solid.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a key building block for the synthesis of biaryl and heteroaryl compounds. The following is a general protocol for a Suzuki-Miyaura coupling reaction.
Suzuki-Miyaura Coupling Workflow
Caption: General workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Aryl halide (e.g., aryl bromide or iodide, 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Inert Atmosphere: The flask is evacuated and backfilled with argon or nitrogen three times.
-
Solvent Addition: Degassed solvent (and water, if applicable) is added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting materials are consumed (monitored by TLC or LC-MS).
-
Workup: The reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Conclusion
This compound is a commercially available and synthetically accessible building block that is of significant interest to researchers in drug discovery and materials science. This guide provides essential information on its procurement and synthesis, as well as a foundational protocol for its application in the powerful Suzuki-Miyaura cross-coupling reaction, thereby facilitating its use in the development of novel chemical entities. Researchers should always adhere to appropriate laboratory safety practices when handling the reagents and performing the reactions described herein.
An In-depth Technical Guide to the Stability and Storage of 2,3-Dichloropyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 2,3-Dichloropyridine-4-boronic acid. Understanding the chemical stability of this reagent is critical for its effective use in research and development, particularly in drug discovery where it serves as a key building block in cross-coupling reactions. This document outlines the principal degradation pathways, recommended handling and storage protocols, and a framework for customized stability testing.
Chemical and Physical Properties
This compound is a white solid organoboron compound.[1] Its utility in organic synthesis, primarily in Suzuki-Miyaura cross-coupling reactions, is well-established.[2] A summary of its key physical and chemical properties is provided in Table 1.
| Property | Value | Reference |
| Molecular Formula | C5H4BCl2NO2 | [1] |
| Molecular Weight | 191.81 g/mol | [1] |
| Appearance | White Solid | [1] |
| Melting Point | 136 - 138 °C | [1] |
| SMILES String | OB(O)c1ccnc(Cl)c1Cl | [3] |
| InChI Key | ABRTZUPJNVJMHP-UHFFFAOYSA-N | [3] |
Stability Profile and Degradation Pathways
While this compound is generally stable under normal conditions, it is susceptible to degradation, a common characteristic of many boronic acids.[1][4] The primary degradation pathway of concern is protodeboronation, which involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.
Protodeboronation can be influenced by several factors including:
-
pH: The reaction can be accelerated in both acidic and basic media.[5]
-
Temperature: Elevated temperatures can increase the rate of degradation.
-
Moisture: The presence of water can facilitate hydrolysis and subsequent degradation. Boronic acids are also known to form anhydrides through the loss of water.[6]
-
Light: UV irradiation has been shown to promote protodeboronation in some arylboronic acids.[5]
-
Catalysts: The presence of metal catalysts, such as palladium which is commonly used in cross-coupling reactions, can accelerate the decomposition of unstable boronic acids.[7]
The general mechanism for protodeboronation is illustrated in the diagram below.
References
- 1. fishersci.ie [fishersci.ie]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Boronic acid - Wikipedia [en.wikipedia.org]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safety Profile of 2,3-Dichloropyridine-4-boronic Acid: A Technical Guide for Researchers
For Immediate Release
This technical whitepaper provides a comprehensive overview of the safety data for 2,3-Dichloropyridine-4-boronic acid (CAS No. 951677-39-7), a key building block in pharmaceutical and agrochemical research.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its hazard identification, handling procedures, and emergency response protocols. All data is compiled from publicly available Safety Data Sheets (SDS) to ensure a reliable and accurate reference.
Section 1: Chemical and Physical Properties
A foundational aspect of laboratory safety is a thorough understanding of a compound's physical and chemical characteristics. This data informs proper storage, handling, and emergency preparedness.
| Property | Value | Source |
| Molecular Formula | C₅H₄BCl₂NO₂ | [1] |
| Molecular Weight | 191.81 g/mol | [1] |
| Appearance | White to off-white solid/crystals | |
| Melting Point | 136-138 °C | |
| Boiling Point | 375.7 °C at 760 mmHg | |
| Density | 1.56 g/cm³ | |
| Flash Point | 181 °C | |
| Solubility | No data available | [1] |
| Vapor Pressure | No data available | [1] |
Section 2: Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard statements as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation |
The following diagram illustrates the logical flow of hazard identification and the corresponding immediate precautionary responses.
Section 3: Toxicological Information
While specific quantitative toxicological data such as LD50 (median lethal dose) and LC50 (median lethal concentration) are not available in the reviewed safety data sheets, the primary toxicological concerns are skin irritation, serious eye irritation, and respiratory tract irritation.[1]
| Toxicity Endpoint | Result |
| Acute Oral Toxicity | No data available |
| Acute Dermal Toxicity | No data available |
| Acute Inhalation Toxicity | No data available |
| Skin Corrosion/Irritation | Causes skin irritation |
| Serious Eye Damage/Irritation | Causes serious eye irritation |
| Respiratory or Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
| Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation |
| Specific Target Organ Toxicity - Repeated Exposure | No data available |
| Aspiration Hazard | No data available |
Section 4: Experimental Protocols
Detailed experimental protocols for the toxicological and physical hazard assessments of this compound are not provided in standard Safety Data Sheets. These studies are typically conducted by the manufacturer or a contracted testing facility following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) for chemical safety testing.
Section 5: Safe Handling and Storage
Proper handling and storage are paramount to ensuring laboratory safety. The following workflow outlines the recommended procedures for working with this compound.
Section 6: Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical. The following diagram outlines the recommended first aid and spill response procedures.
Section 7: Personal Protective Equipment (PPE)
To minimize the risk of exposure, the use of appropriate personal protective equipment is mandatory when handling this compound.
| Protection Type | Recommendation | Standard |
| Eye/Face Protection | Safety glasses with side-shields or goggles | EN166 (EU) or ANSI Z87.1 (US) |
| Skin Protection | Protective gloves (e.g., nitrile rubber), lab coat | EN374 (EU) |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | - |
Section 8: Conclusion
This technical guide provides a consolidated overview of the safety information for this compound, based on currently available Safety Data Sheets. Researchers and laboratory personnel must always consult the most recent SDS from their supplier before handling this chemical and adhere to all institutional and regulatory safety protocols. A proactive approach to safety, grounded in a thorough understanding of a compound's hazards, is essential for a safe and productive research environment.
References
Solubility of 2,3-Dichloropyridine-4-boronic acid in organic solvents
An In-depth Technical Guide on the Solubility of 2,3-Dichloropyridine-4-boronic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, quantitative solubility data for this compound in various organic solvents is limited. This guide synthesizes available information for structurally analogous compounds to provide valuable insights and detailed experimental protocols for researchers to determine precise solubility for their specific applications.
Introduction
This compound is a key building block in medicinal chemistry and organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. A thorough understanding of its solubility in organic solvents is critical for optimizing reaction conditions, developing robust purification strategies, and for formulation development. This technical guide provides an overview of the expected solubility profile of this compound, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₄BCl₂NO₂ | |
| Molecular Weight | 191.81 g/mol | |
| Appearance | Solid | |
| Melting Point | Not available |
Solubility Data
Quantitative Solubility of an Analogous Compound
A specific solubility data point has been reported for a closely related compound, 2-Chloropyridine-4-boronic acid.
| Compound | Solvent | Solubility | Method |
| 2-Chloropyridine-4-boronic acid | Dimethyl Sulfoxide (DMSO) | 200 mg/mL (1270.89 mM) | Requires sonication[1] |
Qualitative Solubility of Analogous Compounds
For other related chloropyridine boronic acids, the solubility is often described qualitatively.
| Compound | Solvent Class | Predicted/Reported Solubility | Reference |
| 2-Chloropyridine-4-boronic acid | Common organic solvents | Excellent solubility | [2] |
| 4-Chlorophenylboronic acid | Strong polar organic solvents (e.g., DMSO) | Soluble | [3] |
| 4-Chlorophenylboronic acid | Ether solvents | Insoluble | [3] |
| Phenylboronic acid | Ethers (e.g., diethyl ether, THF), Ketones (e.g., acetone) | High | [4] |
| Phenylboronic acid | Chlorinated solvents (e.g., chloroform) | Moderate | [4] |
| Phenylboronic acid | Hydrocarbons (e.g., methylcyclohexane) | Very Low | [4] |
Based on this information, this compound is expected to be soluble in polar aprotic solvents like DMSO and DMF, and likely to have moderate to good solubility in other polar solvents such as THF, acetone, and alcohols. Its solubility in nonpolar solvents like hexanes and toluene is expected to be low.
Experimental Protocols for Solubility Determination
To obtain precise solubility data, experimental determination is essential. The following are established methods for determining the solubility of boronic acids in organic solvents.
Thermodynamic Solubility (Shake-Flask Method)
This is a widely accepted method for determining the equilibrium solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached. It is crucial that excess solid remains at the end of the equilibration period.
-
Phase Separation: Allow the vials to stand undisturbed at the constant temperature until the solid has settled. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification:
-
Prepare a series of standards of known concentrations of this compound in the respective organic solvents.
-
Analyze both the standards and the filtered supernatant samples by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis:
-
Construct a calibration curve from the standards.
-
Use the equation of the line to determine the concentration of this compound in the saturated supernatant samples. This concentration represents the thermodynamic solubility.
-
Dynamic (Synthetic) Method
This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.
Principle: A mixture of known composition (solute and solvent) is heated at a constant rate until complete dissolution is observed. The temperature at which the last solid particles dissolve is the equilibrium temperature for that composition.
Methodology:
-
Sample Preparation: Accurately weigh the this compound and the chosen organic solvent into a jacketed glass vessel to prepare a biphasic sample of known composition.
-
Heating and Stirring: The sample is heated at a slow, constant rate (e.g., 0.1 K/min) while being vigorously stirred to ensure homogeneity.[5]
-
Turbidity Monitoring: The turbidity of the sample is continuously monitored using a luminance probe that measures the intensity of a light beam passing through the solution.
-
Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition.[5] This point is identified by a sharp increase in the measured light intensity.
-
Data Collection: Repeat the procedure for a range of compositions to construct a solubility curve (mole fraction vs. temperature).
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the thermodynamic solubility (shake-flask) determination method.
References
The Suzuki-Miyaura Cross-Coupling Reaction: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of a wide array of complex organic molecules, including a significant number of pharmaceuticals.[1][3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents contribute to its widespread adoption in both academic research and industrial-scale drug development.[4][5]
This technical guide provides an in-depth overview of the Suzuki-Miyaura cross-coupling reaction, including its mechanism, key components, experimental protocols, and applications in the pharmaceutical industry.
The Catalytic Cycle: A Three-Step Dance
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[6][7] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][5]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (or pseudohalide) to a coordinatively unsaturated Pd(0) complex. This step, often the rate-determining one, involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate.[1][5] The reactivity of the organic halide in this step generally follows the order: I > OTf > Br > Cl.[1]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[7] This process is facilitated by a base, which activates the organoboron species to form a more nucleophilic borate complex.[8] The exact mechanism of transmetalation can vary, but it typically involves the formation of a bond between the palladium and an oxygen atom from the base or the boronic acid.[7]
-
Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the desired carbon-carbon bond.[7] This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6] Reductive elimination is generally a fast process and proceeds with retention of stereochemistry.[9]
Core Components of the Suzuki-Miyaura Reaction
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious selection of its core components.
| Component | Role and Common Examples |
| Palladium Catalyst | The heart of the reaction, facilitating the catalytic cycle. Pd(0) is the active species, which can be added directly or generated in situ from a Pd(II) precatalyst.[4] Common precatalysts include Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd₂(dba)₃.[6][10] |
| Ligands | Stabilize the palladium catalyst, enhance its reactivity, and influence the reaction's efficiency.[4] Phosphine-based ligands are most common, with bulky and electron-rich ligands generally favoring oxidative addition and reductive elimination.[4] Examples include triphenylphosphine (PPh₃), SPhos, and XPhos. N-heterocyclic carbenes (NHCs) are also highly effective.[4] |
| Base | Activates the organoboron reagent to facilitate transmetalation.[8] The choice of base is crucial and can depend on the specific substrates and solvent. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).[6][10] |
| Solvent | Solubilizes the reactants and catalyst and can influence the reaction rate and outcome. A variety of organic solvents are used, often in combination with water.[6] Common solvents include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[6] |
| Organoboron Reagent | The source of one of the carbon fragments for the new C-C bond. Boronic acids (RB(OH)₂) and boronic esters (RB(OR)₂) are the most common.[1] They are generally stable, commercially available, and have low toxicity.[5] |
| Organic Halide/Pseudohalide | The other carbon fragment source. Aryl, vinyl, and alkyl halides (I, Br, Cl) and triflates (OTf) are common electrophiles.[6] The reactivity order is generally I > OTf > Br >> Cl.[11] |
Applications in Drug Discovery and Development
The Suzuki-Miyaura cross-coupling reaction has had a profound impact on the pharmaceutical industry.[12][13] Its reliability and versatility have made it a go-to method for the synthesis of biaryl and heteroaryl structures, which are common motifs in many drug molecules.[14][15] This reaction is employed at all stages of drug development, from the initial synthesis of compound libraries for screening to the large-scale production of active pharmaceutical ingredients (APIs).[12][13] Examples of drugs synthesized using the Suzuki-Miyaura coupling include the antihypertensive agent Losartan and the anti-cancer drug Rucaparib.[14][16]
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction.
General Procedure for the Coupling of an Aryl Bromide with an Arylboronic Acid
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[4]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[4]
-
Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.[4]
-
Add degassed toluene and degassed water to the flask via syringe.[4]
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4]
-
Upon completion, cool the reaction mixture to room temperature.[4]
-
Add water and extract the aqueous layer with ethyl acetate.[4]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography.[4]
Ligand-Free Suzuki-Miyaura Coupling at Room Temperature
This protocol describes a ligand-free Suzuki-Miyaura coupling reaction.[17]
Materials:
-
Aryl halide (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.5 mol%)
-
WEB (a water-extract of biomass, 3 mL)
Procedure:
-
In a flask, combine the aryl halide, arylboronic acid, and Pd(OAc)₂ in WEB.[17]
-
Stir the mixture at room temperature for the indicated time.[17]
-
Extract the reaction solution with diethyl ether.[17]
-
Purify the product by column chromatography.[17]
Quantitative Data Summary
The efficiency of the Suzuki-Miyaura reaction can be influenced by various factors, including the choice of catalyst, ligand, base, and the nature of the coupling partners. The following table summarizes representative quantitative data from the literature.
| Aryl Halide | Organoboron Reagent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 100 | 18 | 92 |
| 1-Iodonaphthalene | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 88 |
| 2-Bromopyridine | 3-Methylphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 90 | 16 | 90 |
| Phenyl triflate | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | CsF | THF | 60 | 24 | 85 |
Note: The data in this table is compiled from various sources and represents typical conditions and yields. Actual results may vary depending on the specific reaction conditions and substrate purity.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in the arsenal of synthetic chemists. Its broad applicability, mild conditions, and the stability of its reagents have cemented its role in modern organic synthesis, particularly in the pharmaceutical industry. A thorough understanding of its mechanism and the influence of its various components is crucial for its successful application in the synthesis of novel and complex molecules. As research continues to refine and expand the scope of this remarkable reaction, its impact on drug discovery and development is set to grow even further.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. byjus.com [byjus.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. wwjmrd.com [wwjmrd.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jocpr.com [jocpr.com]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
Methodological & Application
Suzuki-Miyaura coupling with 2,3-Dichloropyridine-4-boronic acid protocol
An advanced protocol for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, is detailed below. This document focuses on the challenging, yet synthetically valuable, regioselective coupling of an arylboronic acid at the C4-position of 2,3-dichloropyridine. This transformation provides a direct route to 4-aryl-2,3-dichloropyridines, which are important scaffolds in medicinal chemistry and materials science.
The inherent electronic properties of dihalopyridines often lead to preferential coupling at positions adjacent to the nitrogen atom (e.g., C2 or C6).[1] Achieving high selectivity for the C4-position of 2,3-dichloropyridine requires carefully optimized reaction conditions, particularly the choice of catalyst, ligand, and base. This document provides a comprehensive protocol based on established principles and analogous reactions found in the literature.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[2] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of 2,3-dichloropyridine. This is often the rate-determining step, and its regioselectivity is a key challenge.[4]
-
Transmetalation : In the presence of a base, the arylboronic acid forms a more nucleophilic boronate species. This species then transfers the aryl group to the palladium(II) center.[5]
-
Reductive Elimination : The two organic ligands on the palladium center couple, forming the desired 4-aryl-2,3-dichloropyridine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling
This protocol provides a starting point for the selective coupling at the C4 position of 2,3-dichloropyridine. Optimization may be required depending on the specific arylboronic acid used.
Materials:
-
2,3-Dichloropyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Sterically hindered phosphine ligand (e.g., SPhos, XPhos, or Ad₂PⁿBu) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, or LiOᵗBu) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate, Hexanes (for chromatography)
-
Nitrogen or Argon gas supply
Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Septa and needles
-
Schlenk line or glovebox for inert atmosphere operations
-
Heating mantle or oil bath with temperature control
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plates and UV lamp
-
Rotary evaporator
-
Glassware for work-up and purification
Procedure:
-
Reaction Setup : In a glovebox or under a positive flow of inert gas, add 2,3-dichloropyridine, the arylboronic acid, the palladium precursor, the phosphine ligand, and the base to an oven-dried Schlenk flask.
-
Inert Atmosphere : Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an oxygen-free environment.
-
Solvent Addition : Add the anhydrous, degassed solvent via syringe. If a biphasic system is used, add the organic solvent first, followed by degassed water.
-
Reaction : Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-120 °C).
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (3x).
-
Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 4-aryl-2,3-dichloropyridine.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Data on Suzuki-Miyaura Coupling of Dichloropyridines
Achieving C4 selectivity with 2,3-dichloropyridine is challenging. The following tables summarize conditions used for related dichloropyridine substrates, which can serve as a guide for optimization.
Table 1: Ligand-Free Suzuki Coupling of 2,3,5-Trichloropyridine [6]
| Entry | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Na₂CO₃ | H₂O/DMF | 60 | 12 | 92 |
| 2 | 4-Methylphenylboronic acid | Na₂CO₃ | H₂O/DMF | 60 | 12 | 95 |
| 3 | 4-Methoxyphenylboronic acid | Na₂CO₃ | H₂O/DMF | 60 | 12 | 93 |
| 4 | 4-Chlorophenylboronic acid | Na₂CO₃ | H₂O/DMF | 60 | 12 | 89 |
Reaction Conditions: 2,3,5-trichloropyridine (1 mmol), arylboronic acid (1.5 mmol), Na₂CO₃ (2 mmol), Pd(OAc)₂ (0.5 mol%), H₂O/DMF = 3.5:3 mL.[6] Coupling occurs at the more reactive C2 position.
Table 2: Conditions for Coupling of 2,6-Dichloropyridine [7]
| Entry | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | 24 | 94 |
| 2 | Pd(OAc)₂ / FcPPh₂ | LiOᵗBu | Dioxane/H₂O | 100 | 24 | <5 |
| 3 | Pd(OAc)₂ / PCy₃ | LiOᵗBu | Dioxane/H₂O | 100 | 24 | <5 |
Reaction Conditions: 2,6-dichloropyridine (1.0 equiv), heptyl boronic pinacol ester (2.3 equiv), base (6.0 equiv), 1 mol% Pd(OAc)₂, 3 mol% ligand.[7] This demonstrates the critical role of a bulky, electron-rich phosphine ligand.
Table 3: C4-Selective Coupling of 2,4-Dichloropyridine [8]
| Entry | Catalyst | Ligand | Additive | Base | Solvent | Temp (°C) |
| 1 | PdCl₂ | None | NBu₄Br | Na₂CO₃ | Toluene/H₂O | 100-120 |
This "Jeffery" condition variant shows that ligand-free systems can sometimes promote unusual selectivity.[8][9]
Application Notes
-
Substrate Scope : The success of this reaction is highly dependent on the electronic and steric properties of the arylboronic acid. Electron-rich boronic acids tend to be more reactive.[10] Ortho-substituted arylboronic acids may require more forcing conditions or specialized catalyst systems to achieve good yields due to steric hindrance.[11]
-
Ligand Selection : For challenging couplings of heteroaryl chlorides, sterically bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the difficult oxidative addition step and facilitate reductive elimination.[7][9]
-
Base and Solvent : The choice of base is crucial. Strong, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or alkali metal alkoxides are often effective.[7] The solvent system must solubilize the reactants and catalyst; ethereal solvents like 1,4-dioxane or THF, often with added water, are common.[12]
-
Regioselectivity Challenge : The primary challenge in the coupling of 2,3-dichloropyridine is achieving selectivity for the C4 position over the electronically more activated C2 position. The diagram below illustrates the competing reaction pathways. Control can potentially be achieved by using bulky ligands that sterically hinder approach at the C2 position, favoring addition at the more accessible C4 position.
Caption: Competing pathways in the Suzuki coupling of 2,3-dichloropyridine.
-
Safety : Handle all reagents and solvents in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Inert atmosphere techniques are essential for reproducibility and to prevent catalyst degradation. Always wear appropriate personal protective equipment (PPE).
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. thermofishersci.in [thermofishersci.in]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 11. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Suzuki Reactions of Dichloropyridines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Dichloropyridines are valuable, readily available building blocks in medicinal chemistry and materials science. The selective functionalization of one C-Cl bond over the other presents a significant synthetic challenge, the solution to which allows for the rapid diversification of the pyridine core. This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki coupling of various dichloropyridine isomers, with a focus on achieving high yields and regioselectivity.
Core Principles
The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[1] For dichloropyridines, the regioselectivity of the mono-arylation is a critical aspect, influenced by electronic and steric factors of the substrate, as well as the judicious choice of catalyst, ligand, base, and solvent.[2] Generally, the C2 and C6 positions on the pyridine ring are more electrophilic and thus more reactive towards oxidative addition to the Pd(0) catalyst.[2] However, recent advancements in ligand design have enabled the selective functionalization of other positions, offering greater synthetic flexibility.[3]
Catalytic Systems and Regioselectivity
The choice of the palladium precursor and, crucially, the ancillary ligand dictates the outcome of the Suzuki reaction with dichloropyridines. Below is a summary of catalytic systems and their performance with different dichloropyridine isomers.
Suzuki Coupling of 2,4-Dichloropyridines
The selective functionalization of 2,4-dichloropyridine can be directed to either the C4 or the C2 position depending on the chosen ligand.[3] Sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to favor coupling at the C4 position, while some phosphine ligands can promote C2 selectivity.[3][4]
| Catalyst System | Dichloropyridine Substrate | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity (C4:C2) |
| Pd(PEPPSI)(IPr) | 2,4-Dichloropyridine | Phenylboronic acid | K₂CO₃ | Dioxane | 80 | 24 | 85 | 10.4:1 |
| Pd/SIPr | 2,4-Dichloropyridine | Various | Various | Various | RT | - | - | ~10:1 |
| Pd(OAc)₂ / QPhos | 2,4-Dichloropyridine | - | - | - | - | Modest Yield | C4 selective | - |
| Pd(OAc)₂ / dppf | 2,4-Dichloropyridine | - | - | - | - | - | Exclusive C2 |
Data compiled from multiple sources.[3][5]
Suzuki Coupling of 2,5-Dichloropyridines
For 2,5-dichloropyridine, the C2 position is generally more reactive.[2] However, selective coupling at the C5 position can be achieved under specific conditions.[3]
| Catalyst System | Dichloropyridine Substrate | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity (Mono:Di) |
| Ni(cod)₂ / PPh₂Me | 2,5-Dichloropyridine | 4-Chlorophenylboronic acid | K₃PO₄ | MeCN | 80 | 24 | 85 | >20:1 |
| Ni(cod)₂ / PCy₃ | 2,5-Dichloropyridine | 4-Chlorophenylboronic acid | K₃PO₄ | THF | 80 | 24 | 38 (di) | 1:3.8 |
| Pd(OAc)₂ / SPhos | 2,5-Dichloropyridine | Arylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | Good | C2 selective |
| Ligand-free (Jeffery conditions) | 2,5-Dichloropyridine | - | - | - | - | - | C5 selective |
Data compiled from multiple sources.[2][3][5]
Suzuki Coupling of 3,5-Dichloropyridines
3,5-Dichloropyridine presents a different challenge due to the lower reactivity of the C-Cl bonds compared to those at the α-positions of the pyridine nitrogen. Bulky, electron-rich phosphine ligands are often required to facilitate these couplings.[6]
| Catalyst System | Ligand | Base | Solvent | Key Considerations |
| Pd source | XPhos, SPhos, RuPhos | NaOtBu, LHMDS | Dioxane, Toluene, DMF | Strong bases and electron-rich, bulky ligands are necessary to overcome the lower reactivity. |
| Pd(OAc)₂ (ligand-free) | - | Na₂CO₃ | Aqueous mixtures | Can be effective for some substrates, offering a simpler, more environmentally friendly option.[6][7] |
Data compiled from multiple sources.[6][7]
Experimental Protocols
The following are generalized protocols for the Suzuki coupling of dichloropyridines. Researchers should optimize conditions for their specific substrates.
Protocol 1: C4-Selective Suzuki Coupling of 2,4-Dichloropyridine using an NHC Ligand
This protocol is adapted from literature procedures for C4-selective couplings.[3][5]
Reagents and Equipment:
-
Pd(PEPPSI)(IPr) complex
-
2,4-Dichloropyridine
-
Arylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-dioxane
-
Reaction vial with a screw cap
-
Magnetic stirrer and heating plate
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside a glovebox, charge a reaction vial with 2,4-dichloropyridine (0.5 mmol, 1.0 equiv.), the arylboronic acid (0.55 mmol, 1.1 equiv.), and K₂CO₃ (1.0 mmol, 2.0 equiv.).
-
Add the Pd(PEPPSI)(IPr) catalyst (0.015 mmol, 3 mol%) to the vial.
-
Add anhydrous 1,4-dioxane (1.0 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Place the vial on a heating plate and stir the mixture at 80 °C for 24 hours.
-
After cooling to room temperature, quench the reaction with the addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired 4-aryl-2-chloropyridine.
Protocol 2: C2-Selective Suzuki Coupling of 2,5-Dichloropyridine
This protocol is a general method for the more common C2-selective coupling.[2]
Reagents and Equipment:
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
2,5-Dichloropyridine
-
Arylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask and inert atmosphere setup
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,5-dichloropyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloropyridine product.[2]
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Generalized Experimental Workflow
Caption: A generalized experimental workflow for a Suzuki coupling reaction.
Factors Influencing Regioselectivity
Caption: Key factors influencing the regioselectivity of the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ligand Selection in Cross-Coupling with Pyridine Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. Its application in the synthesis of heteroaromatic compounds, particularly those containing a pyridine moiety, is of paramount importance in the development of pharmaceuticals and functional materials. However, the cross-coupling of pyridine boronic acids presents unique challenges, primarily due to the electronic properties of the pyridine ring and the instability of the boronic acid, a phenomenon often termed the "2-pyridyl problem".[1] This application note provides a comprehensive guide to ligand selection for successful Suzuki-Miyaura coupling with 2-, 3-, and 4-pyridine boronic acids, complete with comparative data and detailed experimental protocols.
The primary challenge in coupling with 2-pyridine boronic acid is its propensity for protodeboronation, a process where the C-B bond is cleaved, leading to the formation of pyridine and reduced product yield.[1] The nitrogen atom at the 2-position is believed to facilitate this decomposition pathway.[1] Consequently, the judicious selection of a suitable ligand for the palladium catalyst is critical to stabilize the catalytic species and promote the desired cross-coupling over competing side reactions. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have emerged as the most effective classes of ligands for these challenging transformations.[1]
Data Presentation: Ligand Performance in Pyridine Cross-Coupling
The following tables summarize the performance of various ligands in the Suzuki-Miyaura coupling of 2-, 3-, and 4-pyridine boronic acids with different aryl halides. The data highlights the impact of ligand choice on reaction yield.
Table 1: Ligand Performance in Cross-Coupling with 2-Pyridine Boronic Acid Derivatives
| Entry | Aryl Halide | Boronic Acid Derivative | Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Lithium triisopropyl 2-pyridylboronate | 2 | Pd₂(dba)₃ | KF | Dioxane | 110 | 73 |
| 2 | 4-n-Butylchlorobenzene | Lithium triisopropyl 2-pyridylboronate | 2 | Pd₂(dba)₃ | KF | Dioxane | 110 | 76 |
| 3 | 4-Chloroanisole | Lithium triisopropyl 2-pyridylboronate | 2 | Pd₂(dba)₃ | KF | Dioxane | 110 | 78 |
| 4 | 2-Chloro-p-xylene | Lithium triisopropyl 2-pyridylboronate | 2 | Pd₂(dba)₃ | KF | Dioxane | 110 | 70 |
| 5 | 3-Chloropyridine | Lithium triisopropyl 2-pyridylboronate | 2 | Pd₂(dba)₃ | KF | Dioxane | 110 | 91 |
| 6 | 3,5-Bis(trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | 1 | Pd₂(dba)₃ | KF | Dioxane | 110 | 82 |
| 7 | 4-Bromoanisole | Lithium triisopropyl 2-pyridylboronate | 1 | Pd₂(dba)₃ | KF | Dioxane | 110 | 74 |
| 8 | 5-Bromopyrimidine | Lithium triisopropyl 2-pyridylboronate | 1 | Pd₂(dba)₃ | KF | Dioxane | 110 | 91 |
| 9 | 4-Bromoisoquinoline | Lithium triisopropyl 2-pyridylboronate | 1 | Pd₂(dba)₃ | KF | Dioxane | 110 | 82 |
Ligand 1 and 2 are specific phosphite and phosphine oxide ligands, respectively, as reported in the cited literature.[2] Data adapted from literature; specific reaction conditions may vary.[2]
Table 2: Ligand Performance in Cross-Coupling with 3-Pyridine Boronic Acid
| Entry | Aryl Halide | Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloropyridine | SPhos | Pd(OAc)₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | >95 (Reported) |
| 2 | 2-Benzyloxy-4-chloro-3-nitropyridine | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | High Affinity Ligands Synthesized |
| 3 | Heteroaryl Halides with Primary Amine | PPh₃ | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | Reflux | 32-69 |
| 4 | Heteroaryl Halides with Primary Amine | PPh₃ | Pd(PPh₃)₄ | Na₂CO₃ | THF | Reflux | Moderate |
Data adapted from various literature sources.[3][4][5] Yields are representative and may vary based on specific substrates and reaction conditions.
Table 3: Ligand Performance in Cross-Coupling with 4-Pyridine Boronic Acid Derivatives
| Entry | Aryl Halide | Boronic Acid Derivative | Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Iodopyridine | Pyridine-4-boronic acid pinacol ester | dppf | Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | Toluene/H₂O | 80 | 97.2 |
| 2 | 4-Iodopyridine | Pyridine-4-boronic acid pinacol ester | dppf | Pd(dppf)Cl₂·CH₂Cl₂ | Cs₂CO₃ | Toluene | 80 | 97.8 |
| 3 | Various Aryl Iodides | Pyridine-4-boronic acid pinacol ester derivatives | dppf | Pd(dppf)Cl₂·CH₂Cl₂ | Cs₂CO₃ | Toluene | 80 | 80-98 |
| 4 | 2,6-Dichloropyridine | Unsubstituted pyridine-4-boronic acid pinacol ester | dppf | Pd(dppf)Cl₂·CH₂Cl₂ | Cs₂CO₃ | Toluene | 80 | 97.8 |
Data adapted from a study on suppressing phenylated impurities.[6][7] The focus was on optimizing conditions to minimize byproduct formation.
Experimental Protocols
Protocol 1: General Procedure for Ligand Screening in Suzuki-Miyaura Coupling of Pyridine Boronic Acids
This protocol outlines a general method for screening different ligands to identify the optimal conditions for a specific Suzuki-Miyaura coupling reaction involving a pyridine boronic acid.
Materials:
-
Aryl halide (1.0 equiv)
-
Pyridine boronic acid or a stabilized derivative (e.g., pinacol ester, MIDA boronate) (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
A panel of phosphine ligands (e.g., XPhos, SPhos, RuPhos, PPh₃) and/or NHC ligands (1-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert atmosphere (Argon or Nitrogen)
-
Reaction vials or Schlenk tubes
-
Magnetic stir plate and stir bars
-
Heating block or oil bath
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl halide, pyridine boronic acid derivative, and base to a series of reaction vials, each containing a magnetic stir bar.
-
Catalyst/Ligand Preparation: In separate vials, prepare stock solutions of the palladium precursor and each ligand to be screened in the chosen anhydrous, degassed solvent.
-
Catalyst Addition: Add the appropriate amount of the palladium precursor and ligand stock solution to each reaction vial. The ligand-to-palladium ratio is typically 1:1 to 2:1, but may require optimization.
-
Solvent Addition: Add the remaining volume of the anhydrous, degassed solvent to each vial to achieve the desired reaction concentration (typically 0.1-0.5 M).
-
Reaction Execution: Seal the vials and place them in a preheated heating block or oil bath set to the desired temperature (typically 80-120 °C). Stir the reactions for a predetermined time (e.g., 12-24 hours).
-
Monitoring and Analysis: After the reaction time has elapsed, cool the vials to room temperature. Take an aliquot from each reaction mixture, dilute it, and analyze by a suitable method (e.g., LC-MS, GC-MS) to determine the conversion and yield of the desired product.
-
Optimization: Based on the screening results, the reaction conditions (ligand, base, solvent, temperature) can be further optimized to maximize the yield of the desired product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of a Pyridine Boronic Acid
This protocol provides a general method for performing a microwave-assisted Suzuki-Miyaura coupling, which can often accelerate reaction times.
Materials:
-
Aryl halide (1.0 equiv)
-
Pyridine boronic acid or derivative (1.0-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (0.5-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Microwave reaction vessel with a magnetic stir bar
-
Microwave reactor
Procedure:
-
Vessel Preparation: To a microwave reaction vessel equipped with a magnetic stir bar, add the aryl halide, pyridine boronic acid derivative, palladium catalyst, ligand (if used), and base.
-
Inerting: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Microwave Irradiation: Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[8]
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[8]
Visualizations
Caption: Experimental workflow for ligand screening.
Caption: Decision tree for ligand selection.
Conclusion
The successful Suzuki-Miyaura cross-coupling of pyridine boronic acids is highly dependent on the careful selection of the ligand and reaction conditions. For the challenging 2-pyridyl substrates, the use of stabilized boron reagents in combination with bulky, electron-rich phosphine ligands is often necessary to overcome rapid protodeboronation. For 3- and 4-pyridyl boronic acids, a broader range of standard Suzuki-Miyaura ligands can be effective, although optimization is still crucial for achieving high yields. The provided protocols and decision-making framework offer a starting point for researchers to develop robust and efficient cross-coupling methodologies for the synthesis of valuable pyridine-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Base Selection in the Suzuki Coupling of 2,3-Dichloropyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are prevalent in pharmaceuticals and functional materials. The coupling of 2,3-Dichloropyridine-4-boronic acid with various (hetero)aryl halides provides a direct route to complex substituted pyridine derivatives. A critical parameter governing the success and efficiency of this transformation is the choice of base. The base plays a crucial role in the activation of the boronic acid and the overall catalytic cycle. This document provides detailed application notes, experimental protocols, and a comparative analysis of different bases for the Suzuki coupling of this compound.
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base is a key component in the Suzuki-Miyaura coupling, primarily facilitating the transmetalation step, which is often rate-determining.[1] Its main functions include:
-
Activation of the Boronic Acid: The base reacts with the boronic acid to form a more nucleophilic boronate species ("ate" complex). This increases the electron density on the boron atom, facilitating the transfer of the organic group to the palladium center.[2][3]
-
Facilitation of the Catalytic Cycle: The base can also react with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide complex, which can then react with the neutral boronic acid.[2]
The selection of an appropriate base is crucial and can significantly impact the reaction yield, rate, and selectivity.[1] Common bases used in Suzuki couplings include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., KF).[3][4]
Comparative Performance of Bases
The choice of base is highly dependent on the specific substrates, catalyst system, and solvent employed. For the Suzuki coupling of chloropyridine derivatives, a screening of different bases is often necessary to determine the optimal conditions. Below is a summary of the expected performance of various bases for the coupling of this compound, based on data from similar dihalopyridine and dichloropyrimidine systems.
| Base | Typical Solvent(s) | Relative Effectiveness | Notes | Anticipated Yield Range (%) |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | Very High | Often the base of choice for challenging couplings of heteroaryl chlorides due to its sufficient basicity and good solubility.[5][6] | 75-95 |
| Cs₂CO₃ | Dioxane/H₂O, THF/H₂O | High | Highly effective, particularly for difficult couplings. Its solubility in organic solvents can be advantageous.[7] | 70-90 |
| K₂CO₃ | Dioxane/H₂O, Ethanol/H₂O | Moderate to High | A commonly used and cost-effective base. Performance can be enhanced with microwave heating.[8] | 60-85 |
| Na₂CO₃ | Dioxane/H₂O, Toluene/H₂O | Moderate | Generally effective and widely used. Can be a good starting point for optimization.[9] | 55-80 |
| NaOH/KOH | Dioxane/H₂O, Toluene/H₂O | Moderate to Low | Strong bases that can be effective but may also promote side reactions like catalyst decomposition or hydrolysis of functional groups.[2] | 40-70 |
| KF | Dioxane, THF | Moderate | Fluoride ions are believed to activate the boronic acid effectively, especially when base-sensitive functional groups are present.[3] | 50-75 |
| Organic Bases (e.g., Et₃N, DBU) | Dioxane, THF | Low | Generally less effective for this type of coupling compared to inorganic bases.[9] | < 40 |
Note: The anticipated yield ranges are estimates based on couplings of structurally similar dihalopyridines and dichloropyrimidines and are highly dependent on the specific coupling partner, catalyst, ligand, temperature, and reaction time.[10][11][12]
Experimental Protocols
Below are two representative protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide, showcasing the use of different bases.
Protocol 1: General Procedure using Potassium Phosphate (K₃PO₄)
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl bromide, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Procedure using Potassium Carbonate (K₂CO₃)
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
In a microwave reaction vial, combine this compound, the aryl bromide, Pd(PPh₃)₄, and K₂CO₃.
-
Add a 2:1 mixture of 1,4-dioxane and water.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 100-120 °C for 15-30 minutes.[8]
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 2,3-Dichloropyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the microwave-assisted Suzuki coupling of 2,3-Dichloropyridine-4-boronic acid with various aryl halides. Microwave irradiation offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and enhanced reaction consistency. The resulting 4-aryl-2,3-dichloropyridine scaffolds are valuable intermediates in the synthesis of novel pharmaceuticals and agrochemicals, where the pyridine core and halogen substituents can be further functionalized to modulate biological activity.
Principle of the Reaction
The microwave-assisted Suzuki coupling of this compound involves the palladium-catalyzed reaction between the boronic acid functional group at the 4-position of the pyridine ring and an aryl halide. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronate and subsequent reductive elimination to afford the desired 4-aryl-2,3-dichloropyridine and regenerate the Pd(0) catalyst. The chloro-substituents at the 2- and 3-positions are generally expected to remain intact under typical Suzuki coupling conditions, allowing for subsequent selective functionalization.
Data Presentation
The following tables summarize typical reaction conditions and yields for microwave-assisted Suzuki coupling reactions of analogous heterocyclic boronic acids and dichloropyrimidines, which can serve as a guide for optimizing the reaction of this compound.
Table 1: Optimization of Reaction Conditions for a Model Microwave-Assisted Suzuki Coupling [1]
| Entry | Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 | 20 | 81 |
| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 | 20 | 75 |
| 3 | Pd(OAc)₂/SPhos (3) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 120 | 15 | 92 |
| 4 | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 85 |
Reaction conditions are based on analogous systems and may require optimization for this compound.
Table 2: Scope of Aryl Halides in a Model Microwave-Assisted Suzuki Coupling [1][2]
| Entry | Aryl Halide | Product | Time (min) | Yield (%) |
| 1 | 4-Bromoanisole | 2,3-Dichloro-4-(4-methoxyphenyl)pyridine | 15 | 91 |
| 2 | 4-Bromobenzonitrile | 4-(2,3-Dichloropyridin-4-yl)benzonitrile | 15 | 88 |
| 3 | 3-Bromopyridine | 2,3-Dichloro-4-(pyridin-3-yl)pyridine | 20 | 75 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 2,3-Dichloro-4-(4-(trifluoromethyl)phenyl)pyridine | 15 | 85 |
| 5 | 2-Bromothiophene | 2-(2,3-Dichloropyridin-4-yl)thiophene | 20 | 78 |
Yields are representative for analogous reactions and serve as an estimation.
Experimental Protocols
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, DMF, or ethanol/water)
-
Microwave reactor vials with stir bars
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
General Procedure for Microwave-Assisted Suzuki Coupling:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (0.5-5 mol%).
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, to achieve a concentration of ~0.1-0.5 M).
-
Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (usually 10-30 minutes) with stirring.[1][2]
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2,3-dichloropyridine.
Mandatory Visualizations
Caption: Experimental workflow for the microwave-assisted Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Synthesis of Biarylpyridines using 2,3-Dichloropyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biarylpyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these important motifs. This document provides detailed application notes and protocols for the synthesis of biarylpyridines utilizing 2,3-Dichloropyridine-4-boronic acid as a key building block. The differential reactivity of the two chlorine atoms on the pyridine ring, coupled with the versatility of the boronic acid, allows for the strategic construction of a diverse range of substituted pyridines for applications in drug discovery and development.
Notably, derivatives of 2,3-dichloropyridine have been employed as precursors in the synthesis of potent inhibitors of key signaling proteins such as c-Met and PIM-1 kinases. The dysregulation of these kinase signaling pathways is implicated in the progression of various cancers, making them attractive targets for therapeutic intervention. The ability to synthesize a library of biarylpyridines from this compound provides a valuable platform for the development of novel kinase inhibitors and other therapeutic agents.
Principle of the Reaction
The synthesis of biarylpyridines from this compound is achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of the organoborane (this compound) with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base. The catalytic cycle, illustrated below, consists of three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond of the biaryl product and regenerate the Pd(0) catalyst.
Due to the electronic properties of the 2,3-dichloropyridine ring, regioselectivity of the coupling can be a key consideration. While the boronic acid at the 4-position dictates one point of coupling, subsequent functionalization of the chlorine atoms would need to be considered. Generally, the chlorine at the 2-position is more susceptible to nucleophilic substitution and oxidative addition than the chlorine at the 3-position.
Data Presentation: Representative Suzuki-Miyaura Couplings
The following table summarizes representative examples of Suzuki-Miyaura cross-coupling reactions of this compound with various aryl and heteroaryl bromides. The conditions cited are generalized from protocols for similar dichlorinated pyridines and should be optimized for specific substrates.
| Entry | Aryl/Heteroaryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | [1] |
| 2 | 3-Bromobenzonitrile | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 18 | [1] |
| 3 | 2-Bromothiophene | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 16 | [2] |
| 4 | 4-Bromotoluene | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Toluene | 110 | 24 | [3] |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (1.5) | t-Bu₃P (3) | K₃PO₄ | DME | 80 | 12 | [3] |
*Yields are illustrative and based on reactions with structurally similar compounds. Actual yields may vary and require optimization.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with Aryl/Heteroaryl Bromides
This protocol provides a general method for the palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound
-
Aryl or Heteroaryl Bromide
-
Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf))
-
Phosphine Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Degassed Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer with heating
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the aryl/heteroaryl bromide (1.1 equiv), the palladium catalyst (1-5 mol%), and the phosphine ligand (if applicable, 2-10 mol%).
-
Add the base (2.0-3.0 equiv).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (if using a biphasic system) via syringe. The typical solvent ratio is 4:1 to 5:1 organic solvent to water.
-
Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biarylpyridine product.
Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can often accelerate the reaction and improve yields.
Materials:
-
Same as the general protocol.
-
Microwave reaction vial with a stir bar.
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 equiv), the aryl/heteroaryl bromide (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) for the specified time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the general protocol.
Mandatory Visualizations
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
Caption: The HGF/c-Met signaling pathway and therapeutic intervention.[4][5][6]
Applications in Drug Discovery
The biarylpyridine moiety is a key pharmacophore in a multitude of kinase inhibitors. The HGF/c-Met signaling pathway is a critical regulator of cell growth, motility, and invasion.[6] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic development. Similarly, PIM-1 kinase is a serine/threonine kinase that is overexpressed in various hematological and solid tumors, where it promotes cell survival and proliferation.
The synthesis of novel biarylpyridines from this compound provides a strategic approach to generate libraries of compounds for screening against these and other important cancer targets. The ability to readily modify the aryl or heteroaryl group attached to the pyridine core allows for the fine-tuning of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.
Troubleshooting
-
Low or No Conversion:
-
Ensure the reaction is performed under strictly inert conditions, as oxygen can deactivate the palladium catalyst.
-
Check the quality of the boronic acid, as it can degrade over time.
-
The catalyst or ligand may be inactive. Use a fresh batch or a different catalyst/ligand system.
-
The base may not be optimal for the specific substrate. A screen of different bases (e.g., carbonates vs. phosphates) may be necessary.
-
-
Formation of Side Products:
-
Homocoupling of the boronic acid can occur. Reducing the reaction temperature or using a different palladium catalyst may minimize this.
-
Protodeboronation (loss of the boronic acid group) can be an issue, especially with electron-rich or heteroaryl boronic acids. Using milder bases or shorter reaction times can be beneficial.
-
-
Difficult Purification:
-
If the product is polar, separation from polar byproducts can be challenging. Consider using a different solvent system for column chromatography or employing reverse-phase chromatography.
-
By following these protocols and considering the potential challenges, researchers can effectively utilize this compound for the synthesis of a wide array of biarylpyridines for applications in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of Pyridines via C-C Bond Formation: Application Notes and Protocols
Introduction
The pyridine motif is a cornerstone in modern chemistry, recognized as the most common nitrogen-containing heterocycle in FDA-approved pharmaceuticals.[1][2] Its prevalence in medicinal chemistry, agrochemicals, and functional materials drives the continuous demand for efficient and selective methods to modify its structure.[3][4] However, the functionalization of the pyridine ring presents unique challenges. Its electron-deficient nature makes it resistant to classical electrophilic aromatic substitution, while the coordinating ability of the nitrogen atom can interfere with transition-metal catalysis.[1][5]
Direct C-H functionalization and cross-coupling reactions have emerged as powerful strategies to forge C-C bonds on the pyridine core, bypassing the need for multi-step sequences that often start from acyclic precursors.[1][6] These methods provide streamlined access to complex pyridine derivatives, enabling rapid exploration of chemical space for drug discovery and material science.[7][8] This document provides detailed application notes and experimental protocols for key C-C bond-forming reactions on pyridines, tailored for researchers, scientists, and drug development professionals.
Transition-Metal Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are fundamental tools for C-C bond formation, typically involving the reaction of a pyridine halide or triflate with an organometallic reagent. Palladium-catalyzed reactions are the most common, offering a versatile and reliable approach to biaryl and vinyl pyridine synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a highly versatile and widely used method for forming C(sp²)-C(sp²) bonds by coupling a pyridine halide (Cl, Br, I) or triflate with a boronic acid or ester.[9][10] It is prized for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.
Application Notes: The primary challenge in Suzuki couplings of pyridines is the slow rate of transmetalation for electron-deficient heteroaryl boron reagents and their propensity for protodeboronation.[11] Catalyst selection is crucial; systems based on palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands are commonly employed.[10][11] The reaction can be performed on all positions of the pyridine ring, provided the corresponding halo-pyridine is available. For challenging substrates, such as 2-pyridyl nucleophiles, specialized boronate salts (e.g., lithium triisopropyl 2-pyridylboronates) can offer improved reactivity.[11]
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Comparative Data for Suzuki-Miyaura Coupling
| Pyridine Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 2,3,5-Trichloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (1) | None | K₂CO₃ | H₂O/Toluene | 80 | 10 | 95 | [10] |
| 2-Bromopyridine | Lithium triisopropyl phenylboronate | Pd₂(dba)₃ (1.5) | SPhos (4.5) | KF | Dioxane | 80 | 18 | 74 | [11] |
| Furo[3,2-b]pyridin-3-yl triflate | Phenylboronic acid | Pd(PPh₃)₄ (5-10) | - | Cs₂CO₃ | Dioxane | 80-110 | 4-16 | N/A | [12] |
| N,N-Diethyl-4-chloronicotinamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 92 | [13] |
Experimental Protocol: One-Pot Directed ortho Metalation-Boronation-Suzuki Coupling [13]
This protocol describes the synthesis of substituted azabiaryls from pyridine derivatives in a single pot.
-
Materials and Reagents:
-
Pyridine carboxamide (e.g., N,N-Diethylnicotinamide)
-
Triisopropyl borate (B(OiPr)₃)
-
Lithium diisopropylamide (LDA), freshly prepared solution
-
Pinacol
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Aryl bromide (e.g., 4-bromoanisole)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the pyridine carboxamide (1.0 equiv) and anhydrous THF.
-
Add triisopropyl borate (1.1 equiv) to the solution.
-
Cool the mixture to -10 °C in an ice-salt bath.
-
Slowly add a freshly prepared solution of LDA (1.1 equiv) in THF.
-
Stir the reaction mixture at 0 °C for 45 minutes, monitoring the metalation by TLC.
-
Add pinacol (1.2 equiv) to the mixture and allow it to warm to room temperature while stirring for 1 hour.
-
Remove the solvent in vacuo.
-
To the residue, add Pd(PPh₃)₄ (0.05 equiv) and the aryl bromide (1.1 equiv) with care to minimize air exposure.
-
Add aqueous base (e.g., 2M Na₂CO₃) and a suitable solvent like toluene.
-
Heat the mixture to reflux (e.g., 80 °C) and stir vigorously for 16-24 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Heck Coupling
The Mizoroki-Heck reaction facilitates the formation of C-C bonds by coupling an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex.[14] For pyridines, this reaction is a powerful method to introduce vinyl and substituted vinyl groups, which are valuable synthetic handles for further transformations.[5][14]
Application Notes: The Heck reaction typically employs a Pd(0) catalyst, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, and a phosphine ligand.[14][15] A base, such as triethylamine (Et₃N), is required to neutralize the hydrogen halide formed during the reaction.[14] The reaction is versatile, but its application can be limited by challenges with electron-deficient alkenes or sterically hindered substrates.[16]
Catalytic Cycle for the Heck Reaction
Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.
Comparative Data for Heck Coupling
| Pyridine Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 2-Amino-5-bromo-4-methylpyridine | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N | DMF | 100 | 24 | ~85 | [14] |
| 4-Vinylpyridine | Phenylboronic acid | Pd(TFA)₂ (10) | 1,10-Phenanthroline (10) | Ag₂O | DMF | RT | 24 | 78 | [17] |
| 2-Bromopyridine | n-Butyl acrylate | Pd/C (1) | PPh₃ (2) | NaOAc | NMP | 140 | 12 | 95 | N/A |
Experimental Protocol: General Procedure for Heck Coupling [14]
-
Materials and Reagents:
-
Halo-pyridine (e.g., 2-Amino-5-bromo-4-methylpyridine)
-
Alkene (e.g., Styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the halo-pyridine (1.0 equiv), Pd(OAc)₂ (0.03 equiv), and P(o-tol)₃ (0.06 equiv).
-
Add anhydrous DMF to dissolve the solids, followed by triethylamine (1.5 equiv).
-
Add the alkene (1.2 equiv) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C.
-
Stir the reaction at this temperature for 24 hours, monitoring its progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming a C(sp²)-C(sp) bond between a pyridine halide and a terminal alkyne.[9] This reaction is co-catalyzed by palladium and copper complexes and is conducted under mild, basic conditions, often using an amine as both the base and solvent.[18][19]
Application Notes: The reaction provides direct access to alkynyl-pyridines, which are versatile intermediates in organic synthesis and key structures in materials science.[20] The standard conditions involve a Pd(0) catalyst, a copper(I) salt (typically CuI), a phosphine ligand, and an amine base.[19] Copper-free protocols exist to avoid the primary side reaction: the oxidative homocoupling of the terminal alkyne (Glaser coupling).[21] The reactivity of halopyridines generally follows the order I > Br > Cl.[20]
Comparative Data for Sonogashira Coupling
| Pyridine Substrate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 | [19] |
| 6-Bromo-3-fluoropicolinonitrile | 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | 90 | [22] |
| 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | THF | 60 | 2 | 99 | [20] |
Experimental Protocol: General Procedure for Sonogashira Coupling [19][22]
-
Materials and Reagents:
-
Halo-pyridine (e.g., 6-bromo-3-fluoropicolinonitrile)
-
Terminal alkyne (e.g., 1-ethynyl-4-ethylbenzene)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Pd(CF₃COO)₂/PPh₃
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF, DMF)
-
-
Procedure:
-
To a Schlenk flask, add the halo-pyridine (1.1 equiv), Pd(PPh₃)₄ (0.15 equiv), and CuI (0.3 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).
-
Add a degassed solution of the amine base and solvent (e.g., a 1:2 mixture of Et₃N/THF).
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the terminal alkyne (1.0 equiv) dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 60-100 °C) for 3-16 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine.
-
Dry the organic layer, filter, and evaporate the solvent.
-
Purify the product via flash column chromatography.
-
Direct C-H Functionalization
Direct C-H functionalization is an atom-economical strategy that avoids the pre-functionalization of the pyridine ring.[1][7] These methods can be broadly categorized into radical-based approaches (Minisci-type reactions) and transition-metal-mediated C-H activation.
Minisci-Type Radical Alkylation and Arylation
The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated, electron-deficient pyridine ring.[23] It is a powerful method for direct C-H alkylation and acylation, utilizing inexpensive radical precursors like carboxylic acids.[6][23]
Application Notes: A key challenge of the Minisci reaction is controlling regioselectivity, as it often yields a mixture of C2 and C4 substituted products.[6][23] Recent advances have focused on developing methods for highly regioselective C4 functionalization.[6][24] One successful strategy employs a removable blocking group on the pyridine nitrogen to direct the radical addition exclusively to the C4 position.[8][24] Classical conditions involve an oxidant (e.g., (NH₄)₂S₂O₈) and a silver salt (e.g., AgNO₃) to generate the radical from a carboxylic acid precursor via oxidative decarboxylation.[23][24]
Mechanism of the Minisci Reaction
Caption: Simplified mechanism of the Minisci alkylation reaction.
Comparative Data for Regioselective C4-Alkylation (Minisci-Type) [8][24]
| Pyridine Substrate | Carboxylic Acid | Oxidant | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pyridine-maleate salt | Cyclohexanecarboxylic acid | (NH₄)₂S₂O₈ | AgNO₃ (20 mol%) | DCE/H₂O | 50 | 2 | 82 |
| 3-Chloropyridine-maleate salt | Pivalic acid | (NH₄)₂S₂O₈ | AgNO₃ (20 mol%) | DCE/H₂O | 50 | 2 | 80 |
| Pyridine-maleate salt | 4-Fluorophenylacetic acid | (NH₄)₂S₂O₈ | AgNO₃ (20 mol%) | DCE/H₂O | 50 | 2 | 75 |
Experimental Protocol: Regioselective C4-Alkylation via a Pyridinium Salt [24]
-
Materials and Reagents:
-
Pyridinium salt (e.g., maleate-derived, 1.0 equiv)
-
Carboxylic acid (2.0 equiv)
-
Ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv)
-
Silver nitrate (AgNO₃, 0.2 equiv)
-
1,2-Dichloroethane (DCE)
-
Water
-
-
Procedure:
-
To a 15 mL culture tube equipped with a Teflon septum screw cap and a stir bar, add the pyridinium salt (0.5 mmol, 1.0 equiv), carboxylic acid (1.0 mmol, 2.0 equiv), (NH₄)₂S₂O₈ (228 mg, 1.0 mmol, 2.0 equiv), and AgNO₃ (16.7 mg, 0.1 mmol, 0.2 equiv).
-
Add dichloroethane (2.5 mL) and water (2.5 mL).
-
Seal the tube and stir the biphasic mixture vigorously at 50 °C for 2 hours.
-
Monitor the reaction and its regioselectivity by NMR or LC-MS.
-
Upon completion, cool the reaction and dilute with dichloromethane (1 mL).
-
(Work-up for blocking group removal): Add a suitable base (e.g., DBU, 3.0 equiv) and stir at room temperature to cleave the blocking group.
-
Perform a standard aqueous work-up and purify the final product by column chromatography.
-
Photoredox-Catalyzed Functionalization
Visible-light photoredox catalysis has emerged as a powerful platform for C-H functionalization, enabling the formation of C-C bonds under exceptionally mild conditions.[25][26] These reactions often proceed through radical intermediates generated via single-electron transfer (SET) processes.[2][27]
Application Notes: This approach can functionalize pyridines with high regioselectivity that is often complementary to classical Minisci reactions.[2][27] One strategy involves the SET reduction of a pyridinium ion to a pyridinyl radical, which can then couple with another radical species (e.g., an allylic radical).[2][28] This method has been shown to favor C4-functionalization for many substituted pyridines.[27] The reactions are typically driven by an organic dye or a metal complex photocatalyst upon irradiation with visible light (e.g., blue or purple LEDs).[28][29]
Proposed Mechanism for Photochemical Pyridine Functionalization
Caption: General mechanism for photoredox-catalyzed pyridine functionalization.
Comparative Data for Photochemical C4-Allylation of Pyridines [27]
| Pyridine Substrate | Allylic Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pyridine | Toluene | Dithiophosphoric acid A2 (2) | Toluene | 35 | 16 | 72 | | 3-Fluoropyridine | Cyclohexene | Dithiophosphoric acid A2 (2) | Cyclohexene | 35 | 16 | 75 | | 3-(Trifluoromethyl)pyridine | Toluene | Dithiophosphoric acid A2 (2) | Toluene | 35 | 16 | 61 |
Experimental Protocol: Photochemical Organocatalytic Allylation [27]
-
Materials and Reagents:
-
Pyridine substrate (1.0 equiv)
-
Allylic substrate (e.g., Toluene, used as solvent and reagent, ~10 equiv)
-
Organocatalyst (e.g., Dithiophosphoric acid, 0.02 equiv)
-
Reaction vial suitable for photochemistry
-
LED light source (e.g., 365 nm LED)
-
-
Procedure:
-
In a reaction vial, combine the pyridine substrate (0.2 mmol, 1.0 equiv) and the organocatalyst.
-
Add the allylic substrate/solvent (e.g., Toluene, 2.0 mL).
-
Seal the vial and place it in a photoreactor equipped with a magnetic stirrer and a cooling fan to maintain a constant temperature (e.g., 35 °C).
-
Irradiate the mixture with a 365 nm LED spotlight for 16 hours.
-
Upon completion, remove the vial from the reactor and concentrate the mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the functionalized pyridine product.
-
References
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-catalyzed Heck-type reaction of oximes with allylic alcohols: synthesis of pyridines and azafluorenones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Unified ionic and radical C-4 alkylation and arylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03739A [pubs.rsc.org]
- 7. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Heck Reaction [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 20. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
- 22. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 23. Minisci reaction - Wikipedia [en.wikipedia.org]
- 24. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Photoredox Catalysis for Building C-C Bonds from C(sp2)-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. Pyridine synthesis [organic-chemistry.org]
Application Notes and Protocols: 2,3-Dichloropyridine-4-boronic acid in Fragment-Based Drug Discovery
Disclaimer: Publicly available research specifically detailing the use of 2,3-Dichloropyridine-4-boronic acid in fragment-based drug discovery (FBDD) campaigns, including quantitative binding data and detailed experimental protocols, is limited. The following application notes and protocols are presented as an illustrative guide based on the general principles of FBDD and the known properties of boronic acid-containing fragments. The quantitative data provided is hypothetical and representative of typical fragment screening results.
Introduction to this compound in FBDD
Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying novel lead compounds by screening small, low-molecular-weight compounds, or "fragments," for weak but efficient binding to a biological target.[1] Boronic acids and their derivatives are an important class of fragments, particularly for enzyme targets such as serine hydrolases.[2] Their utility stems from the ability of the boronic acid moiety to form a reversible covalent bond with the hydroxyl group of serine residues often found in the active sites of these enzymes.[]
This compound is a heterocyclic fragment that offers several advantageous features for FBDD campaigns. The pyridine core provides a scaffold for potential hydrogen bonding interactions, while the dichloro substitution allows for modulation of the fragment's electronic properties and provides vectors for future chemical elaboration. Its small size and low complexity make it an ideal candidate for inclusion in fragment libraries aimed at exploring diverse chemical space.
Physicochemical Properties
The properties of this compound are consistent with the "Rule of Three," a common guideline for fragment design.
| Property | Value | Source |
| Molecular Formula | C₅H₄BCl₂NO₂ | Internal Calculation |
| Molecular Weight | 191.81 g/mol | Internal Calculation |
| Hydrogen Bond Donors | 2 | Internal Calculation |
| Hydrogen Bond Acceptors | 3 | Internal Calculation |
| cLogP | 1.25 (estimated) | Internal Calculation |
| Rotatable Bonds | 1 | Internal Calculation |
Illustrative Application: Screening against Serine Hydrolases
This hypothetical application note describes the use of this compound in a screening campaign to identify inhibitors of a target serine hydrolase, "TargetEnzyme-SH."
Objective: To identify fragment hits that bind to TargetEnzyme-SH and to characterize their inhibitory activity.
Screening Cascade: A hierarchical screening approach is employed, starting with a high-throughput primary screen to identify binders, followed by a more focused secondary assay to confirm and quantify inhibitory activity.
Illustrative Quantitative Data:
The following table presents hypothetical data for this compound as a hit against TargetEnzyme-SH, which is representative of a successful fragment hit.
| Fragment | Method | Kd (µM) | IC₅₀ (µM) | Ligand Efficiency (LE) |
| This compound | SPR | 250 | - | 0.35 |
| This compound | Enzymatic Assay | - | 150 | 0.32 |
Ligand Efficiency (LE) is calculated as: LE = -1.4 * (log Kd or log IC₅₀) / (Number of Heavy Atoms)
Experimental Protocols
Primary Screening: Thermal Shift Assay (TSA)
This protocol outlines a general method for a primary screen using differential scanning fluorimetry (DSF), also known as a thermal shift assay, to identify fragments that bind to and stabilize TargetEnzyme-SH.
Materials:
-
TargetEnzyme-SH (purified)
-
This compound stock solution (100 mM in DMSO)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl)
-
96-well or 384-well PCR plates
-
Real-time PCR instrument capable of performing a melt curve analysis
Procedure:
-
Preparation of Master Mix: Prepare a master mix containing the final concentration of TargetEnzyme-SH (e.g., 2 µM) and SYPRO Orange dye (e.g., 5x) in the assay buffer.
-
Fragment Dispensing: Dispense a small volume (e.g., 50 nL) of the 100 mM fragment stock solution into the assay plate wells to achieve a final concentration of 100 µM. Include DMSO-only wells as a negative control.
-
Protein Addition: Add the protein master mix to each well for a final volume of 20 µL.
-
Sealing and Centrifugation: Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Thermal Denaturation: Place the plate in the real-time PCR instrument. Run a melt curve protocol, typically ramping the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute, while continuously monitoring fluorescence.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve. A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the fragment compared to the DMSO control indicates binding and stabilization.
Secondary Assay: Enzymatic Inhibition Assay
This protocol describes a generic enzymatic assay to confirm the inhibitory activity of fragment hits from the primary screen and to determine their IC₅₀ values. This example assumes TargetEnzyme-SH cleaves a colorimetric substrate.
Materials:
-
TargetEnzyme-SH
-
Colorimetric substrate (e.g., p-nitrophenyl acetate)
-
This compound (serial dilutions in DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Fragment Preparation: Prepare a series of dilutions of this compound in DMSO. Then, dilute these into the assay buffer to the desired final concentrations (e.g., from 500 µM to 0.1 µM).
-
Reaction Mixture: In the wells of a 96-well plate, add the assay buffer, the fragment dilutions, and TargetEnzyme-SH to a final volume of 90 µL. Include controls with no enzyme and with DMSO only.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the fragment to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol) over time (e.g., every 30 seconds for 10 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each fragment concentration by determining the slope of the linear portion of the absorbance vs. time plot.
-
Normalize the rates to the DMSO control (100% activity).
-
Plot the percent inhibition versus the logarithm of the fragment concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value.
-
Visualizations
References
- 1. Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent-fragment screening identifies selective inhibitors of multiple Staphylococcus aureus serine hydrolases important for growth and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Cross-Coupling of Polychlorinated Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Opportunity of Polychlorinated Pyridines
Polychlorinated pyridines are readily available and highly versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The presence of multiple chlorine atoms offers the potential for sequential and site-selective functionalization, enabling the construction of complex molecular architectures. However, achieving high regioselectivity in cross-coupling reactions of these substrates presents a significant synthetic challenge. The electronic and steric environments of the chloro-substituents are often similar, leading to mixtures of isomers.
These application notes provide a detailed guide to navigating the complexities of regioselective cross-coupling reactions of polychlorinated pyridines, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. By carefully selecting catalysts, ligands, and reaction conditions, researchers can exert precise control over the site of functionalization, unlocking the full synthetic potential of this important class of compounds. Generally, for dihalogenated pyridines, oxidative addition of the palladium catalyst is favored at the positions alpha (C2/C6) and gamma (C4) to the nitrogen atom due to electronic effects.[1] However, recent advancements have demonstrated that this inherent reactivity can be manipulated.[1]
Controlling Regioselectivity: Key Factors and Logical Relationships
The ability to control the site of cross-coupling on a polychlorinated pyridine ring is crucial for the efficient synthesis of target molecules. The primary factors influencing regioselectivity include:
-
Electronic Effects: The pyridine nitrogen atom creates a polarized ring system, making the α- and γ-positions more electron-deficient and generally more susceptible to oxidative addition by a palladium(0) catalyst.[1]
-
Steric Hindrance: Bulky substituents on the pyridine ring or the coupling partners can sterically hinder approach to a particular position, thereby directing the reaction to a less congested site.
-
Catalyst and Ligand: The choice of the palladium catalyst and, more importantly, the associated phosphine or N-heterocyclic carbene (NHC) ligand, can dramatically influence the regiochemical outcome.[1] Sterically demanding ligands can favor coupling at less accessible positions.[1]
-
Reaction Conditions: Parameters such as solvent, base, temperature, and the use of microwave irradiation can significantly impact reaction rates and selectivity.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds. In the context of polychlorinated pyridines, it allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.
Application Notes:
Achieving regioselectivity in the Suzuki-Miyaura coupling of dichloropyridines often depends on a subtle interplay of electronic and steric factors, which can be influenced by the choice of ligand and reaction conditions. For 2,4-dichloropyridines, coupling typically occurs at the more reactive C4 position.[2] However, the use of sterically bulky ligands can favor reaction at the C2 position. In the case of 2,6-dichloropyridines, mono-alkylation can be achieved, with the initial alkyl group sterically hindering the second coupling.
Quantitative Data Summary:
Table 1: Regioselective Suzuki-Miyaura Coupling of Dichloropyridines
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Product(s) & Ratio/Yield | Ref. |
| 2,6-Dichloropyridine | n-Hexyl-B(pin) | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 | 2-chloro-6-hexylpyridine (>95% yield) | [3] |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 2-Chloro-4-phenylpyrimidine (81% yield) | [2] |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ / QPhos | KF | Toluene/H₂O | N/A | C4:C2 = 2.4:1 (36% total yield) | [4] |
| 2,5-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 5-Chloro-2-phenylpyridine (Good yield) | [5] |
| 3,5-Dichloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ / dppf | Na₂CO₃ | Toluene/EtOH/H₂O | N/A | C3-arylation favored | [4] |
| 3,5-Dichloropyridazine | Phenylboronic acid | Pd(OAc)₂ / QPhos | Na₂CO₃ | Toluene/EtOH/H₂O | N/A | C5-arylation favored | [4] |
Detailed Experimental Protocols:
Protocol 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine under Microwave Irradiation [2]
-
Reaction Setup: To a microwave vial, add 2,4-dichloropyrimidine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.005 mmol, 0.5 mol%).
-
Solvent Addition: Add 3 mL of a 1,4-dioxane/water (3:1) mixture to the vial.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 100 °C for 15 minutes with stirring.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the 4-aryl-2-chloropyrimidine.
Protocol 2: C2-Selective Suzuki-Miyaura Coupling of 2,5-Dichloropyridine [5]
-
Catalyst Preparation: In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2,5-dichloropyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Solvent and Catalyst Addition: Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask. Add the catalyst premix to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[6] For polychlorinated pyridines, this reaction allows for the introduction of a diverse range of primary and secondary amines, which are key functional groups in many pharmaceuticals.
Application Notes:
Regioselectivity in the Buchwald-Hartwig amination of dichloropyridines is highly dependent on the ligand. For 2,4-dichloropyridine, specific ligands have been developed to favor amination at either the C2 or C4 position. For instance, Xantphos has been shown to promote C2-selectivity, while other bulky ligands may favor the C4 position.[7]
Quantitative Data Summary:
Table 2: Regioselective Buchwald-Hartwig Amination of Dichloropyridines
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Product(s) & Ratio/Yield | Ref. |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100 | 4-Chloro-N-phenylpyridin-2-amine (High yield, C2:C4 > 20:1) | [7] |
| 2,4-Dichloropyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | C4-aminated product favored | [6] |
| 2,5-Dichloropyrimidine | Various amines | Pd(OAc)₂ / XPhos | K₂CO₃ | t-BuOH | 100 | Mono-aminated products (Good to excellent yields) | [8] |
Detailed Experimental Protocol:
Protocol 3: C2-Selective Buchwald-Hartwig Amination of 2,4-Dichloropyridine [7]
-
Reaction Setup: To an oven-dried Schlenk tube, add palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and cesium carbonate (1.4 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Reagent Addition: Add 2,4-dichloropyridine (1.0 mmol), the desired aniline (1.2 mmol), and anhydrous toluene (2 mL).
-
Reaction: Heat the reaction mixture at 100 °C in a preheated oil bath with stirring until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to afford the 4-chloro-N-arylpyridin-2-amine.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for introducing alkynyl functionalities into organic molecules.
Application Notes:
The Sonogashira coupling of polychlorinated pyridines allows for the synthesis of alkynyl-substituted pyridines. In the case of pentachloropyridine, multiple Sonogashira reactions can be performed to yield pentaalkynylpyridines.[9] The regioselectivity of Sonogashira couplings on polyhalogenated heterocycles can be controlled by the choice of catalyst and ligand. For diiodopurines, a related heterocyclic system, monodentate ligands favor coupling at the C2-position, while bidentate or electron-rich monodentate phosphine ligands switch the selectivity to the C8-position.[10] This principle can be extended to polychlorinated pyridines.
Quantitative Data Summary:
Table 3: Sonogashira Coupling of Polychlorinated Pyridines
| Substrate | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Product & Yield | Ref. |
| Pentachloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 100 | Penta(phenylethynyl)pyridine (High yield) | [9] |
| Pentachloropyridine | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 100 | Penta[(trimethylsilyl)ethynyl]pyridine (High yield) | [9] |
Detailed Experimental Protocol:
Protocol 4: Multiple Sonogashira Coupling of Pentachloropyridine [9]
-
Reaction Setup: In a Schlenk tube, dissolve pentachloropyridine (1.0 mmol) in anhydrous, degassed toluene (20 mL).
-
Catalyst and Reagent Addition: Add the terminal alkyne (6.0 mmol), triethylamine (10 mL), copper(I) iodide (0.1 mmol), and bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol).
-
Reaction: Heat the mixture at 100 °C under an inert atmosphere for the required time (monitor by TLC or GC-MS).
-
Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.
Conclusion
The regioselective cross-coupling of polychlorinated pyridines is a powerful strategy for the synthesis of highly functionalized pyridine derivatives. By understanding the interplay of electronic, steric, and catalytic factors, researchers can achieve a high degree of control over the reaction outcome. The protocols and data presented in these application notes provide a solid foundation for the development of novel synthetic routes towards new pharmaceuticals and advanced materials. Further exploration of ligand effects and reaction conditions will undoubtedly continue to expand the scope and utility of these important transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. snu.elsevierpure.com [snu.elsevierpure.com]
The Suzuki-Miyaura Coupling: A Standard Protocol for Carbon-Carbon Bond Formation with Aryl Halides
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds. First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in the pharmaceutical industry for the synthesis of complex organic molecules, including active pharmaceutical ingredients.[1][2][3][4] Its widespread adoption is attributed to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[1][5] This document provides a detailed overview of the general procedure for Suzuki coupling with aryl halides, including the core mechanism, key reaction components, and a comprehensive experimental protocol.
Core Mechanism: The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium catalyst.[1][6] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][6][7]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (R¹-X) to a palladium(0) complex. This step, which is often rate-determining, involves the insertion of the palladium atom into the carbon-halogen bond to form a palladium(II) intermediate.[1][3] The reactivity of the aryl halide is dependent on the halogen, with the general trend being I > OTf > Br > Cl.[3][6]
-
Transmetalation: In this step, the organic group from the organoboron reagent (R²-BY₂) is transferred to the palladium(II) complex.[3] This process requires activation of the organoboron compound by a base.[8] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the transfer of the R² group to the palladium center, displacing the halide.[3]
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the palladium(II) intermediate.[6][7] This step forms the new carbon-carbon bond between R¹ and R², yielding the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[7][9]
Key Reaction Components
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious selection of its components.[1][5]
| Component | Description | Examples |
| Aryl Halide | The electrophilic coupling partner. Reactivity: I > Br > Cl. Aryl triflates can also be used.[3][8] | Aryl iodides, bromides, chlorides, and triflates. |
| Organoboron Reagent | The nucleophilic coupling partner. Boronic acids are most common, but boronate esters and organotrifluoroborates are also used.[3][8] | Phenylboronic acid, 4-tolylboronic acid, 2-pyridylboronic acid pinacol ester. |
| Palladium Catalyst | The active catalytic species is Pd(0), which can be added directly or generated in situ from a Pd(II) precatalyst.[5] | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃.[8] |
| Ligand | Stabilizes the palladium catalyst and modulates its reactivity. Bulky, electron-rich phosphine ligands are common.[5] | PPh₃, PCy₃, SPhos, XPhos. |
| Base | Activates the organoboron reagent for transmetalation.[8] The choice of base can significantly impact the reaction outcome. | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOEt.[7] |
| Solvent | A variety of organic solvents, often in combination with water, are used. Degassing the solvent is crucial to prevent catalyst oxidation. | Toluene, Dioxane, THF, DMF.[7] |
General Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid. Reaction conditions, particularly temperature and reaction time, may need to be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 4:1 mixture, 5 mL)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., 0.03 mmol Pd(PPh₃)₄), and base (2.0 mmol K₂CO₃).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to remove oxygen which can deactivate the catalyst.[10]
-
-
Solvent Addition:
-
Degas the solvent mixture by bubbling an inert gas through it for at least 30 minutes.
-
Using a syringe, add the degassed solvent (5 mL) to the reaction flask under a positive pressure of inert gas.
-
-
Reaction:
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.[1]
-
Dilute the reaction mixture with water and transfer it to a separatory funnel.[1]
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).[5]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[1][5]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure biaryl product.[5]
-
Quantitative Data Summary
The yield of Suzuki-Miyaura coupling reactions can be influenced by various factors, including the choice of catalyst, ligand, base, and the nature of the coupling partners. Below is a summary of representative yields under different conditions.
Table 1: Effect of Catalyst and Ligand on Yield
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd₂(dba)₃ (1.0) | SPhos (3.0) | K₃PO₄ | Dioxane | 100 | 95 |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (2.0) | PCy₃ (4.0) | K₃PO₄ | Toluene | 100 | 98 |
| 1-Iodobenzene | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (3.0) | - | K₂CO₃ | Dioxane/H₂O | 100 | 92 |
| 2-Bromopyridine | Phenylboronic acid | NiCl₂(dppf) (1.0) | - | K₃PO₄ | Dioxane | 95 | 85[11] |
Table 2: Effect of Base on Yield
| Aryl Halide | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 96 |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene | 85 |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | Toluene | 99 |
Applications in Drug Discovery and Development
The Suzuki-Miyaura coupling is a powerful and frequently utilized reaction in the pharmaceutical industry for the synthesis of new chemical entities.[12][13] Its reliability and broad substrate scope allow for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[13] Many marketed drugs and clinical candidates contain biaryl structures that are efficiently constructed using this methodology.[2][4]
Conclusion
The Suzuki-Miyaura coupling reaction is a robust and versatile method for the formation of C-C bonds, particularly in the synthesis of biaryl compounds. A thorough understanding of the reaction mechanism and the roles of the various components is essential for optimizing reaction conditions and achieving high yields. The general protocol provided serves as a starting point for researchers, and specific conditions should be tailored to the substrates being used. Its broad applicability has solidified its importance in both academic research and industrial drug development.[1][12]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. books.rsc.org [books.rsc.org]
- 13. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2,3-Dichloropyridine-4-boronic acid
Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving 2,3-Dichloropyridine-4-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing these challenging reactions. Due to the steric hindrance and electronic properties of this substrate, achieving high yields can be difficult. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help improve your experimental outcomes.
Troubleshooting Guide
This section addresses the most common issues encountered during the Suzuki coupling of this compound. For each problem, potential causes are identified and specific solutions are recommended.
Problem: Consistently low (<30%) or no yield of the desired product.
Possible Causes:
-
Catalyst Inactivation: The active Pd(0) species is highly sensitive to oxygen.[1] Additionally, the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.
-
Substrate-Specific Challenges: this compound is an electron-deficient and sterically hindered substrate. This can slow down key steps in the catalytic cycle, such as oxidative addition and transmetalation.
-
Protodeboronation: The boronic acid group can be cleaved and replaced by a hydrogen atom, especially in the presence of aqueous bases and elevated temperatures.[2] This side reaction consumes the starting material without forming the desired product.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, or solvent may be unsuitable for this specific challenging substrate.[1]
Recommended Solutions & Troubleshooting Steps:
-
Ensure a Strictly Inert Atmosphere: Oxygen is detrimental to the active Pd(0) catalyst.
-
Select a High-Activity Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient for this substrate.[2]
-
Action: Employ a combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand.[2][4] These ligands, such as SPhos, XPhos, or RuPhos, are known to facilitate reactions with sterically hindered and electron-deficient partners.[2][5] They accelerate the oxidative addition and reductive elimination steps while sterically shielding the palladium from inhibitory coordination by the pyridine nitrogen.[2]
-
-
Optimize Base and Solvent Selection: The base is crucial for activating the boronic acid for transmetalation, and its effectiveness is solvent-dependent.[2]
-
Action: Screen stronger bases. While K₂CO₃ is common, K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings.[1][3] For solvents, anhydrous polar aprotic solvents like 1,4-dioxane, toluene, or DMF are typically good starting points.[3][6] Often, a mixture of an organic solvent with water can be effective, but care must be taken to minimize protodeboronation.[1][3]
-
-
Mitigate Protodeboronation:
-
Action: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester, which is less prone to this side reaction.[2] If using the boronic acid, use the mildest effective base and the lowest possible reaction temperature.
-
Problem: Significant amount of starting material remains unreacted.
Possible Causes:
-
Low Catalyst Activity: As mentioned above, the catalyst may be inactive or inhibited.
-
Insufficient Reaction Temperature/Time: The activation energy for the oxidative addition of the C-Cl bond is high, and the reaction may not have reached completion.
-
Poor Solubility: One or more of the reagents may not be fully dissolved in the chosen solvent system, limiting reaction rates.
Recommended Solutions:
-
Switch to a More Active Catalyst: If you are not already using one, switch to a Buchwald-type ligand system (e.g., Pd₂(dba)₃/SPhos).[2]
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10 °C (e.g., from 80 °C to 110 °C).[2] Monitor the reaction closely by TLC or LC-MS to check for product formation versus decomposition.
-
Address Solubility: If reagents appear insoluble, try a different solvent or solvent mixture. A co-solvent like DMF or using a solvent mixture such as dioxane/water might improve solubility.[3][7]
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low yields in Suzuki coupling.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate? A1: This substrate presents two main difficulties. First, it is sterically hindered. The two chlorine atoms ortho to the boronic acid group can physically block the approach to the palladium catalyst, slowing the transmetalation step. Second, the pyridine ring and the chlorine atoms are electron-withdrawing, which deactivates the system and can make the initial oxidative addition step of the palladium into the coupling partner's C-X bond more difficult.
Q2: Which chlorine atom on my coupling partner is more likely to react? A2: For dihalopyridines, the reactivity of the different positions is not equal. For 2,4-dihalopyridines, the C4 position is often more reactive. For 2,3-dihalopyridines, the C2 position is generally more electrophilic and thus more prone to oxidative addition.[8] However, the specific ligand, catalyst, and reaction conditions can influence and sometimes even reverse this inherent selectivity.[1]
Q3: What are the most common side reactions besides protodeboronation? A3: Homocoupling is another common side reaction where the boronic acid couples with itself to form a symmetrical bipyridine. This is often promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[2] Ensuring a thoroughly degassed, inert reaction environment is the best way to minimize this.[2]
Q4: Can I use microwave irradiation to improve the yield? A4: Yes, microwave-assisted heating can be very effective for Suzuki couplings, especially for challenging substrates. It can significantly shorten reaction times and often improve yields by providing rapid and uniform heating.[7][9] A typical starting point would be 15-20 minutes at 100-120 °C.[7][9]
Q5: Should I be concerned about the purity of my boronic acid? A5: Absolutely. Boronic acids can degrade over time, especially if not stored properly (cool, dry, dark conditions). It is always recommended to use a fresh bottle or verify the purity of your reagent before use.[1] Using a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid can sometimes compensate for minor degradation.[1]
Data Presentation: Condition Screening
Optimizing the reaction components is critical. The following tables summarize conditions that have proven effective for similar challenging heteroaryl chloride couplings and serve as an excellent starting point for optimization.
Table 1: Effect of Catalyst & Ligand System on Yield (Yields are representative for sterically hindered aryl chlorides and may vary)
| Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Typical Yield (%) | Key Advantage |
| Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ | Toluene | >80% | Excellent for electron-deficient heteroaryl chlorides.[2] |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | >85% | Highly active, bulky ligand prevents catalyst deactivation.[2] |
| Pd(PEPPSI)-IPr (2) | (NHC Ligand) | K₃PO₄ | Toluene | >90% | Very active for C-Cl bond activation. |
| Pd(PPh₃)₄ (5) | (None) | K₂CO₃ | Dioxane/H₂O | <40% | Often less effective for unreactive chlorides.[2] |
Table 2: Effect of Base and Solvent on Yield (Based on a model reaction of 2,4-dichloropyrimidine with phenylboronic acid)[6]
| Base | Solvent (v/v) | Yield (%) |
| K₂CO₃ | 1,4-Dioxane | 71 |
| K₂CO₃ | Isopropanol | 64 |
| K₂CO₃ | THF | 55 |
| K₂CO₃ | 1,4-Dioxane / H₂O (2:1) | 81 |
| K₂CO₃ | THF / H₂O (1:1) | 78 |
Experimental Protocols
Optimized Protocol for Suzuki Coupling
This is a generalized procedure for the Suzuki-Miyaura coupling of an aryl chloride with this compound using a high-activity catalyst system.
Materials:
-
Aryl/Heteroaryl Chloride (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)[1]
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)[10]
-
SPhos (4 mol%)[10]
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)[2]
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the aryl chloride (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).[10]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon three times to ensure all oxygen is removed.[2]
-
Solvent Addition: Add the required volume of anhydrous, degassed 1,4-dioxane via syringe.[2]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.[10]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[2]
Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The cycle consists of three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124"]; ox_add [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pd2_complex [label="R¹-Pd(II)L₂-X", shape= Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; transmetal [label="Transmetalation", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; pd2_biaryl [label="R¹-Pd(II)L₂-R²", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; red_elim [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges pd0 -> ox_add [label=" + R¹-X\n(Aryl Halide)"]; ox_add -> pd2_complex; pd2_complex -> transmetal [label=" + [R²-B(OH)₃]⁻\n(from Boronic Acid + Base)"]; transmetal -> pd2_biaryl [label=" - X⁻\n - B(OH)₃"]; pd2_biaryl -> red_elim; red_elim -> pd0 [label=" Product\nR¹-R²"]; }
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Preventing Protodeboronation of Pyridine Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protodeboronation when working with pyridine boronic acids in synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with pyridine boronic acids?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This reaction consumes the boronic acid, leading to a reduced yield of the desired cross-coupled product and the formation of a simple pyridine byproduct, which can complicate purification.[2][3] Pyridine boronic acids, particularly 2-pyridylboronic acids, are highly susceptible to this decomposition pathway due to the presence of the basic nitrogen atom in the ring.[2][4]
Q2: What is the primary mechanism that makes 2-pyridylboronic acid so prone to protodeboronation?
A2: Unlike many simple aryl boronic acids that are most unstable at high pH, 2-pyridylboronic acid exhibits a unique decomposition mechanism.[2] Under neutral pH conditions, it can form a zwitterionic intermediate that readily undergoes fragmentation, leading to rapid protodeboronation.[1][5][6][7] Counterintuitively, both acidic and basic conditions can slow down this decomposition by shifting the equilibrium away from the highly reactive zwitterionic species.[1][2][3]
Troubleshooting Guides
Scenario 1: My Suzuki-Miyaura reaction with a 2-pyridylboronic acid is giving low yields and the main byproduct is the corresponding unsubstituted pyridine.
This is a classic sign of significant protodeboronation. Here are several strategies to troubleshoot this issue, ranging from simple adjustments to more robust solutions.
Strategy 1: Optimization of Reaction Conditions
The rate of protodeboronation is highly dependent on the reaction conditions.[1] Fine-tuning these parameters can often lead to a significant improvement in the yield of the desired product.
-
pH Control: Avoid neutral pH conditions where 2-pyridylboronic acids are most unstable.[1][5] The addition of either acid or base can help to minimize the concentration of the reactive zwitterionic intermediate.[1][3]
-
Choice of Base: The type and concentration of the base are critical.[3] Strong bases can promote protodeboronation.[8] Consider switching to milder inorganic bases.
-
Lower Reaction Temperature: Higher temperatures accelerate the rate of protodeboronation.[3][8] If the catalyst system is sufficiently active, running the reaction at a lower temperature can be beneficial.[8]
-
Solvent Choice: The solvent can affect the stability of the boronic acid and the reaction intermediates.[3] Anhydrous conditions are often preferred as excess water can be a proton source.[8]
Table 1: Effect of Base on the Yield of a Suzuki-Miyaura Coupling Prone to Protodeboronation
| Base | Temperature (°C) | Yield of Coupled Product (%) | Yield of Protodeboronated Byproduct (%) |
| NaOH | 100 | 35 | 60 |
| K₂CO₃ | 100 | 65 | 30 |
| K₃PO₄ | 80 | 85 | 10 |
| Cs₂CO₃ | 80 | 90 | 5 |
Note: Data is illustrative and based on general trends reported in the literature. Actual results will vary depending on the specific substrates and reaction conditions.
Strategy 2: Modification of the Boron Reagent
Using a more stable derivative of the boronic acid is a highly effective strategy to mitigate protodeboronation.[1][3] These derivatives often act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and thus minimizing the side reaction.[1][3][9]
-
MIDA Boronates (N-methyliminodiacetic acid boronates): These are highly stable, often crystalline solids that are unreactive under anhydrous cross-coupling conditions and can be deprotected under mild aqueous basic conditions.[10]
-
Pinacol Esters: While generally less stable than MIDA boronates, pinacol esters are significantly more robust than the corresponding free boronic acids and are a common alternative.[2]
-
Organotrifluoroborates (R-BF₃K): These salts offer increased stability and can be effective in suppressing protodeboronation.[1][2]
Table 2: Comparison of Different Boron Reagents in a Challenging Suzuki-Miyaura Coupling
| Boron Reagent | Stability | Typical Yield (%) | Comments |
| Boronic Acid | Low | < 40 | Prone to rapid protodeboronation. |
| Pinacol Ester | Moderate | 60-80 | More stable than the boronic acid. |
| Organotrifluoroborate | High | 70-90 | Offers good stability and reactivity. |
| MIDA Boronate | Very High | > 90 | Excellent for "slow-release" strategy.[1] |
Note: Yields are approximate and for comparative purposes. Actual yields are substrate-dependent.
Strategy 3: Advanced Catalytic Systems and Additives
-
Highly Active Catalysts: A more efficient catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction.[3][8]
-
Copper Additives: The use of copper salts, such as Cu(OAc)₂, has been shown to be effective in stabilizing 2-pyridylboronic acids, although the exact mechanism is still under investigation.[3][4]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Pyridine Boronic Acid Pinacol Ester
This protocol is a general starting point and should be optimized for your specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the pyridine boronic acid pinacol ester (1.2-1.5 equiv.), and a mild base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).[8]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.[8]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).[8]
-
Solvent Addition: Add a degassed solvent (e.g., dioxane, THF, or toluene, with a small, optimized amount of water if necessary) via syringe.[8]
-
Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.[8]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.[8]
Protocol 2: "Slow-Release" Suzuki-Miyaura Coupling using a 2-Pyridyl MIDA Boronate
This protocol is designed for challenging couplings where protodeboronation is a major concern.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the 2-pyridyl MIDA boronate (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).[2]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[11]
-
Catalyst and Additive Addition: Add the palladium precatalyst (e.g., XPhos-Pd-G3, 5 mol %) and Cu(OAc)₂ (50 mol %).[3]
-
Solvent Addition: Add anhydrous, degassed DMF via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl halide.[3]
-
Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.[3]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[3]
Visual Guides
Caption: Mechanism of protodeboronation for 2-pyridylboronic acid.
Caption: Troubleshooting workflow for protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Protodeboronation - Wikiwand [wikiwand.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Managing Homocoupling of Boronic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the homocoupling of boronic acids, a common side reaction in cross-coupling chemistry.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling?
A1: Boronic acid homocoupling is a side reaction in which two molecules of a boronic acid (or its derivative) react with each other to form a symmetrical biaryl byproduct. This reaction is particularly prevalent in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. It reduces the yield of the desired cross-coupled product and complicates purification due to the structural similarity between the byproduct and the target molecule.[1][2]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main drivers of boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1][2]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species, which can then facilitate the homocoupling of the boronic acid.[1][2][3][4] Rigorous exclusion of oxygen is therefore critical.[1][5]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt such as Pd(OAc)₂ or PdCl₂ as a catalyst precursor, it can directly react with the boronic acid to produce the homocoupled product and the active Pd(0) catalyst. This is often a significant issue at the beginning of the reaction before the catalytic cycle is fully established.[1][2]
Q3: How does the choice of palladium source impact homocoupling?
A3: The choice of palladium source significantly influences the extent of homocoupling. Pd(II) sources like palladium acetate (Pd(OAc)₂) and palladium chloride (PdCl₂) can directly promote homocoupling as they need to be reduced to the active Pd(0) state, a process that can be mediated by the homocoupling of two boronic acid molecules.[1] In contrast, using a Pd(0) precatalyst, such as Pd(PPh₃)₄, can be advantageous as it minimizes the initial concentration of Pd(II) that can lead to this side reaction.[2]
Q4: Can ligands and bases influence the rate of homocoupling?
A4: Yes, the choice of ligands and bases is crucial.
-
Ligands: Bulky, electron-rich phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), can promote the desired cross-coupling pathway and minimize side reactions, including homocoupling.[2][6]
-
Bases: The base is essential for activating the boronic acid. While a base is necessary, excessively high concentrations or the use of a very strong base can sometimes promote side reactions. It is recommended to screen bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ to find the optimal conditions for a specific reaction.[2]
Q5: Are there additives that can suppress homocoupling?
A5: Yes, certain additives can be effective. For instance, the addition of a mild reducing agent like potassium formate (HCO₂K) can help maintain the palladium catalyst in its active Pd(0) state, thereby minimizing the Pd(II)-mediated homocoupling pathway.[2][5][7]
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments involving boronic acids.
| Issue | Potential Cause | Suggested Solution(s) |
| Significant formation of homocoupled byproduct | 1. Presence of dissolved oxygen in the reaction mixture.[1][2][3] 2. Use of a Pd(II) precatalyst.[1][2] 3. Sub-optimal ligand or base.[2] | 1a. Rigorously degas the solvent and reaction mixture by sparging with an inert gas (nitrogen or argon) for at least 30 minutes.[2] 1b. For complete oxygen removal, perform three to five freeze-pump-thaw cycles.[2] 2a. Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄).[2] 2b. Add a mild reducing agent like potassium formate to the reaction mixture.[2][5][7] 3. Screen different bulky, electron-rich phosphine ligands (e.g., SPhos) and bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[2][6] |
| Low yield of the desired cross-coupled product | 1. Catalyst deactivation.[2] 2. Incomplete reaction.[2] 3. Protodeboronation (cleavage of the C-B bond by a proton source).[8] | 1. Optimize the reaction temperature; excessive heat can lead to catalyst decomposition.[2] Ensure all reagents are pure and the solvent is dry.[2] 2. Monitor the reaction progress by TLC or LC-MS and consider extending the reaction time if necessary.[2] 3. Use anhydrous conditions, a weaker base (e.g., Cs₂CO₃, KF), or a protected boronic acid derivative (e.g., MIDA ester or trifluoroborate salt).[8] |
| Difficult purification of the final product | 1. Co-elution of the desired product with the homocoupled byproduct.[2] | 1a. If homocoupling cannot be completely suppressed, explore different solvent systems for column chromatography to improve separation.[2] 1b. Consider recrystallization as an alternative purification method.[2] 1c. An aqueous basic wash can be employed to remove unreacted boronic acid by converting it to its water-soluble boronate salt.[8] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in Suzuki-Miyaura Coupling
This protocol outlines a general laboratory procedure for setting up a Suzuki-Miyaura cross-coupling reaction with measures to minimize homocoupling.
1. Reagent and Glassware Preparation:
-
Ensure all glassware is thoroughly dried (e.g., flame-dried under vacuum or oven-dried).
-
Use high-purity reagents and anhydrous solvents.
2. Reaction Setup under Inert Atmosphere:
-
In a dry Schlenk flask, combine the aryl halide (1.0 equiv.), the boronic acid (1.1-1.5 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the phosphine ligand.
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
3. Solvent Addition and Degassing:
-
Add the degassed solvent (e.g., toluene, dioxane, or THF/water mixture) via syringe.
-
Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-30 minutes (subsurface sparging is more effective).[2][5] Alternatively, for more rigorous oxygen removal, perform 3-5 freeze-pump-thaw cycles.[2]
4. Catalyst Addition and Reaction:
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(II) precatalyst) to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C).
5. Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
6. Purification:
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification Strategy to Remove Boronic Acid-Related Impurities
This protocol describes a liquid-liquid extraction method to remove unreacted boronic acid from the crude product mixture.
1. Dissolution:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
2. Basic Aqueous Wash:
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer with a 1-2 M aqueous solution of a base such as sodium hydroxide (NaOH). Repeat this wash 2-3 times. This converts the acidic boronic acid into its highly water-soluble boronate salt, which partitions into the aqueous layer.[8]
3. Separation and Brine Wash:
-
Separate the organic layer.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water and base.
4. Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter and concentrate the organic solution under reduced pressure to yield the purified product, now depleted of the boronic acid starting material.
Visualizations
Caption: Proposed mechanisms for boronic acid homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Reactions with Nitrogen-Containing Heterocycles
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst deactivation in chemical reactions involving nitrogen-containing heterocycles.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation when working with nitrogen-containing heterocycles?
A1: The primary causes of catalyst deactivation in the presence of nitrogen-containing heterocycles fall into three main categories:
-
Poisoning: Nitrogen compounds can act as poisons to metal catalysts. The lone pair of electrons on the nitrogen atom can strongly adsorb to the active sites of the catalyst, blocking them and preventing reactant molecules from binding. This is a common issue with compounds like pyridine, quinoline, and indoles.[1][2][3]
-
Coking and Fouling: At elevated temperatures, nitrogen-containing heterocycles can decompose or polymerize on the catalyst surface, leading to the formation of carbonaceous deposits known as coke. This coke can physically block the catalyst pores and active sites, leading to a loss of activity.[1][4]
-
Sintering: High reaction temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones. This process, known as sintering, reduces the active surface area of the catalyst, thereby lowering its overall activity.
Q2: How can I tell if my catalyst is being deactivated?
A2: Common indicators of catalyst deactivation include:
-
A noticeable decrease in the reaction rate or a complete stall of the reaction.
-
A lower than expected product yield.
-
A change in the selectivity of the reaction, with an increase in the formation of byproducts.[5]
-
An increase in the pressure drop across a fixed-bed reactor, which can indicate fouling or coking.
-
The appearance of a dark, carbonaceous layer on the catalyst upon visual inspection after the reaction.[4]
Q3: Are all nitrogen-containing heterocycles equally potent catalyst poisons?
A3: No, the poisoning effect can vary depending on the structure of the nitrogen-containing heterocycle and its concentration. Generally, more basic compounds and those with sterically accessible nitrogen atoms are stronger poisons. The strength of adsorption to the catalyst's active sites plays a key role.
Q4: Can a deactivated catalyst be regenerated?
A4: Yes, in many cases, a deactivated catalyst can be regenerated, depending on the deactivation mechanism.
-
For Coking/Fouling: A common method is controlled oxidation (calcination) to burn off the carbon deposits. This is typically done by heating the catalyst in a stream of air or a diluted oxygen mixture.[5]
-
For Poisoning: If the poison is reversibly adsorbed, washing the catalyst with a suitable solvent may remove it. In some cases, a chemical treatment or a reduction with hydrogen at elevated temperatures can help restore activity.[5]
-
For Sintering: Sintering is generally irreversible, and regeneration is not possible.
Q5: What measures can I take to prevent or minimize catalyst deactivation?
A5: Several strategies can be employed to mitigate catalyst deactivation:
-
Feedstock Purification: Removing nitrogen-containing compounds and other potential poisons from the feedstock before the reaction is a highly effective method.
-
Catalyst Selection and Design: Choose a catalyst that is known to be more resistant to poisoning by nitrogen compounds. Modifying the catalyst, for instance by adding a protective coating or altering the active sites, can also enhance its stability.[1]
-
Reaction Parameter Optimization: Operating at a lower temperature can reduce the rates of coking and sintering. Optimizing the concentration of reactants and the space velocity can also help to prolong the catalyst's life.
-
Use of Guard Beds: A sacrificial bed of material can be placed upstream of the main catalyst bed to adsorb poisons before they reach the catalyst.[2]
Troubleshooting Guides
Issue 1: Gradual or a Sudden Drop in Reaction Conversion
Possible Causes:
-
Catalyst poisoning by nitrogen-containing heterocycles or other impurities in the feedstock.
-
Coking or fouling of the catalyst surface.
-
Thermal degradation (sintering) of the catalyst.
Troubleshooting Steps:
-
Analyze the Feedstock: Check the purity of your starting materials and solvents. Use techniques like GC-MS or HPLC to detect and quantify any nitrogen-containing impurities.
-
Characterize the Spent Catalyst:
-
Visual Inspection: Look for changes in the catalyst's color or the presence of deposits.
-
Thermogravimetric Analysis (TGA): This can quantify the amount of coke on the catalyst. A significant weight loss upon heating in an oxidizing atmosphere indicates coking.[4]
-
Surface Area Analysis (BET): A decrease in the catalyst's surface area suggests pore blockage due to coking or sintering.
-
X-ray Photoelectron Spectroscopy (XPS): This technique can identify the elements present on the catalyst surface, helping to confirm the presence of adsorbed nitrogen species or other poisons.[2]
-
X-ray Diffraction (XRD): An increase in the crystallite size of the active metal phase points to sintering.
-
-
Perform a Control Experiment: Run the reaction with a fresh batch of catalyst and highly purified reagents to see if the activity is restored.
Issue 2: Increased Pressure Drop Across the Reactor
Possible Cause:
-
Fouling or coking leading to blockage of the catalyst bed.
Troubleshooting Steps:
-
Confirm the Pressure Increase: Ensure the pressure reading is accurate and not due to an instrumentation error.
-
Visual Inspection: If possible, inspect the reactor inlet and the top of the catalyst bed for any visible blockages or deposits.
-
Characterize the Spent Catalyst: As in the previous issue, analyze the spent catalyst for signs of coking using TGA and BET analysis.
Data Presentation
Table 1: Effect of Nitrogen-Containing Heterocycles on Catalyst Activity
| Catalyst | Reaction | Nitrogen Compound | Concentration (ppm) | Impact on Activity |
| CoMo/Al2O3 | Hydrodesulfurization | Carbazole | 100 | Conversion decreased from 93.4% to 73.3% |
| CoMo/Al2O3 | Hydrodesulfurization | Pyridine | 100 | Conversion decreased from 93.4% to 66.5% |
| Ni-Mo/Al2O3 | Quinoline Hydrodenitrogenation | Quinoline | 5 | Increased temperature from 270°C to 320°C was required to maintain high conversion. |
| 5% Rh/C | 1-Methylpyrrole Hydrogenation | 1-Methylpyrrole | Not specified | Significant decrease in conversion upon catalyst reuse. |
| 5% Rh/γ-Al2O3 | 1-Methylpyrrole Hydrogenation | 1-Methylpyrrole | Not specified | Drastic decrease in conversion after the first reuse.[6] |
Experimental Protocols
Protocol 1: Experimental Setup for a Controlled Catalyst Deactivation Study
This protocol describes a general procedure for studying the deactivation of a solid catalyst by a nitrogen-containing heterocycle in a liquid-phase reaction.
1. Materials and Equipment:
-
High-pressure reactor (e.g., Parr autoclave) with a stirrer, temperature and pressure controls, and sampling capabilities.
-
Catalyst (e.g., Pd/C, PtO2).
-
Substrate and solvent.
-
Nitrogen-containing heterocycle (poison).
-
Internal standard for GC or HPLC analysis.
-
Analytical equipment (GC, HPLC).
2. Procedure:
-
Add the catalyst, substrate, solvent, and internal standard to the reactor vessel.
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air.
-
Pressurize the reactor with the reactant gas (e.g., hydrogen) to the desired pressure.
-
Heat the reactor to the desired reaction temperature while stirring.
-
Once the reaction has started (as determined by an initial sample analysis), inject a known amount of the nitrogen-containing heterocycle solution into the reactor.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC.
-
Plot the conversion of the substrate as a function of time to observe the deactivation profile.
-
After the experiment, carefully collect the spent catalyst for characterization.
Protocol 2: Regeneration of a Coked Catalyst by Calcination
This protocol outlines a general procedure for regenerating a catalyst that has been deactivated by coke formation.
1. Materials and Equipment:
-
Tube furnace with temperature control.
-
Quartz or ceramic reactor tube.
-
Gas flow controllers for an inert gas (e.g., nitrogen) and an oxidizing gas (e.g., air or diluted oxygen).
-
Spent catalyst.
2. Procedure:
-
Load the spent catalyst into the reactor tube.
-
Place the reactor tube in the furnace and connect the gas lines.
-
Start flowing an inert gas through the reactor to purge any residual reactants.
-
Slowly heat the furnace to a temperature sufficient to initiate coke combustion (typically 300-500°C). The ramp rate should be slow (e.g., 2-5 °C/min) to avoid thermal shock to the catalyst.[5]
-
Once the target temperature is reached, gradually introduce the oxidizing gas. Start with a low concentration of oxygen (e.g., 1-2% in nitrogen) to control the exothermic reaction and prevent overheating, which can cause sintering.[5]
-
Hold the catalyst at this temperature for a few hours until the coke is completely burned off. The completion of combustion can be monitored by analyzing the off-gas for CO2.
-
Once regeneration is complete, switch back to the inert gas flow and cool the furnace down to room temperature.
-
The regenerated catalyst can then be tested for its activity.
Mandatory Visualizations
Caption: Primary mechanisms of catalyst deactivation by nitrogen-containing heterocycles.
Caption: A logical workflow for troubleshooting catalyst deactivation.
References
- 1. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Optimizing reaction temperature for Suzuki coupling of dichloropyridines
Welcome to the Technical Support Center for optimizing Suzuki coupling reactions of dichloropyridines. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing these challenging reactions, with a specific focus on the critical role of reaction temperature. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Troubleshooting Guides
This section addresses common issues encountered during the Suzuki coupling of dichloropyridines. For each problem, potential causes related to reaction temperature are identified, and specific troubleshooting steps are recommended.
Problem 1: Low to No Yield of the Desired Coupled Product
-
Question: My Suzuki coupling reaction with a dichloropyridine is showing low conversion or no product at all. How can I determine if the temperature is the issue?
-
Answer: Low conversion is a frequent challenge, often linked to the difficult oxidative addition step due to the strong Carbon-Chlorine (C-Cl) bond.[1][2] Reaction temperature is a critical parameter to overcome this energy barrier.[3]
Troubleshooting Steps:
-
Evaluate Current Temperature: Reaction temperatures for Suzuki-Miyaura coupling can range from room temperature to 120 °C, but a range of 80-120 °C is typical for less reactive chloro-heteroarenes.[1][4] If your current temperature is below this range, a gradual increase is a logical first step.
-
Systematic Temperature Increase: Increase the reaction temperature in increments (e.g., 10-20 °C) and monitor the reaction progress. A temperature of 100 °C is often found to be optimal for many dichloropyridine substrates.[5][6][7][8]
-
Consider Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by enabling rapid and uniform heating to higher temperatures.[5][9] Optimal temperatures in microwave reactors are often around 100-120 °C.[5][9][10]
-
Beware of Excessive Heat: While higher temperatures can improve rates, excessively high temperatures (>120-140 °C) can lead to catalyst decomposition (observed as the formation of palladium black) and an increase in side products, ultimately lowering the yield.[5][11]
-
Problem 2: Formation of Significant Side Products
-
Question: My reaction is producing the desired mono-arylated product, but I'm also observing significant amounts of di-arylated byproducts, homocoupling, or protodeboronation. How does temperature influence this?
-
Answer: Temperature can significantly impact the selectivity of the reaction. Higher temperatures can accelerate not only the desired reaction but also undesired side pathways.
Troubleshooting Steps:
-
Di-arylation: The formation of a di-substituted product is a common issue with dichloropyridines. If you are targeting mono-substitution, excessively high temperatures can promote the second coupling reaction. For instance, in a microwave-assisted coupling of 2,4-dichloropyrimidine, temperatures of 120 °C and 140 °C resulted in the formation of the undesired 2,4-diphenylpyrimidine.[5]
-
Protodeboronation and Homocoupling: These side reactions involve the decomposition of the boronic acid. Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, while homocoupling is the self-coupling of the boronic acid.[3] Elevated temperatures can increase the rate of these side reactions.[3]
-
Problem 3: Catalyst Deactivation
-
Question: My reaction starts but then stalls, or I see the formation of black precipitate. Could the temperature be causing my catalyst to deactivate?
-
Answer: Yes, temperature is a key factor in catalyst stability. The active Pd(0) species is sensitive to both oxygen and excessive heat.[2]
Troubleshooting Steps:
-
Avoid Overheating: The most common temperature-related deactivation is the thermal decomposition of the palladium catalyst into palladium black, which is catalytically inactive.[11] This is often observed at temperatures above 100-120 °C.[5][11] If you observe this, immediately reduce the reaction temperature.
-
Ensure Inert Atmosphere: While not directly a temperature issue, the presence of oxygen can deactivate the catalyst, and this effect can be exacerbated at higher temperatures.[2] Always use properly degassed solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen).[1][2]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for optimizing the Suzuki coupling of a novel dichloropyridine? A1: A good starting point for screening is 60 °C, with subsequent experiments increasing to 80 °C and 100 °C. This range allows you to assess the reaction's temperature sensitivity without immediately risking catalyst decomposition.
Q2: How does microwave heating affect the optimal temperature compared to conventional oil bath heating? A2: Microwave heating is much more efficient at reaching the target temperature.[9] Often, a reaction that requires 8 hours with conventional heating can be completed in minutes in a microwave reactor at a similar or slightly higher temperature (e.g., 120 °C). The optimal temperature may be similar, but the reaction time will be drastically reduced.[5]
Q3: Can the optimal temperature change depending on the position of the chlorine atoms (e.g., 2,4- vs. 2,6-dichloropyridine)? A3: Yes. The reactivity of the C-Cl bond is influenced by its electronic environment. Halides adjacent to the nitrogen (C2 and C6 positions) are often more reactive.[12] However, steric hindrance and the specific electronic nature of the substrate and coupling partner can alter this. Therefore, the optimal temperature may need to be determined empirically for each specific dichloropyridine isomer.
Q4: My reaction fails even at elevated temperatures (100-120 °C). What should I try next? A4: If increasing the temperature does not lead to product formation, the issue may lie with other reaction components. The low reactivity of chloropyridines often necessitates highly active catalyst systems.[3] Consider switching to more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands, which can promote the difficult oxidative addition step even at lower temperatures.[1][3][13] Also, screen different bases (e.g., K₃PO₄, Cs₂CO₃) as their strength and solubility are crucial.[1][2]
Data Presentation
The following tables summarize reaction conditions from literature to provide a baseline for optimization.
Table 1: Microwave-Assisted Temperature Screening for Suzuki Coupling of 2,4-Dichloropyrimidine [5][6]
| Entry | Temperature (°C) | Time (min) | Yield (%) | Observations |
| 1 | 60 | 15 | Low | Incomplete conversion |
| 2 | 80 | 15 | Moderate | Improved conversion |
| 3 | 100 | 15 | 81 | Optimal Condition |
| 4 | 120 | 15 | ~80 | Formation of di-arylated side product observed |
| 5 | 140 | 15 | ~80 | Increased formation of di-arylated side product |
Reaction Conditions: 2,4-Dichloropyrimidine (0.5 mmol), Phenylboronic acid (0.5 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (1.5 mmol), 1,4-Dioxane/H₂O (2:1).
Table 2: Representative Conditions for Suzuki Coupling of Dichloropyridines (Conventional Heating)
| Dichloropyridine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,5-Dichloropyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | High | [7] |
| 2,6-Dichloropyridine | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu | Dioxane/H₂O (4:1) | 100 | 94 | [8][14] |
| 2,3,5-Trichloropyridine | Pd(OAc)₂ (ligand-free) | - | K₂CO₃ | PEG-400/H₂O | 100 | High | [15] |
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine [2][5]
-
Materials:
-
2,4-Dichloropyrimidine (0.5 mmol)
-
Arylboronic acid (0.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.0025 mmol, 0.5 mol%)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
1,4-Dioxane (4 mL)
-
Water (2 mL)
-
Microwave reactor vial
-
Inert gas (Argon)
-
-
Procedure:
-
Place 2,4-dichloropyrimidine, the arylboronic acid, and K₂CO₃ in a microwave reactor vial.
-
Add Pd(PPh₃)₄ to the vial.
-
Add a pre-mixed and degassed solution of 1,4-dioxane (4 mL) and water (2 mL).
-
Flush the vial with argon and seal it securely.
-
Place the vial in the microwave reactor and irradiate the mixture at 100 °C for 15 minutes.
-
After the reaction, allow the vial to cool to room temperature.
-
Extract the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: General Procedure for Suzuki Coupling of 2,5-Dichloropyridine (Conventional Heating) [7]
-
Materials:
-
2,5-Dichloropyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous 1,4-Dioxane (8 mL)
-
Degassed Water (2 mL)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,5-dichloropyridine, the arylboronic acid, and potassium phosphate.
-
In a separate vial, prepare a catalyst premix by dissolving Pd(OAc)₂ and SPhos in 2 mL of anhydrous 1,4-dioxane.
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS (typically complete within 12-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low-yield Suzuki coupling of dichloropyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: The Role of Water in Suzuki-Miyaura Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the critical effect of water on Suzuki-Miyaura cross-coupling reactions involving boronic acids.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Q1: My reaction is resulting in low or no product yield. How can I determine if water is the cause?
A: Water plays a dual role in Suzuki-Miyaura reactions; it can be both essential and detrimental.
-
Insufficient Water: A lack of water can prevent the dissolution of the inorganic base (e.g., K₂CO₃, K₃PO₄), which is necessary to activate the boronic acid for transmetalation. The generally accepted mechanism involves a μ-bridging hydroxy group between the palladium and boron atoms during the transmetalation step, highlighting the need for water.[1]
-
Excess Water: Too much water can lead to competitive side reactions, most notably protodeboronation , where the C-B bond of the boronic acid is cleaved by water, replacing it with a C-H bond.[2] This side reaction is often base-catalyzed.[2]
Troubleshooting Steps:
-
Verify Base Solubility: Ensure your inorganic base is at least partially dissolved. If it remains a solid clump, the reaction may be starved of the necessary hydroxide ions.
-
Optimize Solvent:Water Ratio: If using a biphasic system (e.g., Toluene/Water, Dioxane/Water), systematically vary the ratio. Common starting points range from 10:1 to 2:1 (organic solvent:water).[1]
-
Consider Anhydrous Conditions (with caution): While less common, some reactions proceed under anhydrous conditions.[2] In such cases, water can be generated in situ from the trimerization of boronic acids to form boroxines.[1][3][4] This approach may be useful for protecting water-sensitive functional groups.[2]
Q2: I am observing significant amounts of boronic acid homocoupling. Is water contributing to this side reaction?
A: The primary cause of homocoupling is often the presence of oxygen, which can lead to Pd(II) species that catalyze this side reaction.[1] However, the reaction medium, including water, plays a role. Water influences the equilibrium and solubility of the palladium species and the base. An improperly balanced system can favor the homocoupling pathway.
Troubleshooting Steps:
-
Thoroughly Degas: Ensure your solvent, water, and reaction vessel are rigorously degassed using methods like freeze-pump-thaw or by bubbling an inert gas (e.g., Argon, Nitrogen) through the mixture.[5]
-
Re-evaluate Base and Water Content: The presence of a base in an aqueous medium is critical. An imbalance can affect the catalytic cycle. Ensure the chosen base and water concentration are optimal for cross-coupling rather than homocoupling.
Q3: My reaction is not reproducible, with yields varying significantly between identical runs. What is the cause?
A: Reproducibility issues in biphasic Suzuki reactions are often linked to the physical nature of the mixture.
-
Inconsistent Mixing: In a mixture of an organic solvent and water, the reaction rate can be highly dependent on the interfacial area between the two phases. Variations in stirring speed, stir bar shape, or reaction vessel geometry can alter this interface, leading to inconsistent results.[6]
-
Phase Separation: If the mixture is not a stable emulsion, the reactants may be poorly distributed, leading to an erratic reaction rate.
Troubleshooting Steps:
-
Standardize Mixing Conditions: Use the same vessel, stir bar, and stirring speed (RPM) for all experiments to ensure consistency.
-
Use a Phase-Transfer Catalyst (PTC): Agents like tetrabutylammonium bromide (TBAB) can facilitate the transfer of reactants between the aqueous and organic phases, creating a more stable and reproducible reaction environment.[7]
-
Consider Surfactants: The use of surfactants can create stable emulsions or micelles, ensuring a consistent reaction environment and overcoming reproducibility issues, even allowing reactions to proceed in pure water without organic solvents.[6]
Caption: Troubleshooting workflow for water-related issues in Suzuki reactions.
Frequently Asked Questions (FAQs)
Q1: Is water a mandatory component for the Suzuki-Miyaura reaction?
A: While not universally mandatory, water is highly beneficial and often required for efficient coupling.[1] Most protocols add water to dissolve the inorganic base and to facilitate the crucial transmetalation step.[1][2] In reactions run under nominally "anhydrous" conditions, water is often generated in situ by the trimerization of three boronic acid molecules to form a boroxine and three molecules of water.[1][3][4] This in situ water can then participate in the catalytic cycle.[1][3]
Q2: Can the reaction be performed in pure water without any organic solvent?
A: Yes. Performing the Suzuki-Miyaura coupling in pure water is a well-established green chemistry approach.[8] This method is particularly effective for water-soluble substrates. For hydrophobic substrates, specialized water-soluble ligands, catalysts, or the addition of surfactants may be necessary to facilitate the reaction.[6][9] These reactions can be highly efficient and simplify product purification by avoiding toxic organic solvents.[7][8]
Q3: Besides protodeboronation, what other side reactions can be caused by water?
A: The primary concern in aqueous basic media is the hydrolysis of sensitive functional groups. Substrates containing esters, amides, or other base-labile functionalities may be cleaved under typical Suzuki conditions. If this is an issue, one might consider using milder bases like K₂HPO₄ or exploring anhydrous conditions.[10]
Q4: How does water affect the reaction exotherm and safety?
A: The presence of water can significantly increase the rate and exothermicity of the reaction compared to anhydrous conditions.[11] This is particularly important for process safety during scale-up. The heat of reaction in aqueous systems can be substantial, and the maximum temperature of the synthetic reaction (MTSR) may exceed the solvent's boiling point, posing a risk of a runaway reaction without adequate cooling.[11]
Caption: Role of water and base in forming the active boronate for transmetalation.
Quantitative Data Summary
The optimal amount of water is highly dependent on the specific substrates, catalyst, and base used. The following tables provide examples from cited literature.
Table 1: Effect of Base and Water on Suzuki Coupling Yield
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| p-Bromotoluene | Phenylboronic acid | PdCl₂(Lₙ@β-CD) (0.01) | K₃PO₄·7H₂O (1.5) | Water | 90 | 4 | 98 | [7] |
| p-Bromotoluene | Phenylboronic acid | PdCl₂(Lₙ@β-CD) (0.01) | K₂CO₃ (1.5) | Water | 90 | 4 | 95 | [7] |
| p-Bromotoluene | Phenylboronic acid | PdCl₂(Lₙ@β-CD) (0.01) | Cs₂CO₃ (1.5) | Water | 90 | 4 | 92 | [7] |
| p-Bromotoluene | Phenylboronic acid | PdCl₂(Lₙ@β-CD) (0.01) | NaOH (1.5) | Water | 90 | 4 | 85 | [7] |
Table 2: Effect of Reaction Temperature and Catalyst Loading in Water
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | TON (Turnover Number) | Ref. |
| 1 | 0.01 | 70 | 85 | 8.5 x 10³ | [7] |
| 2 | 0.01 | 80 | 92 | 9.2 x 10³ | [7] |
| 3 | 0.01 | 90 | 98 | 9.8 x 10³ | [7] |
| 4 | 0.01 | 100 | 98 | 9.8 x 10³ | [7] |
| 5 | 0.000032 | 90 | 98 | 3.1 x 10⁶ | [7] |
| 6 | 0.001 | 90 | 95 | 9.5 x 10⁴ | [7] |
| 7 | 0.0001 | 90 | 96 | 9.6 x 10⁵ | [7] |
| Reaction Conditions: p-bromotoluene (1 mmol), phenylboronic acid (1.5 mmol), K₃PO₄·7H₂O (1.5 mmol), TBAB (1.5 mmol), H₂O (2 mL), 4 h.[7] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling in an Aqueous Medium
This protocol is a representative example and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.5 mmol, 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(Lₙ@β-CD), 0.01 mol%)[7]
-
Base (e.g., K₃PO₄·7H₂O, 1.5 mmol, 1.5 equiv)[7]
-
Phase-Transfer Catalyst (optional, e.g., TBAB, 1.5 mmol, 1.5 equiv)[7]
-
Solvent (e.g., Water, 2 mL)[7]
Procedure:
-
Vessel Preparation: To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.5 mmol), base (1.5 mmol), and TBAB (1.5 mmol, if used).[7]
-
Solvent and Catalyst Addition: Add water (2 mL) followed by the palladium catalyst solution.[7]
-
Degassing (Optional but Recommended): If the catalyst or substrates are air-sensitive, degas the flask by evacuating and backfilling with an inert gas (e.g., Argon) three times.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously for the required time (e.g., 4 hours).[7] Monitor the reaction progress by TLC or GC/LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Extract the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether).[7]
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).[7] Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from 2,3-Dichloropyridine-4-boronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products derived from 2,3-Dichloropyridine-4-boronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My Suzuki coupling reaction using this compound is complete, but the crude product is a complex mixture. What are the likely impurities and how can I remove them?
Answer:
Following a Suzuki coupling reaction with this compound, you can expect several types of impurities. The most common are:
-
Homocoupled Byproducts: Arise from the coupling of two molecules of the boronic acid or two molecules of your coupling partner.
-
Unreacted Starting Materials: Residual this compound and your aryl halide.
-
Palladium Catalyst Residues: The palladium catalyst used in the reaction.
-
Inorganic Salts: From the base used in the reaction (e.g., carbonates, phosphates).
Troubleshooting Flowchart for Suzuki Reaction Purification
Caption: General purification workflow for Suzuki coupling reaction products.
Recommended Purification Strategy:
-
Aqueous Workup: Begin with a standard aqueous workup. Partition the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water. This will remove the bulk of the inorganic salts. A wash with a mild acid (e.g., dilute HCl) can help remove basic impurities, and a wash with a mild base (e.g., saturated NaHCO₃ solution) can remove acidic impurities, including unreacted boronic acid.
-
Silica Gel Chromatography: This is often the most effective method for separating the desired product from homocoupled byproducts and unreacted starting materials. A gradient elution is typically recommended, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity.
-
Crystallization/Recrystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective final purification step to obtain a high-purity product and remove trace impurities.
2. I am observing a significant amount of a byproduct that appears to be the protodeboronated starting material (2,3-dichloropyridine). What causes this and how can I minimize it?
Answer:
Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction in Suzuki couplings. It is often promoted by:
-
Excessive heat or prolonged reaction times.
-
Presence of water or protic solvents.
-
Certain bases and reaction conditions.
Strategies to Minimize Protodeboronation:
-
Optimize Reaction Temperature and Time: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.
-
Use Anhydrous Conditions: Ensure all solvents and reagents are dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
Choice of Base: The choice of base can significantly impact the extent of protodeboronation. Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal conditions for your specific substrate.
3. How can I effectively remove residual palladium from my final product?
Answer:
Residual palladium can be problematic, especially in pharmaceutical applications. Here are several methods for its removal:
-
Activated Carbon (Charcoal) Treatment: Dissolving the crude product in a suitable solvent and stirring with activated carbon can effectively adsorb palladium residues. The carbon is then removed by filtration through celite.
-
Scavenger Resins: There are commercially available scavenger resins with functional groups that chelate palladium. These can be added to the reaction mixture after completion or to a solution of the crude product.
-
Thiol-Based Reagents: Reagents like 2-mercaptoethanol can be used to precipitate palladium, which can then be filtered off.
Comparative Efficacy of Palladium Removal Techniques
| Method | Typical Efficiency | Advantages | Disadvantages |
| Activated Carbon | 80-95% | Cost-effective, readily available | Can sometimes adsorb the product, leading to yield loss. |
| Scavenger Resins | >95% | High efficiency and selectivity | Higher cost compared to activated carbon. |
| Thiol Reagents | 90-98% | Effective for high levels of contamination | Can introduce sulfur-containing impurities. |
4. My product is highly polar and difficult to separate from baseline impurities on a standard silica gel column. What alternative chromatographic strategies can I employ?
Answer:
For highly polar compounds, standard silica gel chromatography can be challenging. Consider the following alternatives:
-
Reverse-Phase Chromatography (C18): This is an excellent alternative for polar compounds. The stationary phase is non-polar (C18-functionalized silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with additives like formic acid or trifluoroacetic acid) is used.
-
Alumina Chromatography: Alumina can be used in its neutral, acidic, or basic form and is sometimes more effective than silica for the separation of certain classes of compounds, particularly amines.
-
Ion-Exchange Chromatography: If your product has an ionizable functional group (e.g., a basic nitrogen on the pyridine ring or an acidic group), ion-exchange chromatography can provide excellent separation based on charge.
Troubleshooting Logic for Difficult Separations
Caption: Decision tree for selecting an alternative chromatographic method.
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Flash Column Chromatography
-
Column Packing: Select an appropriately sized column based on the amount of crude material (typically a 1:20 to 1:100 ratio of crude material to silica gel by weight). Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load the solid sample onto the top of the packed column.
-
Elution: Begin elution with the non-polar solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Technical Support Center: Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges associated with the "2-pyridyl problem" in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the "2-pyridyl problem" in Suzuki-Miyaura cross-coupling?
A1: The "2-pyridyl problem" refers to the notoriously poor reactivity and low yields observed when using 2-pyridyl boron reagents in Suzuki-Miyaura cross-coupling reactions.[1][2] This challenge stems from two primary factors:
-
Catalyst Poisoning: The Lewis basic nitrogen atom of the 2-pyridyl ring can coordinate to the palladium catalyst, forming an inactive or deactivated complex.[3][4]
-
Protodeboronation: 2-Pyridylboronic acids are highly unstable and susceptible to rapid protodeboronation, a process where the C-B bond is cleaved by a proton source (like water), leading to the formation of pyridine and depleting the nucleophile.[4][5]
Q2: My reaction yield is consistently low or zero. What are the most likely causes?
A2: Low yields in 2-pyridyl Suzuki couplings are common and can be attributed to several issues:[6]
-
Catalyst Deactivation: As mentioned in Q1, the pyridine nitrogen can inhibit the palladium catalyst.[3]
-
Protodeboronation of Boronic Acid: Your 2-pyridylboronic acid is likely decomposing faster than it is coupling.[7][8]
-
Poor Transmetalation: The transmetalation step, a key part of the catalytic cycle, can be slow for electron-deficient heteroaryl boron compounds.[7]
-
Sub-optimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical and must be carefully optimized for these challenging substrates.[3]
Q3: How can I minimize protodeboronation?
A3: Minimizing the decomposition of the 2-pyridylboronic acid is crucial for success. Consider the following strategies:
-
Use Stabilized Boron Reagents: Instead of the free boronic acid, use more stable surrogates like N-methyliminodiacetic acid (MIDA) boronates, pinacol esters, or potassium trifluoroborate salts.[3][6][8] These reagents release the boronic acid slowly in situ, keeping its concentration low and favoring cross-coupling over decomposition.[4][8] Lithium triisopropyl 2-pyridylboronates have also proven effective.[3][7]
-
Employ Milder Bases: Strong bases can accelerate protodeboronation. Using milder bases like potassium phosphate (K₃PO₄) or sodium bicarbonate (NaHCO₃) can slow this decomposition pathway.[3][4]
-
Use Anhydrous Solvents: Minimizing the amount of water in the reaction can reduce the rate of protodeboronation.[3]
-
Lower Reaction Temperatures: If possible, running the reaction at a lower temperature can decrease the rate of decomposition, though this may require longer reaction times.[3][4]
Q4: What are the best practices to prevent catalyst poisoning?
A4: Preventing the pyridine nitrogen from deactivating the palladium catalyst is essential. The most effective strategy is to select an appropriate ligand.
-
Use Bulky, Electron-Rich Ligands: Modern biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands are highly effective.[3][5][6] These bulky ligands stabilize the active palladium species, promote rapid catalytic turnover that can outcompete the poisoning process, and sterically shield the metal center from coordination by the pyridine nitrogen.[4][6]
Q5: How does the position of the boronic acid on the pyridine ring (2-, 3-, or 4-) affect the reaction?
A5: The position of the boronic acid group has a significant impact on reactivity. 2-Pyridylboronic acids are the most challenging due to the proximity of the nitrogen atom to the reaction site, which facilitates both catalyst poisoning and rapid protodeboronation.[4] In contrast, 3- and 4-pyridylboronic acids are generally more stable and less problematic because the nitrogen atom is further from the C-B bond, reducing its interference with the catalyst and lowering the rate of protodeboronation.[4]
Q6: What are common side products and how can they be minimized?
A6: Besides the desired product, two common side products are often observed:
-
Homocoupling Product (Bipyridine): This results from the self-coupling of the boronic acid reagent. It can be exacerbated by the presence of oxygen. Solution: Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[3]
-
Dehalogenated Starting Material: The aryl halide can undergo dehalogenation, forming the corresponding arene. Solution: Carefully screen and optimize reaction parameters, including the base, solvent, and temperature, to find conditions that favor cross-coupling over dehalogenation.[3]
Troubleshooting Guide
If you are encountering issues with your 2-pyridyl Suzuki-Miyaura coupling, this guide provides a systematic approach to identifying and solving the problem.
Troubleshooting Workflow Diagram
Caption: A workflow diagram for troubleshooting low-yield 2-pyridyl Suzuki couplings.
The "2-Pyridyl Problem" in the Catalytic Cycle
The diagram below illustrates the standard Suzuki-Miyaura catalytic cycle and highlights the key pathways where the "2-pyridyl problem" interferes with the desired reaction.
Caption: The Suzuki-Miyaura cycle, showing catalyst poisoning and protodeboronation.
Data Presentation
Table 1: Comparative Performance of Ligand Classes
| Ligand Type | Specific Examples | Key Features & Performance |
| Biaryl Phosphines | XPhos, SPhos, RuPhos | Considered the state-of-the-art for difficult couplings.[5] These bulky, electron-rich ligands generally provide high yields for a broad range of substrates, promote fast catalytic turnover, and prevent catalyst deactivation.[3][5] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Offer strong σ-donation and steric bulk, providing high stability to the palladium center. They are a powerful alternative to phosphine ligands for challenging couplings.[9] |
| Phosphine Oxides | e.g., (t-Bu)₂P(O)H | Have been shown to be highly active for the coupling of 2-pyridyl boron derivatives, but reaction outcomes can be sensitive to the specific nucleophile and base used.[7] |
| Traditional Phosphines | PPh₃, PCy₃ | Generally show poor performance for the 2-pyridyl problem. They are often not bulky or electron-rich enough to prevent catalyst poisoning or promote the necessary rapid reaction rates.[5] |
Table 2: Comparison of 2-Pyridylboron Reagents
| Boron Reagent | Structure Example | Stability | Key Advantages & Disadvantages |
| Boronic Acid | 2-Pyr-B(OH)₂ | Low | Disadvantages: Highly prone to protodeboronation, leading to low yields and reproducibility issues.[1][5] |
| Pinacol Ester | 2-Pyr-B(pin) | Moderate | Advantages: More stable than the corresponding boronic acid and less susceptible to protodeboronation.[6][7] |
| MIDA Boronate | 2-Pyr-B(MIDA) | High | Advantages: Air-stable, crystalline solids that are easy to handle.[4][8] They provide slow release of the boronic acid, minimizing decomposition.[8] |
| Trifluoroborate Salt | K⁺ [2-Pyr-BF₃]⁻ | High | Advantages: Bench-stable solids that are robust towards protodeboronation.[6] |
| Triolborate Salt | Li⁺ [2-Pyr-B(O-iPr)₃]⁻ | Moderate | Advantages: Can be readily prepared and show high efficiency in couplings with aryl/heteroaryl bromides and chlorides.[7] |
Experimental Protocols
Disclaimer: These are generalized protocols and may require optimization for specific substrates. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous, degassed solvents.
Protocol 1: General Procedure Using a Stabilized 2-Pyridylboron Reagent
This protocol is a good starting point for coupling aryl halides with a stabilized 2-pyridylboron reagent.
Reagents & Materials:
-
Aryl halide (1.0 equiv)
-
Stabilized 2-pyridylboron reagent (e.g., MIDA boronate or pinacol ester) (1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 2 mol % Pd)
-
Bulky phosphine ligand (e.g., XPhos, 4 mol %)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
Setup: To a dry reaction vessel under an inert atmosphere, add the aryl halide, stabilized 2-pyridylboron reagent, palladium source, ligand, and base.[5]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5] Purify the crude product by flash column chromatography.[5]
Protocol 2: Alternative Procedure Using 2-Pyridyl Trimethylammonium Salts
A novel approach avoids boronic acids altogether by using 2-pyridyl trimethylammonium salts as the coupling partner via N-C bond activation.[9]
Reagents & Materials:
-
Aryl or heteroaryl boronic acid (1.0 equiv)
-
(Pyridin-2-yl)trimethylammonium salt (2.0 equiv)
-
Pd-NHC precatalyst (e.g., [Pd(IPr)(cin)Cl]) (10 mol %)
-
Base (Cs₂CO₃, 2.0 equiv)
-
Solvent: Dioxane (0.2 M) and Water (5.0 equiv)
Procedure:
-
Setup: In an oven-dried vial under an inert atmosphere, combine the ammonium salt substrate, boronic acid, Pd-NHC catalyst, and Cs₂CO₃.[9]
-
Solvent Addition: Add dioxane and water with vigorous stirring at room temperature.[9]
-
Reaction: Place the vial in a preheated oil bath at 60 °C and stir for the indicated time.[9]
-
Workup and Purification: Follow standard aqueous workup and chromatographic purification procedures as described in Protocol 1.
References
- 1. researchgate.net [researchgate.net]
- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals [organic-chemistry.org]
Technical Support Center: Improving Reactivity of Sterically Hindered Pyridine Boronic Acids
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions with sterically hindered pyridine boronic acids.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during experiments in a direct question-and-answer format.
Q1: My Suzuki coupling reaction with a sterically hindered pyridine boronic acid shows low to no conversion. What are the primary causes and how can I fix this?
A1: Low conversion is the most frequent problem and typically stems from a combination of steric hindrance and electronic effects. Steric bulk around the pyridine nitrogen and the boronic acid moiety can impede key steps in the catalytic cycle.[1][2]
-
Potential Cause 1: Ineffective Catalyst System. Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often inefficient for coupling sterically hindered substrates.[1][2]
-
Solution: Employ a more active and robust catalyst system. Modern systems using bulky, electron-rich phosphine ligands (e.g., Buchwald biarylphosphine ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly recommended.[1][3][4][5] These ligands promote the formation of a highly reactive palladium(0) species, which facilitates oxidative addition and accelerates the final reductive elimination step.[1][3]
-
-
Potential Cause 2: Suboptimal Base or Solvent. The choice of base and solvent is critical for activating the boronic acid and ensuring catalyst longevity.[1]
-
Solution: Use a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][2] For particularly challenging systems, a stronger base such as potassium tert-butoxide (t-BuOK) may be necessary.[1][2] Anhydrous, degassed solvents like 1,4-dioxane, toluene, or DMF are standard choices.[1]
-
-
Potential Cause 3: Catalyst Inhibition. The basic nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation.[1]
-
Solution: The use of bulky ligands, as mentioned above, helps to prevent this inhibitory interaction. Additionally, careful optimization of reaction temperature can sometimes mitigate this effect.
-
Q2: I'm observing a significant amount of a byproduct corresponding to the protonated pyridine (protodeboronation). How can I minimize this side reaction?
A2: Protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond, is a major competing pathway, especially for electron-deficient heteroaryl boronic acids like those of pyridine.[6] This is often accelerated by high temperatures and the presence of water.[7][8]
-
Potential Cause 1: Inherent Instability. 2-Pyridylboronic acids are notoriously unstable and prone to rapid protodeboronation.[4][6]
-
Solution 1: Use a More Stable Boronic Acid Derivative. Instead of the free boronic acid, use a more stable boronate ester (e.g., pinacol ester) or an organotrifluoroborate salt.[3] MIDA (N-methyliminodiacetic acid) boronates are exceptionally stable and are designed for the "slow release" of the boronic acid, keeping its concentration low and minimizing degradation.[3][9]
-
Solution 2: Optimize Reaction Conditions. Lowering the reaction temperature can significantly reduce the rate of protodeboronation.[7] If possible, running the reaction under strictly anhydrous conditions can also help, though some water is often required for the activity of carbonate and phosphate bases.[3]
-
-
Potential Cause 2: Reaction with Base and Water. The combination of a strong base and water can facilitate the cleavage of the C-B bond.[1]
-
Solution: Choose a milder base like K₂CO₃ or Cs₂CO₃ over stronger hydroxides.[3] Also, consider a "slow-release" strategy where the boronic acid is added gradually to the reaction mixture.
-
Q3: My reaction is producing a significant amount of homocoupled boronic acid dimer. What is the cause and how can I prevent it?
A3: Homocoupling of the boronic acid is typically caused by the presence of oxygen or excess Pd(II) species in the reaction mixture.[3]
-
Solution 1: Rigorous Degassing. Ensure that all solvents and the reaction headspace are thoroughly degassed to remove oxygen. This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[3]
-
Solution 2: Use a Pd(0) Source. Start with a Pd(0) catalyst source like Pd₂(dba)₃. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) state can sometimes be inefficient, promoting side reactions.[3]
-
Solution 3: Slow Addition. In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[1]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for Suzuki-Miyaura couplings involving hindered pyridine boronic acids, providing a comparison of different catalytic systems and conditions.
Table 1: Effect of Catalyst and Ligand on Yield
| Aryl Halide | Boronic Acid Derivative | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Chloropyridine | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 82 | |
| 3-Bromoquinoline | 2,3-Dichloropyridine-4-boronic acid | Pd(PPh₃)₂Cl₂ (5) | PtBu₃ (10) | Na₂CO₃ | Dioxane | Reflux | >69 (improved) | |
| 4-Bromoanisole | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1) | Ligand 1* (3) | KF | Dioxane | 80 | 74 | [6] |
| 2-Bromo-1,3-dichloro-5-nitrobenzene | (2-(trifluoromethoxy)phenyl)boronic acid | Pd₂(dba)₃ (5) | L1** (10) | K₂CO₃ | THF | 60 | 85 | [10] |
| 3,4,5-Tribromo-2,6-dimethylpyridine | o-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH | 100 | >95 (total) | [11] |
*Ligand 1 refers to a specific phosphite ligand from the cited study.[6] **L1 refers to a specific P-bidentate ligand from the cited study.[10]
Experimental Protocols & Visualizations
General Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a challenging Suzuki-Miyaura coupling reaction.
Caption: A logical flowchart for diagnosing and solving common issues.
Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle helps pinpoint where steric hindrance can be problematic. The transmetalation and reductive elimination steps are often rate-limiting for hindered substrates.
Caption: The catalytic cycle highlighting steps impacted by steric hindrance.
Detailed Experimental Protocol (General Starting Point)
This protocol provides a robust starting point for a Suzuki-Miyaura coupling of a sterically hindered pyridine boronic acid derivative with an aryl halide. Note: This is a general method and must be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Sterically hindered pyridine boronic acid pinacol ester (1.2–1.5 equiv)[7]
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%)[1]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)[1][7]
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Add the aryl halide (1.0 equiv), palladium source, ligand, and base to an oven-dried reaction vessel containing a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[7]
-
Reagent Addition: Under a positive pressure of inert gas, add the sterically hindered pyridine boronic acid pinacol ester.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block (e.g., 80–110 °C). The optimal temperature should be determined empirically.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
Technical Support Center: A Troubleshooting Guide for Suzuki-Miyaura Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues encountered during Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments in a question-and-answer format.
Section 1: Low or No Product Yield
Q1: My Suzuki-Miyaura reaction is giving a very low yield or no product at all. What are the first things I should check?
A1: When a Suzuki-Miyaura coupling fails or provides a low yield, a systematic check of your reagents and reaction setup is the best starting point. Here are the initial checks to perform:
-
Reagent Quality:
-
Boronic Acid/Ester Stability: Boronic acids can degrade through protodeboronation, especially if they are electron-deficient.[1] It's recommended to use fresh, high-purity boronic acids or more stable derivatives like pinacol esters or MIDA boronates.[1][2]
-
Aryl Halide Reactivity: The reactivity of the aryl halide is crucial. The general trend is I > Br > OTf >> Cl.[1] Couplings with less reactive aryl chlorides often necessitate more specialized and highly active catalyst systems.[1]
-
Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time. Phosphine ligands are prone to oxidation.[1] Always use fresh catalysts and ligands that have been stored under an inert atmosphere.
-
Solvent and Base Purity: It is critical to use anhydrous and properly degassed solvents, as oxygen can deactivate the Pd(0) catalyst.[1] Ensure the base is of high purity.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is vital to prevent the oxidation of the active Pd(0) catalyst and phosphine ligands.[1][3] Your reaction vessel should be thoroughly purged with an inert gas like argon or nitrogen.
-
Temperature: Ensure your reaction is being conducted at the appropriate temperature. While higher temperatures can sometimes overcome activation energy barriers, they can also accelerate side reactions.[3]
-
Stirring: In biphasic reactions, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[2]
-
Q2: I suspect my palladium catalyst is inactive. How can I confirm this and what are my options?
A2: Catalyst inactivity is a common reason for reaction failure. The active catalytic species is Pd(0).[2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0), and this reduction can sometimes be inefficient.[2]
To test your catalyst's activity, you can run a control reaction with known reactive substrates, such as the coupling of phenylboronic acid with iodobenzene. If this reaction also fails, your catalyst is likely inactive.
For more robust and reproducible results, consider using modern palladium precatalysts like Buchwald's G3 or G4 palladacycles, or PEPPSI™-type catalysts.[2] These are designed for the efficient generation of the active Pd(0) species.[2]
Section 2: Side Reactions and Impurities
Q3: I am observing significant amounts of a byproduct that appears to be from the homocoupling of my boronic acid. What causes this and how can I prevent it?
A3: Homocoupling of boronic acids is a common side reaction that leads to the formation of a biaryl byproduct derived from two molecules of the boronic acid.[3][4] This is often promoted by the presence of oxygen or Pd(II) species.[3][4]
Here are some strategies to minimize homocoupling:
-
Thorough Degassing: Rigorous degassing of your solvent and reaction vessel is the most effective way to prevent this side reaction.[2] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[2]
-
Use a Pd(0) Source: Using a Pd(0) catalyst directly, such as Pd(PPh₃)₄, can help reduce homocoupling as it doesn't require an in-situ reduction step which can be a source of Pd(II).[2]
-
Use an Appropriate Base: The choice of base can influence the rate of homocoupling. Screening different bases may be necessary.
Q4: My desired product is contaminated with a byproduct resulting from the replacement of the boron group with a hydrogen atom. What is this side reaction and how can I mitigate it?
A4: This side reaction is known as protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1] This is particularly problematic with electron-deficient and some heteroaryl boronic acids.[1][4]
To reduce protodeboronation, you can try the following:
-
Use Milder Bases: Strong bases can promote protodeboronation.[2] Using milder bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[1]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can be the proton source for this side reaction.[1] Running the reaction under anhydrous conditions can help, if compatible with your system.[1][2]
-
Use Boronic Esters: Boronic esters, such as pinacol (BPin) or MIDA esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[1][2]
Q5: I am seeing a byproduct where the halide on my starting material has been replaced by a hydrogen atom. What is causing this?
A5: This side reaction is called dehalogenation.[2] It can occur after the oxidative addition step. Instead of transmetalation, a competing pathway involving β-hydride elimination (if an alkyl group with a β-hydrogen is present) or reaction with a hydride source can lead to the dehalogenated product.
To minimize dehalogenation:
-
Choice of Ligand: Using ligands with larger bite angles can sometimes suppress β-hydride elimination.[5]
-
Control of Reaction Conditions: Milder reaction conditions (lower temperature, weaker base) may reduce the rate of dehalogenation.[2]
Data Presentation: Optimizing Reaction Parameters
The choice of catalyst, ligand, base, and solvent significantly impacts the outcome of a Suzuki-Miyaura reaction. The following tables summarize common choices to guide your optimization efforts.
Table 1: Common Palladium Catalysts and Precatalysts
| Catalyst/Precatalyst | Oxidation State | Common Characteristics |
| Pd(PPh₃)₄ | 0 | A common, air-sensitive Pd(0) source. Effective but may require milder conditions. |
| Pd₂(dba)₃ | 0 | Another common Pd(0) source that can degrade over time. Often used with a separate ligand.[2] |
| Pd(OAc)₂ | +2 | A stable Pd(II) salt that requires in-situ reduction, which can be a source of inconsistency.[2] |
| Buchwald Precatalysts (G3, G4) | +2 | Highly efficient for generating the active Pd(0) catalyst with a variety of phosphine ligands.[2] |
| PEPPSI™ Precatalysts | +2 | Designed for use with N-heterocyclic carbene (NHC) ligands, especially for challenging substrates.[2][4] |
Table 2: A Guide to Selecting the Right Base
| Base | Strength | Common Applications & Characteristics |
| K₂CO₃, Na₂CO₃ | Moderate | Widely used, often in aqueous solvent mixtures. Effective for many standard couplings.[3][6] |
| K₃PO₄ | Strong | Often effective for challenging couplings, including those with aryl chlorides.[3] |
| Cs₂CO₃ | Strong | Highly effective, but more expensive. Can be beneficial in difficult reactions.[1] |
| KF, CsF | Mild | Used when substrates are sensitive to stronger bases.[2] |
| Organic Bases (e.g., Et₃N, DIPEA) | Mild | Can be used in specific cases, particularly when inorganic bases cause solubility issues. |
Table 3: Common Solvents for Suzuki-Miyaura Reactions
| Solvent | Type | Common Use Cases |
| Toluene | Aromatic | Good for many standard reactions, often used with an aqueous base. |
| Dioxane, THF | Ether | Common ethereal solvents, frequently used in a mixture with water.[4] |
| DMF, DMAc | Amide | Polar aprotic solvents that can be effective but may be difficult to remove.[4] |
| Alcohols (e.g., EtOH, n-BuOH) | Protic | Can be used, and may promote the action of weaker bases.[2] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This is a generalized procedure and should be optimized for specific substrates.
-
Reagent Preparation: In a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. This can be done by evacuating and backfilling the vessel multiple times.[1]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. Bubble the inert gas through the solution for another 10-15 minutes to ensure thorough deoxygenation.[1] Finally, add the palladium catalyst (typically 0.5-5 mol%).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[7]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.[3]
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[7]
Protocol 2: High-Throughput Screening of Reaction Conditions
This protocol allows for the rapid optimization of reaction conditions using a 24-well plate.
-
Stock Solution Preparation:
-
Dispensing Reagents:
-
To each well of the 24-well plate containing a pre-weighed catalyst/ligand combination (typically 1-5 mol% Pd), add a stir bar.[2]
-
Add the substrate stock solution to each well.
-
Add the different base stock solutions to the designated wells.
-
-
Reaction and Analysis:
-
Seal the plate and place it on a heated stirring block.
-
Run the reactions at the desired temperature for a set amount of time.
-
After the reaction, quench the wells and analyze the product formation by LC-MS or GC-MS to determine the optimal conditions.
-
Visualizations
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: A workflow for troubleshooting low yields.
Caption: Decision tree for selecting key reaction components.
References
Technical Support Center: Boronic Acid Stability and Reactivity in the Presence of a Base
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of bases on boronic acid stability and reactivity.
Frequently Asked Questions (FAQs)
Q1: How does the presence of a base affect the structure of my boronic acid?
A1: The pH of a solution dictates the equilibrium between the neutral, trigonal planar form of a boronic acid (R-B(OH)₂) and its anionic, tetrahedral boronate form ([R-B(OH)₃]⁻).[1][2] Boronic acids are Lewis acids with a pKa of approximately 9.[3] As the pH of the solution increases beyond the pKa of the boronic acid, the equilibrium shifts towards the formation of the more nucleophilic tetrahedral boronate species through the addition of a hydroxide ion.[1][4] This transformation is critical for the reactivity of boronic acids in many reactions, including the Suzuki-Miyaura cross-coupling.[1]
Q2: What is protodeboronation and why is it a concern when using bases?
A2: Protodeboronation is a significant decomposition pathway for boronic acids, where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][5][6] This side reaction is a common cause of low yields in cross-coupling reactions.[7][8] The process is highly dependent on pH and can be accelerated in both acidic and, more frequently, basic conditions.[1] For many aryl boronic acids, the rate of protodeboronation increases at high pH due to the formation of the more reactive boronate anion.[1] However, the stability of the boronic acid is also influenced by the electronic properties of its organic substituent.[1]
Q3: My Suzuki-Miyaura coupling reaction is giving low yields. Could the base be the problem?
A3: Yes, the choice and handling of the base are critical for the success of a Suzuki-Miyaura coupling and can be a primary reason for low yields.[7][9] The base is essential to activate the boronic acid by converting it to the tetrahedral boronate, which is necessary for the transmetalation step of the catalytic cycle.[1] However, a base that is too strong or used in excess can promote the undesired protodeboronation of the starting material.[10] The purity of the base is also important; ensure it is of high quality and handled appropriately.[8]
Q4: Which base should I choose for my Suzuki-Miyaura coupling reaction?
A4: There is no single "best" base for all Suzuki-Miyaura couplings; the optimal choice depends on the specific substrates and reaction conditions.[11] Commonly used inorganic bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., KF, CsF).[7][12] Milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) are often beneficial for minimizing protodeboronation, especially with electron-deficient boronic acids.[8] For highly sensitive substrates, anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) may be necessary.[10]
Q5: How can I improve the stability of my boronic acid in basic conditions?
A5: To enhance the stability of boronic acids in the presence of bases, consider the following strategies:
-
Use of Protecting Groups: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), MIDA (N-methyliminodiacetic acid) ester, or an aryltrifluoroborate salt, can protect it from premature decomposition.[8][10][13] These derivatives often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[8]
-
Anhydrous Conditions: Since water can be a proton source for protodeboronation, using anhydrous conditions with a suitable base can be advantageous.[8]
-
Milder Bases: Employing milder bases can reduce the rate of base-mediated decomposition.[10]
-
Reaction Optimization: Shorter reaction times and lower temperatures can also help to minimize the degradation of sensitive boronic acids.[8]
Troubleshooting Guides
Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step |
| Inefficient Transmetalation | The chosen base may be too weak or not sufficiently soluble to activate the boronic acid.[10] Solution: Switch to a stronger, more soluble base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered.[9][10] |
| Catalyst Deactivation | Oxygen can deactivate the Pd(0) catalyst.[8] Solution: Ensure the reaction is performed under a rigorously inert atmosphere (e.g., argon or nitrogen) and use properly degassed solvents.[8][9] |
| Incorrect Base/Solvent Combination | The choice of base and solvent are often interdependent.[9] Solution: Consider solvent systems like dioxane/water with bases such as K₂CO₃ or K₃PO₄.[10] |
Issue 2: Significant Protodeboronation of Starting Material
| Possible Cause | Troubleshooting Step |
| Harsh Basic Conditions | Strong bases and the presence of water can accelerate protodeboronation, especially with electron-deficient or heteroaromatic boronic acids.[10] Solution: Use a milder base like KF or a base-free protocol if applicable.[10] For highly sensitive substrates, employ strictly anhydrous conditions.[10] |
| Elevated Temperatures | Higher reaction temperatures can increase the rate of protodeboronation.[10] Solution: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.[10] |
| Inherently Unstable Boronic Acid | Some boronic acids, such as certain 2-heterocyclic, vinyl, and cyclopropyl boronic acids, are known to be unstable.[14] Solution: Convert the boronic acid to a more stable derivative like a MIDA boronate or a trifluoroborate salt.[10] |
Data Presentation
Table 1: pKa Values of Selected Boronic Acids
| Boronic Acid | pKa | Reference(s) |
| Boric Acid | 9.24 | [15] |
| Phenylboronic Acid | ~8.7 - 9.0 | [16][17] |
| 4-Methoxyphenylboronic Acid | 9.25 | [16] |
| Methylboronic Acid | ~10.4 | |
| 2-Formylphenylboronic Acid | ~7.2 | [17] |
Note: pKa values can vary depending on the solvent and experimental conditions.
Table 2: Benchtop Stability of Boronic Acids vs. MIDA Boronates
This table summarizes the stability of various boronic acids and their corresponding MIDA boronates when stored on the benchtop under air, demonstrating the superior stability of the MIDA protected form.
| Entry | Boronic Acid/MIDA Boronate | % Remaining after 15 days (Boronic Acid) | % Remaining after ≥60 days (MIDA Boronate) | Reference(s) |
| 1 | 2-Furan | 58% | >95% | [18] |
| 2 | 2-Thiophene | 62% | >95% | [18] |
| 3 | 2-Pyrrole | 35% | >95% | [18] |
| 4 | (E)-prop-1-en-1-yl | 45% | >95% | [18] |
| 5 | Cyclopropyl | 70% | >95% | [18] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point and should be optimized for specific substrates.
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or its derivative (1.1-1.5 equiv), and the chosen base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[10]
-
Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.[10]
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, to a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[10]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[8]
Protocol 2: Stability Assessment of Boronic Acid by HPLC
This protocol outlines a stability-indicating HPLC method to quantify the degradation of a boronic acid under basic conditions.
-
Instrumentation: A standard HPLC system with a UV or Refractive Index (RI) detector.[5]
-
Column: A reverse-phase C18 column is a common choice.[5]
-
Mobile Phase: A mixture of acetonitrile and water is typically used. The pH of the aqueous portion can be adjusted with a suitable buffer to investigate pH-dependent stability.[5]
-
Procedure: a. Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile).[5] b. Prepare separate solutions of the boronic acid in buffers of varying pH (e.g., pH 7, 9, 11). c. At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot of each solution onto the HPLC system.[5] d. Monitor the peak area of the boronic acid peak and any new peaks corresponding to degradation products.[5] e. Calculate the percentage of the remaining boronic acid at each time point to determine its stability under the tested conditions.[5]
Mandatory Visualizations
Caption: Equilibrium between a boronic acid and its corresponding boronate in the presence of a base.
Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
Caption: Experimental workflow for assessing the pH-dependent stability of a boronic acid using HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. aablocks.com [aablocks.com]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
Characterizing 2,3-Dichloropyridine-4-boronic Acid: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the robust characterization of building blocks like 2,3-Dichloropyridine-4-boronic acid is paramount for ensuring the quality, reproducibility, and success of synthetic endeavors. This guide provides a comprehensive comparison of analytical methods for the characterization of this compound and its products, offering insights into their performance and detailed experimental protocols.
This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which is instrumental in the formation of carbon-carbon bonds for the creation of complex molecules.[1] Accurate determination of its purity and the characterization of its reaction products are critical for advancing drug discovery and development programs. This guide explores the application and comparative performance of key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Methods
The choice of an analytical method for characterizing this compound and its derivatives depends on the specific analytical need, such as purity determination, structural elucidation, or quantification of reaction products. The following tables provide a comparative summary of the performance of these techniques.
Table 1: Performance of Chromatographic Methods for Boronic Acid Analysis
| Parameter | HPLC-UV | UPLC-MS | GC-MS (with derivatization) |
| Primary Information | Purity, Quantification | Molecular Weight, Purity, Quantification | Molecular Weight, Structural Fragmentation |
| Limit of Detection (LOD) | ~0.1 µg/mL (estimated for analogous compounds) | 0.001–0.005 µg/L (for other analytes)[2] | Analyte dependent, typically in the low ppm range[3] |
| Limit of Quantification (LOQ) | ~0.3 µg/mL (estimated for analogous compounds) | 0.005–0.01 µg/L (for other analytes)[2] | Analyte dependent, typically in the low ppm range[3] |
| Linearity (R²) | >0.99 (typical) | >0.999[2] | >0.99 (typical) |
| Recovery | 95-105% (typical) | 89.3–119.9%[2] | Not broadly available for this specific compound |
| Precision (RSD) | < 2% (typical) | < 12%[2] | < 15% (typical) |
| Key Advantage | Robust, widely available, good for routine purity checks. | High sensitivity and selectivity, provides molecular weight confirmation. | Provides detailed fragmentation for structural elucidation of volatile derivatives. |
| Key Limitation | Lower sensitivity compared to MS methods. | Higher cost and complexity. | Requires derivatization for non-volatile boronic acids. |
Table 2: Performance of Spectroscopic Methods for Structural Elucidation
| Technique | Primary Information | Key Advantage | Key Limitation |
| ¹H NMR | Proton environment, structural connectivity. | Provides detailed structural information and is quantitative (qNMR). | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Carbon skeleton of the molecule. | Each unique carbon gives a distinct signal. | Lower sensitivity than ¹H NMR. |
| ¹¹B NMR | Confirmation of the boronic acid group and its coordination state. | Directly observes the boron atom. | Broad signals can sometimes make interpretation difficult. |
Comparison with Alternatives in Suzuki-Miyaura Coupling
The performance of this compound in synthetic applications, such as the Suzuki-Miyaura coupling, is a critical aspect of its characterization. A comparison with its isomers, 2,6-Dichloropyridine-3-boronic acid and 3,5-Dichloropyridine-4-boronic acid, provides valuable insights into the influence of the substitution pattern on reactivity and yield. While direct comparative studies under identical conditions are scarce, existing literature on the coupling of various chloropyridines allows for an estimation of their relative reactivity. The reactivity of halopyridines in Suzuki-Miyaura coupling is influenced by factors such as the electronic effects of the substituents and the position of the halogen.[4]
Table 3: Estimated Comparative Performance in Suzuki-Miyaura Coupling
| Boronic Acid Isomer | Expected Reactivity | Potential Yields | Notes |
| This compound | Moderate to High | Good to Excellent | The chlorine atoms activate the pyridine ring towards coupling. |
| 2,6-Dichloropyridine-3-boronic acid | High | Good to Excellent | Both chlorine atoms can potentially participate in coupling reactions.[5] |
| 3,5-Dichloropyridine-4-boronic acid | Moderate | Moderate to Good | The steric hindrance around the boronic acid group might be lower compared to other isomers. |
Note: The expected reactivity and yields are estimations based on general principles of Suzuki-Miyaura coupling and data from related compounds. Actual results may vary depending on the specific reaction conditions and coupling partners.
Experimental Protocols
Detailed methodologies are essential for the successful application of these analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
-
Instrumentation: A UPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or 10 mM ammonium acetate.[6]
-
Flow Rate: 0.4 mL/min.
-
MS Detection: ESI in positive or negative ion mode, depending on the analyte.
-
Sample Preparation: Dilute the sample in the initial mobile phase to a concentration suitable for MS detection (typically in the ng/mL to µg/mL range).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, splitting patterns, and integration of the aromatic protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon atoms.
-
¹¹B NMR: Acquire a boron spectrum to confirm the presence and environment of the boronic acid functionality.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the low volatility of boronic acids, derivatization is necessary for GC-MS analysis.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Derivatization Procedure: Dissolve ~1 mg of the sample in 100 µL of a dry, aprotic solvent (e.g., pyridine). Add 100 µL of BSTFA with 1% TMCS. Heat the mixture at 60-70°C for 30 minutes.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
MS Detection: Electron Ionization (EI) at 70 eV.
Visualizing Experimental Workflows
To provide a clearer understanding of the analytical process, the following diagrams illustrate a general workflow for the characterization of this compound and a typical Suzuki-Miyaura coupling reaction followed by product analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
A Comparative Guide to the NMR and Mass Spectrometry Analysis of Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
Substituted pyridines are fundamental heterocyclic scaffolds present in a vast array of pharmaceuticals, agrochemicals, and functional materials. The precise determination of their substitution pattern is a critical step in chemical synthesis and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two most powerful analytical techniques for this purpose. This guide provides a comparative analysis of their application in characterizing monosubstituted pyridines, supported by experimental data and detailed protocols.
Section 1: NMR Spectroscopy Analysis
NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For substituted pyridines, both ¹H and ¹³C NMR are invaluable for isomer differentiation.
The Influence of Substituents on Chemical Shifts
The electronic properties of a substituent significantly alter the electron density of the pyridine ring, leading to predictable shifts in the NMR spectra.
-
Electron-Donating Groups (EDGs) like amino (-NH₂) and methyl (-CH₃) groups increase electron density, particularly at the ortho (C2, C6) and para (C4) positions. This increased shielding results in an upfield shift (lower ppm values) for the corresponding proton and carbon signals.[1]
-
Electron-Withdrawing Groups (EWGs) such as a nitro (-NO₂) group decrease the electron density of the ring. This deshielding causes a downfield shift (higher ppm values) for the attached proton and carbon signals.[1]
Comparative ¹H NMR Data
The position of a substituent creates a unique spin system, resulting in distinct chemical shifts and coupling patterns for each isomer. The protons on a pyridine ring exhibit characteristic coupling constants (J-coupling), which are crucial for assignment. Typical ranges are: ³J (ortho) = 4.0-9.0 Hz, ⁴J (meta) = 1.0-3.0 Hz, and ⁵J (para) = 0.5-1.5 Hz.[1]
| Compound | Position | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | Substituent (ppm) |
| 2-Methylpyridine | 2-CH₃ | - | ~7.0-7.1 | ~7.5-7.6 | ~7.0-7.1 | ~8.4-8.5 | ~2.4 (s) |
| 3-Methylpyridine | 3-CH₃ | ~8.3-8.4 | - | ~7.4-7.5 | ~7.1-7.2 | ~8.3-8.4 | ~2.3 (s) |
| 4-Methylpyridine | 4-CH₃ | ~8.4-8.5 | ~7.1-7.2 | - | ~7.1-7.2 | ~8.4-8.5 | ~2.3 (s) |
| 2-Aminopyridine | 2-NH₂ | - | 6.57 | 7.42 | 6.78 | 8.05 | 5.8 (br s) |
| 3-Aminopyridine | 3-NH₂ | 8.02 | - | 7.05 | 7.01 | 8.09 | 3.6 (br s) |
| 4-Aminopyridine | 4-NH₂ | 8.07 | 6.59 | - | 6.59 | 8.07 | 5.9 (br s) |
| 2-Nitropyridine | 2-NO₂ | - | 8.35 | 8.01 | 7.65 | 8.75 | - |
| 3-Nitropyridine | 3-NO₂ | 9.15 | - | 8.45 | 7.60 | 8.80 | - |
| 4-Nitropyridine | 4-NO₂ | 8.85 | 8.40 | - | 8.40 | 8.85 | - |
Note: Chemical shifts are approximate and can vary with solvent and concentration. Data compiled and estimated from various NMR studies.
Comparative ¹³C NMR Data
¹³C NMR spectra provide direct information about the carbon skeleton. The substituent effects observed in ¹H NMR are also evident in the ¹³C chemical shifts.
| Compound | Position | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Substituent (ppm) |
| Pyridine (ref) | - | 150.0 | 123.8 | 135.9 | 123.8 | 150.0 | - |
| 2-Methylpyridine | 2-CH₃ | 157.7 | 122.2 | 135.8 | 120.5 | 149.2 | 24.5 |
| 3-Methylpyridine | 3-CH₃ | 149.9 | 132.8 | 136.5 | 123.3 | 147.1 | 18.4 |
| 4-Methylpyridine | 4-CH₃ | 149.8 | 124.7 | 147.0 | 124.7 | 149.8 | 21.2 |
| 2-Aminopyridine | 2-NH₂ | 158.9 | 113.6 | 137.8 | 110.8 | 148.5 | - |
| 3-Aminopyridine | 3-NH₂ | 140.8 | 135.2 | 123.8 | 121.9 | 144.1 | - |
| 4-Aminopyridine | 4-NH₂ | 150.4 | 109.2 | 155.5 | 109.2 | 150.4 | - |
| 3-Nitropyridine | 3-NO₂ | 151.8 | 132.5 | 135.9 | 123.8 | 146.9 | - |
Note: Chemical shifts are approximate and can vary with solvent and concentration. Data compiled from various NMR studies and databases.
Section 2: Mass Spectrometry Analysis
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation analysis, valuable structural information. While isomers of substituted pyridines have the same molecular weight, their fragmentation patterns can differ, aiding in their differentiation.[2]
Fragmentation Patterns of Pyridine Isomers
The position of the substituent influences the stability of the pyridine ring and directs the fragmentation pathways. Tandem MS (MS/MS) is often employed to isolate the molecular ion and induce further, more specific fragmentation, which can be highly characteristic of a particular isomer.[2]
-
2-Substituted Pyridines: Often exhibit unique fragmentation patterns involving interaction with the ring nitrogen.[2] For example, 2-picoline (2-methylpyridine) shows a characteristic loss of a hydrogen radical to form a stable pyridyl-methyl cation, followed by the loss of acetonitrile (CH₃CN).
-
3-Substituted Pyridines: Fragmentation is often dominated by the loss of the substituent followed by the characteristic fragmentation of the pyridine ring itself, which commonly involves the loss of HCN (m/z 27).
-
4-Substituted Pyridines: Similar to 3-substituted isomers, fragmentation often begins with substituent cleavage or rearrangement.
Comparative Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺˙) m/z | Key Fragment m/z | Identity of Fragment |
| 2-Methylpyridine | 93 | 92, 65, 66 | [M-H]⁺, [C₅H₅]⁺, [C₅H₆]⁺ |
| 3-Methylpyridine | 93 | 92, 66, 65 | [M-H]⁺, [C₅H₆]⁺, [C₅H₅]⁺ |
| 4-Methylpyridine | 93 | 92, 65, 66 | [M-H]⁺, [C₅H₅]⁺, [C₅H₆]⁺ |
| 2-Aminopyridine | 94 | 67, 66, 39 | [M-HCN]⁺˙, [C₄H₄N]⁺, [C₃H₃]⁺ |
| 3-Aminopyridine | 94 | 67, 66, 39 | [M-HCN]⁺˙, [C₄H₄N]⁺, [C₃H₃]⁺ |
| 4-Aminopyridine | 94 | 67, 66, 39 | [M-HCN]⁺˙, [C₄H₄N]⁺, [C₃H₃]⁺ |
| 3-Nitropyridine | 124 | 94, 78, 51 | [M-NO]⁺, [M-NO₂]⁺, [C₄H₃]⁺ |
Note: Data compiled from NIST Mass Spectrometry Data Center and general fragmentation principles. Relative abundances of fragments are key to differentiation.
Section 3: Experimental Protocols and Workflows
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the substituted pyridine sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1] Ensure the sample is fully dissolved.
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution (narrow, symmetrical peak shapes).
-
-
1D ¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum. A spectral width of 0-12 ppm is typically sufficient.
-
Use an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay of 1-2 seconds.
-
-
1D ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A spectral width of 0-160 ppm is standard for pyridines.
-
A larger number of scans is required due to the low natural abundance of ¹³C.
-
Use a relaxation delay of 2-5 seconds.
-
-
2D NMR Acquisition (if required): For complex or polysubstituted pyridines where signals overlap, 2D NMR is essential.[1]
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings, revealing proton connectivity.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons (one-bond ¹H-¹³C correlation).[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for assigning quaternary carbons and piecing together the molecular framework.[1]
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data. Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).
Protocol 2: Mass Spectrometry Sample Preparation and Analysis (LC-MS)
-
Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution by dissolving the sample in a suitable solvent like methanol or acetonitrile.[3]
-
Working Solution: Dilute the stock solution with an appropriate mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration in the range of 1-10 µg/mL.[3]
-
-
LC-MS System Setup:
-
Use a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., Triple Quadrupole or Orbitrap) with an electrospray ionization (ESI) source.[3]
-
Chromatography: If analyzing a mixture of isomers, an analytical column (e.g., C18) is required to separate them prior to MS analysis. A typical mobile phase could be a gradient of water and acetonitrile with a formic acid modifier.
-
Ionization: Operate the ESI source in positive ion mode, as pyridines readily form [M+H]⁺ ions.
-
MS Parameters: Set the capillary voltage (e.g., 3500 V), gas flow rates, and capillary temperature (e.g., 300°C) to optimal values for the instrument and analyte.[4]
-
-
Data Acquisition:
-
Full Scan MS: Acquire data over a relevant m/z range (e.g., 50-300 Da) to detect the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): Perform product ion scans by selecting the m/z of the molecular ion as the precursor. Collide the precursor ion with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate a characteristic fragmentation spectrum.
-
-
Data Analysis: Identify the molecular ion and analyze the fragmentation patterns in the MS/MS spectra to confirm the structure and differentiate between isomers.
Section 4: Visualization of Analytical Workflows
NMR Analysis Workflow
Mass Spectrometry Analysis Workflow
Conclusion
Both NMR and mass spectrometry are indispensable for the characterization of substituted pyridines. NMR provides unparalleled detail on the precise molecular structure and isomeric configuration through chemical shifts and coupling constants. Mass spectrometry offers high sensitivity for molecular weight determination and can differentiate isomers based on distinct fragmentation patterns, especially when coupled with chromatography and tandem MS techniques. For unambiguous structure elucidation, a combined approach utilizing both methods is the gold standard in modern chemical research and development.
References
A Researcher's Guide to HPLC Purity Analysis of Cross-Coupling Products: A Comparative Approach
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from discovery to application. This is particularly true for products of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are foundational in modern medicinal chemistry. High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), stand as the primary analytical techniques for this purpose. This guide provides a comparative overview of HPLC methods for the purity assessment of cross-coupling products, supported by experimental data and detailed protocols to aid in method selection and development.
The diverse nature of cross-coupling products, which often include biaryl and other conjugated systems, necessitates careful consideration of the HPLC method parameters to achieve optimal separation from starting materials, catalysts, and byproducts. Key factors in method development include the choice of stationary phase, mobile phase composition, and detector type.
Comparing Stationary Phases: C18 vs. Phenyl-Hexyl for Aromatic Analytes
The choice of HPLC column is paramount for achieving the desired selectivity and resolution. While C18 columns are the workhorse of reversed-phase chromatography, phenyl-based stationary phases can offer unique advantages for the analysis of aromatic cross-coupling products due to potential π-π interactions.
A comparative analysis of a standard C18 column versus a Phenyl-Hexyl column for the separation of a model Suzuki coupling product, 4-phenyltoluene, and potential aromatic impurities highlights the differences in selectivity.
| Parameter | C18 Column | Phenyl-Hexyl Column |
| Stationary Phase | Octadecylsilane | Phenyl-hexylsilane |
| Primary Interaction | Hydrophobic | Hydrophobic, π-π interactions |
| Selectivity for Aromatics | Good | Excellent |
| Typical Mobile Phase | Acetonitrile/Water or Methanol/Water | Acetonitrile/Water or Methanol/Water |
| Resolution (Product vs. Impurity) | 1.8 | 2.5 |
| Peak Tailing Factor (Product) | 1.2 | 1.1 |
| Analysis Time | 12 min | 10 min |
This data is a representative example compiled from typical performance characteristics and may vary based on specific analytical conditions.
The Phenyl-Hexyl column often provides enhanced selectivity and better peak shape for aromatic compounds, which can be attributed to the π-π interactions between the phenyl rings of the stationary phase and the analytes. This can be particularly advantageous when separating structurally similar aromatic impurities from the main product.
Experimental Protocol: A General HPLC Method for Suzuki Coupling Product Purity
This protocol outlines a starting point for the purity analysis of a typical biaryl product from a Suzuki coupling reaction.
1. Instrumentation:
-
HPLC or UPLC system with a UV-Vis or Photodiode Array (PDA) detector.
2. Column:
-
Reversed-phase C18 or Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm particle size for HPLC; 2.1 x 50 mm, 1.7 µm for UPLC).
3. Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes.
4. Flow Rate:
-
1.0 mL/min for HPLC; 0.4 mL/min for UPLC.
5. Column Temperature:
-
30 °C
6. Detection:
-
UV at 254 nm or PDA detection over a range of 200-400 nm.
7. Sample Preparation:
-
Dissolve a small amount of the reaction mixture or purified product in the initial mobile phase composition or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Workflow for HPLC Purity Assessment
The process of assessing the purity of cross-coupling products using HPLC can be visualized as a systematic workflow.
Key Impurities in Cross-Coupling Reactions
A successful HPLC method must be able to resolve the desired product from a variety of potential impurities, including:
-
Unreacted Starting Materials: Aryl halides and boronic acids/esters.
-
Homocoupling Products: Biaryls formed from the coupling of two identical starting materials.
-
Protodeboronation Products: The arene resulting from the cleavage of the C-B bond of the boronic acid.
-
Residual Palladium Catalyst: While typically present at low levels after workup, it can sometimes be detected by HPLC, often as a broad, late-eluting peak.
-
Ligand-Derived Impurities: Byproducts from the phosphine or N-heterocyclic carbene (NHC) ligands.
The Rise of UPLC for Enhanced Throughput and Resolution
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, operating at higher pressures than conventional HPLC. This results in significant improvements in resolution, sensitivity, and speed of analysis. For impurity profiling of complex cross-coupling reaction mixtures, UPLC can reveal minor impurities that may be co-eluted or go undetected with standard HPLC methods.
| Feature | HPLC | UPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Operating Pressure | Lower | Higher |
| Resolution | Good | Excellent |
| Analysis Time | Longer | Shorter (up to 10x faster) |
| Solvent Consumption | Higher | Lower |
| Sensitivity | Good | Higher |
Signaling Pathway of Method Development Logic
Developing a robust HPLC method for purity assessment involves a logical progression of steps, starting from understanding the analyte and culminating in a validated method.
Comparative Reactivity of Dichloropyridine Boronic Acid Isomers in Suzuki-Miyuura Coupling
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloropyridine boronic acids are versatile building blocks in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyuura coupling. The strategic placement of two chlorine atoms and a boronic acid group on the pyridine ring offers multiple points for diversification, enabling the synthesis of complex molecular architectures. However, the reactivity of these isomers can vary significantly depending on the substitution pattern. This guide provides a comparative analysis of the reactivity of 2,3-Dichloropyridine-4-boronic acid and its isomers, supported by available data and established principles of organic chemistry. The reactivity of these compounds is influenced by a combination of electronic and steric effects, which dictate the ease of oxidative addition and transmetalation in the Suzuki-Miyuura catalytic cycle.
Reactivity Comparison of Dichloropyridine Boronic Acid Isomers
The reactivity of dichloropyridine boronic acids in Suzuki-Miyuura coupling is predominantly governed by the electronic properties of the pyridine ring and steric hindrance around the reactive sites. The electron-deficient nature of the pyridine ring, enhanced by the presence of two electron-withdrawing chlorine atoms, generally increases its reactivity as an electrophile in cross-coupling reactions. However, the position of these chlorine atoms relative to each other and to the boronic acid group introduces subtle but significant differences in reactivity.
Positions ortho to the nitrogen atom (C2 and C6) are generally more electron-deficient and thus more activated towards oxidative addition of the palladium catalyst. Steric hindrance also plays a crucial role; bulky substituents near the chlorine atom can impede the approach of the palladium catalyst, slowing down the reaction.
While a direct, side-by-side quantitative comparison under identical reaction conditions is not extensively available in the literature, we can infer reactivity trends based on established principles and data from related systems. For instance, in dihalopyridines, coupling often occurs preferentially at the 2- or 6-position.[1][2] In 2,4-dichloropyrimidines, a related heterocyclic system, the C4 position is generally found to be more reactive.[3]
Table 1: Predicted Reactivity Trends and Available Data for Suzuki-Miyuura Coupling of Dichloropyridine Boronic Acids with Phenylboronic Acid
| Isomer | Structure | Predicted Relative Reactivity | Rationale for Predicted Reactivity | Example Yield (%) |
| This compound | ![]() | Moderate to High | The boronic acid at C4 is sterically accessible. The chlorine at C2 is activated by the adjacent nitrogen, while the chlorine at C3 is less so. Selective coupling at the C2 position would be expected. | Data not readily available |
| 2,5-Dichloropyridine-3-boronic acid | ![]() | High | The chlorine at C2 is highly activated by the ortho nitrogen and is sterically unhindered, making it the likely site of initial coupling.[4] | Good to excellent yields reported for C2 coupling of 2,5-dichloropyridine.[4][5] |
| 2,6-Dichloropyridine-4-boronic acid | ![]() | High | Both C2 and C6 positions are activated by the nitrogen. Symmetrical nature could lead to mono- or di-substituted products depending on the reaction conditions.[6] | High yields for mono- and di-alkylation have been reported for 2,6-dichloropyridine.[6] |
| 3,5-Dichloropyridine-4-boronic acid | ![]() | Low to Moderate | The chlorine atoms are meta to the nitrogen, making them less activated compared to ortho (C2/C6) positions. Reactivity would be lower than isomers with chlorine at the 2 or 6 position.[7] | Moderate yields expected. |
Note: The yields are context-dependent and can vary significantly with reaction conditions (catalyst, ligand, base, solvent, temperature). The provided yields are illustrative examples from related systems.
Experimental Protocols
The following is a general experimental protocol for a Suzuki-Miyuura coupling reaction involving a dichloropyridine boronic acid and an aryl halide. This protocol can be adapted and optimized for specific isomers and coupling partners.
General Procedure for Suzuki-Miyuura Coupling:
Materials:
-
Dichloropyridine boronic acid isomer (1.0 equiv)
-
Aryl halide (e.g., Phenylbromide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the dichloropyridine boronic acid, aryl halide, and base.
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the solvent and degas the mixture by bubbling the inert gas through it for another 10-15 minutes.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[8]
Mandatory Visualization
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to 2,3-Dichloropyridine-4-boronic acid and Its Boronate Esters in Modern Synthesis
In the landscape of modern synthetic chemistry, particularly in the realm of cross-coupling reactions pivotal to drug discovery and materials science, pyridine-based building blocks are of paramount importance. Among these, 2,3-Dichloropyridine-4-boronic acid and its corresponding boronate esters serve as critical reagents for introducing the 2,3-dichloropyridinyl moiety. This guide provides a detailed comparison of the free boronic acid with its common boronate esters (e.g., pinacol ester), supported by representative data and experimental protocols to aid researchers in selecting the optimal reagent for their specific applications.
Physicochemical and Performance Comparison
Boronic acids and their boronate ester derivatives, while serving a similar synthetic purpose, exhibit significant differences in their physical properties and reactivity profiles. These differences can have substantial implications for reaction setup, purification, and overall efficiency.
Generally, boronate esters, such as the commonly used pinacol ester (formed with pinacol), offer several advantages over their corresponding boronic acids. They tend to be more stable, often exhibiting a longer shelf-life and resistance to degradation via oxidation or dehydration. The crystalline nature and reduced polarity of boronate esters typically make them easier to handle and purify by standard techniques like column chromatography.
A significant advantage of boronate esters is their monomeric nature. Boronic acids have a propensity to form cyclic, trimeric anhydrides known as boroxines through dehydration. This process can complicate accurate reagent measurement and may impact reaction kinetics and yields. The formation of boroxines is a reversible equilibrium, the extent of which depends on the specific boronic acid and storage conditions.
| Property | This compound | This compound Pinacol Ester |
| Molecular Formula | C₅H₄BCl₂NO₂ | C₁₁H₁₄BCl₂NO₂ |
| Molecular Weight | 191.81 g/mol | 273.95 g/mol |
| Typical Form | White to off-white solid | White to off-white crystalline solid |
| Stability | Prone to dehydration to form boroxine | Generally more stable and less prone to decomposition |
| Solubility | Generally soluble in polar aprotic solvents (e.g., DMF, DMSO) | Soluble in a wider range of organic solvents (e.g., THF, Dioxane) |
| Handling | Can be challenging to accurately weigh due to boroxine formation. | Typically easier to handle and weigh accurately. |
| Chromatography | Can be difficult to purify via silica gel chromatography. | Generally straightforward to purify by silica gel chromatography. |
Experimental Protocols
The following sections provide detailed, representative protocols for the esterification of this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound Pinacol Ester
This protocol describes a common method for converting a boronic acid to its pinacol ester, which can enhance stability and handling properties.
Workflow for Pinacol Esterification
Navigating the Suzuki Coupling Landscape: A Guide to Alternatives for 2,3-Dichloropyridine-4-boronic Acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl structures, which are prevalent in numerous biologically active compounds. 2,3-Dichloropyridine-4-boronic acid serves as a valuable building block in this context, offering a scaffold for the creation of novel dichlorinated bipyridine derivatives. However, the exploration of alternative reagents is crucial for expanding synthetic possibilities, improving reaction efficiencies, and overcoming potential challenges associated with substrate availability and reactivity. This guide provides an objective comparison of alternatives to this compound, supported by experimental data to inform your synthetic strategies.
Alternatives to this compound
The primary alternatives to this compound in Suzuki coupling can be categorized into three main groups:
-
Isomeric Dichloropyridine Boronic Acids: These compounds offer the same dichloropyridine core but with different substitution patterns, leading to variations in reactivity and the synthesis of distinct structural isomers. Examples include 2,5-dichloropyridine-3-boronic acid, 2,6-dichloropyridine-3-boronic acid, and 3,5-dichloropyridine-4-boronic acid.
-
Other Dihalogenated Heterocyclic Boronic Acids: Expanding beyond the pyridine scaffold, dihalogenated boronic acids of other heterocycles, such as pyrimidines, present opportunities to introduce different electronic and structural properties into the final molecule. 2,4-Dichloropyrimidine-5-boronic acid is a notable example.
-
Stabilized Boronic Acid Derivatives: To address the inherent instability and potential for protodeboronation of some boronic acids, more stable derivatives have been developed. These include boronic acid pinacol esters and N-methyliminodiacetic acid (MIDA) boronates. These alternatives often exhibit enhanced stability, easier handling, and can be compatible with a broader range of reaction conditions.
Performance Comparison
The choice of a suitable alternative often depends on the desired final product, the reactivity of the coupling partner, and the specific reaction conditions. The following tables summarize quantitative data from various studies to provide a comparative overview of the performance of these alternatives in Suzuki coupling reactions. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.
Table 1: Suzuki Coupling Performance of Dichloropyridine Boronic Acid Isomers and a Dichloropyrimidine Alternative
| Boronic Acid/Ester | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,5-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | ~85 | [1] |
| 2,6-Dichloropyridine | Heptyl pinacol boronic ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | 1,4-Dioxane/H₂O | 100 | 24 | 94 | [2] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 | [3][4] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenyl-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | - | Good | [5] |
Table 2: Performance of Stabilized Boronic Acid Derivatives
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Pyridyl Pinacol Boronate Ester | Aryl Bromides | Pd₂(dba)₃ / Phosphine Oxide Ligand | Various | Dioxane | - | - | Modest | [6] |
| Neopentyl 3-pyridylboronic ester | 2-(4-bromophenyl)-1,3,4-oxadiazole | Pd-CataCXiumA-G3 | TMSOK | DME | - | - | - | [7] |
| 2-Chloro-5-pyrimidylboronic esters (Neopentyl) | Various | - | - | - | - | - | - | [7] |
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura coupling reaction involving a dihalogenated pyridine derivative. This protocol should be considered a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling of a Dichloropyridine with an Arylboronic Acid:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the dichloropyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%) and, if required, the ligand (e.g., SPhos, XPhos, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Factors Influencing Suzuki Coupling of Dichloropyridines
Caption: Key factors influencing the outcome of Suzuki coupling reactions with dichloropyridines.
Biological Screening of Synthesized Compounds
Caption: Conceptual workflow for the biological evaluation of synthesized dichlorinated bipyridines.[8][9]
Conclusion
While this compound is a valuable reagent, a range of viable alternatives exists for the synthesis of dichlorinated biaryl compounds via Suzuki-Miyaura cross-coupling. The choice of an alternative will be dictated by the specific synthetic target and desired properties of the final molecule. Isomeric dichloropyridine boronic acids, other dihalogenated heterocyclic boronic acids, and stabilized boronic acid derivatives each offer unique advantages. By carefully considering the factors outlined in this guide and leveraging the provided experimental frameworks, researchers can effectively navigate the Suzuki coupling landscape to access a diverse array of novel compounds for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Palladium Catalysts in Pyridine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a critical endeavor in medicinal chemistry and materials science, owing to their prevalence in a vast array of bioactive molecules and functional materials. Palladium-catalyzed cross-coupling reactions are indispensable tools for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the pyridine ring. The success of these transformations hinges on the judicious selection of a palladium catalyst system, which profoundly influences reaction yields, selectivity, and substrate scope. This guide offers a comparative analysis of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving pyridine substrates, supported by experimental data.
The Crucial Role of Ligands
The efficacy of a palladium catalyst is largely dictated by the nature of its supporting ligand. The ligand stabilizes the palladium center, modulates its reactivity, and influences the key steps of the catalytic cycle: oxidative addition, transmetalation (or related steps), and reductive elimination. For pyridine substrates, which can be challenging due to the coordinating nature of the ring nitrogen, the ligand choice is especially critical.
Common classes of ligands include:
-
Phosphines: Traditional ligands like triphenylphosphine (PPh₃) and bidentate ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) are effective for many standard couplings.[1] More recently, bulky, electron-rich phosphines like the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos) have shown superior performance for challenging substrates, including chloro-pyridines and sterically hindered coupling partners.[2]
-
N-Heterocyclic Carbenes (NHCs): These have emerged as powerful alternatives to phosphines. Their strong σ-donating ability and steric bulk create highly active and stable palladium complexes. NHC ligands have proven effective for promoting selective mono-arylation and for coupling unreactive chloro-pyridines, sometimes even at room temperature.[3][4]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds between a halopyridine and an organoboron compound. The choice of catalyst is vital, especially when dealing with less reactive chloropyridines or when regioselectivity is required with dihalopyridines.[1]
Performance Comparison of Palladium Catalysts in Suzuki-Miyaura Coupling
| Halopyridine Substrate | Boronic Acid | Catalyst System (Precursor / Ligand) | Base | Solvent | Temp. (°C) | Time | Yield (%) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 71[5] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (MW) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min | 81[5] |
| 4-Chlorotoluene* | Phenylboronic acid | Pd(OAc)₂ / XPhos (1.2 eq) | K₃PO₄ | MeOH/THF | RT | specified | 84[6] |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd(PEPPSI)(IPr) | Na₂CO₃ / KI / NaOAc | PEG400 | 60-100 | ~24 h | High C4-selectivity[4] |
| 2-Bromo-13α-estrone 3-ME | Phenylboronic acid | Pd(OAc)₂ / X-Phos (MW) | KOt-Bu | Toluene | 120 | 10 min | 94 |
| 3-Bromoquinoline | 2,3-Dichloro-4-pyridylboronic acid | Pd[P(tBu)₃]/Pd[PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | Reflux | 8-48 h | Increased Yield[7] |
Note: 4-Chlorotoluene is a model substrate for challenging aryl chlorides, providing insight into catalyst performance applicable to chloropyridines.
Key Insights:
-
For routine couplings of bromo- and iodopyridines, traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) often provide good to excellent yields.[1]
-
For the more challenging chloropyridines, advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos) or NHC ligands (e.g., IPr) are generally required.[1][4]
-
Microwave-assisted protocols can dramatically reduce reaction times while improving yields.[5]
-
Ligand-controlled regioselectivity is a powerful strategy. For instance, sterically hindered NHC ligands like IPr can favor coupling at the C4 position of 2,4-dichloropyridines, overriding the conventional C2 selectivity.[4]
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a pivotal reaction for synthesizing arylamines, a common motif in pharmaceuticals. The reaction couples an amine with an aryl halide. The development of several "generations" of bulky, electron-rich phosphine ligands has been instrumental in expanding the scope of this reaction to include a wide variety of amines and challenging aryl halides like chloropyridines.[2][8]
Performance Comparison of Palladium Catalysts in Buchwald-Hartwig Amination
| Aryl Halide Substrate | Amine | Catalyst System (Precursor / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield |
| Haloarenes | Various Amines | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 | 0.17 | Good to Excellent[2] |
| Haloarenes | Various Amines | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 110 | - | High[2] |
| 2-Bromo-13α-estrone 3-ME | Aniline | Pd(OAc)₂ / X-Phos (MW) | KOt-Bu | Toluene | 120 | 10 min | 91[9] |
| 2,6-Dibromopyridine | Morpholine | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80 | - | - |
| Aryl Bromides | Secondary Amines | Pd(dba)₂ / Tol-BINAP | NaOt-Bu | Toluene | 80 | 17 | 88% |
Key Insights:
-
Bulky, electron-rich biaryl phosphine ligands such as X-Phos, SPhos, and BINAP are highly effective for the amination of pyridyl halides.[2]
-
The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) are critical parameters that must be optimized for specific substrate combinations.[2][9]
-
Air-stable Pd(I) dimer precatalysts featuring biaryl phosphine ligands have been developed, offering an expansion of the user-friendly catalyst toolbox for this transformation.[10]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a dual catalyst system of palladium and a copper(I) co-catalyst.[11] This reaction is instrumental in synthesizing alkynyl-substituted pyridines.[3] Copper-free variations have also been developed to prevent the common side reaction of alkyne homocoupling.[12]
Performance Comparison of Palladium Catalysts in Sonogashira Coupling
| Halopyridine Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromo-2-aminopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | up to 96[13] |
| 2,6-Dibromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60-80 | - | - |
| 4-Iodo-anisole | Phenylacetylene | FibreCat® 1001 (Flow) | DIPEA | THF | 100 | <10 min | >99 (Conversion) |
| Aryl Iodides/Bromides | Terminal Alkynes | Dendritic Pd(II)-phosphine complex | Et₃N | Et₃N | 25-120 | - | Good[11] |
Key Insights:
-
The classic PdCl₂(PPh₃)₂/CuI system is a reliable choice for many Sonogashira couplings of bromopyridines.[3]
-
For more specialized applications, catalyst systems can be optimized. For example, using Pd(CF₃COO)₂ with PPh₃ and CuI has shown excellent yields for coupling 2-amino-3-bromopyridines.[13]
-
Heterogeneous and immobilized catalysts, such as FibreCat®, offer significant advantages for continuous flow applications, enabling rapid catalyst screening and easier product purification.[12]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the coupling reactions discussed.
General Protocol for Suzuki-Miyaura Coupling
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the halopyridine (1.0 mmol), the organoboron reagent (1.1-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol). Add a degassed solvent or solvent mixture (e.g., 1,4-dioxane/water).[5] The reaction mixture is then heated (e.g., 80-100 °C) with vigorous stirring for the specified time, monitoring progress by TLC or GC-MS.[3][5] Upon completion, the reaction is cooled, quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, followed by purification via column chromatography.[3]
General Protocol for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (e.g., X-Phos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv).[2] The halopyridine (1.0 equiv) and the amine (1.2 equiv) are then added, followed by an anhydrous, degassed solvent (e.g., toluene). The vessel is sealed and heated (e.g., 80-110 °C) until the starting material is consumed. After cooling, the reaction is quenched with water and the product is extracted, dried, and purified.[2]
General Protocol for Sonogashira Coupling
To a flask under an inert atmosphere, add the halopyridine (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[3] Add an anhydrous, degassed solvent (e.g., DMF or Et₃N) followed by a base (e.g., Et₃N, 2-3 equiv).[3] The terminal alkyne (1.1-1.2 equiv) is then added dropwise. The mixture is heated (e.g., 60-100 °C) and the reaction progress is monitored.[3][13] Upon completion, the mixture is cooled, quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted, purified, and characterized.[3]
Visualizing Experimental and Logical Workflows
Diagrams can clarify complex processes and relationships in catalyst selection and experimental execution.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.[3]
Caption: Catalyst selection logic based on pyridine substrate and desired coupling reaction. Caption: Catalyst selection logic based on pyridine substrate and desired coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. thalesnano.com [thalesnano.com]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [file.scirp.org]
A Comparative Guide to Thermal and Microwave Heating in Suzuki Reactions
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds to create biaryl compounds, which are pivotal in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The method of heating the reaction mixture—either through conventional thermal means or microwave irradiation—can significantly impact the reaction's efficiency, speed, and yield. This guide provides an objective comparison of these two heating methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal conditions for their synthetic needs.
Performance Comparison: Thermal vs. Microwave Heating
Microwave-assisted organic synthesis has gained considerable traction due to its ability to dramatically accelerate reaction times and often improve yields compared to traditional heating methods.[3][4] In the context of Suzuki reactions, microwave heating offers several distinct advantages, including rapid and uniform heating of the reaction mixture, which can minimize the formation of byproducts.[5][6]
One of the most significant advantages of microwave irradiation is the drastic reduction in reaction time, often from hours to minutes.[7][8] For instance, a Suzuki coupling that takes approximately 24 hours under thermal conditions can be completed in just 20 minutes with microwave assistance, representing a 72-fold increase in the reaction rate.[8][9] This rapid heating is a result of the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient energy transfer.[4]
Improved yields are another frequently cited benefit of microwave-assisted Suzuki reactions.[7] By minimizing the time the reaction mixture is held at high temperatures, the decomposition of sensitive substrates and products can be reduced, leading to cleaner reactions and higher isolated yields.[3] Furthermore, microwave reactors offer precise control over temperature and pressure, enhancing the reproducibility of experimental results.[4][7]
While microwave heating presents numerous benefits, conventional thermal heating remains a viable and widely used method. In some cases, particularly for reactions that are already very fast, the difference in yield and reaction time between the two methods may be negligible.[4] However, for the majority of Suzuki couplings, especially those involving less reactive substrates or requiring high temperatures, microwave irradiation typically offers a more efficient and controlled approach.[10]
Quantitative Data Summary
The following table summarizes the key quantitative differences between thermal and microwave heating for Suzuki reactions based on reported experimental data.
| Parameter | Conventional Thermal Heating | Microwave Heating |
| Reaction Time | Hours (e.g., 3.5 - 24 hours)[9] | Minutes (e.g., 10 - 20 minutes)[9] |
| Typical Yields | Good to Excellent | Often higher than thermal methods[7][9] |
| Temperature Control | Less precise, relies on external heating | Highly precise and uniform[4][7] |
| Rate Enhancement | Baseline | Up to 72-fold increase over thermal[8][9] |
| Side Reactions | More prevalent with prolonged heating | Minimized due to shorter reaction times[3] |
Experimental Protocols
Below are representative experimental protocols for both conventional thermal and microwave-assisted Suzuki reactions.
Microwave-Assisted Suzuki Coupling Protocol [7]
-
Reaction Setup: In a microwave reactor vial, combine the aryl halide (1.0 equiv), the desired boronic acid (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%), and potassium carbonate (K₂CO₃) (3.0 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4 mL and 2 mL, respectively).
-
Inert Atmosphere: Seal the vial under an argon or nitrogen atmosphere.
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate the reaction mixture at 100 °C for 15 minutes.
-
Workup: After cooling, extract the reaction mixture with ethyl acetate. Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield the crude product, which can be further purified by chromatography.
Conventional Thermal Heating Suzuki Coupling Protocol [11]
-
Reaction Setup: In a round-bottomed flask equipped with a stir bar, combine 5-iodovanillin (1.0 mmol), phenylboronic acid (1.0 mmol), Amberlite IRA-400(OH) ion-exchange resin (~0.5 g), and palladium(II) acetate [Pd(OAc)₂] (2 mg, 0.01 mmol).
-
Solvent Addition: Add 3 mL of water and 1 mL of 95% ethanol. The mixture should turn brown upon the addition of the palladium catalyst.
-
Heating: Seal the flask with a septum and place it in a hot water bath at 60°C for 5 minutes.
-
Solubilization: Add additional 95% ethanol dropwise (up to 3 mL) until most of the solute has dissolved.
-
Reaction: Allow the mixture to react with vigorous stirring for one to two hours.
-
Workup and Purification: Heat the reaction mixture to about 50°C and perform a hot gravity filtration. Cool the filtrate in an ice bath to crystallize the product.
Visualizing the Suzuki Reaction Workflow
The following diagram illustrates the general workflow for a Suzuki cross-coupling reaction, highlighting the key steps from reactant preparation to product isolation.
Caption: General workflow of the Suzuki cross-coupling reaction.
The catalytic cycle of the Suzuki reaction involves three main steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the catalyst.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajuronline.org [ajuronline.org]
- 5. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki–Miyaura cross-coupling reactions using a low-leaching and highly recyclable gold-supported palladium material and two types of microwave equipments - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. rose-hulman.edu [rose-hulman.edu]
Yield comparison between different bases in Suzuki coupling of dichloropyridines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, pivotal for the formation of carbon-carbon bonds in the synthesis of pharmaceuticals and functional materials. Dichloropyridines are valuable, cost-effective building blocks, but their successful functionalization via Suzuki coupling is highly dependent on the careful selection of reaction parameters, most notably the base. The choice of base can significantly influence reaction yield, rate, and selectivity.
This guide provides an objective comparison of the performance of different bases in the Suzuki coupling of dichloropyridines, supported by experimental data, to aid in the selection of the optimal conditions for a given synthetic goal.
The Crucial Role of the Base
In the Suzuki-Miyaura catalytic cycle, the base plays a critical role in the transmetalation step.[1][2] It activates the organoboron species, typically a boronic acid, to form a more nucleophilic boronate "ate" complex. This complex then readily transfers its organic substituent to the palladium(II) center, facilitating the C-C bond formation. The strength, solubility, and nature of the base can therefore dramatically affect the overall efficiency of the reaction.[1][3]
Comparative Performance of Different Bases
The selection of an appropriate base is critical for the success of a Suzuki-Miyaura coupling reaction involving dichloropyridines. A variety of inorganic bases have been successfully employed, with their performance often depending on the specific substrates and reaction conditions.
Commonly used bases include:
-
Carbonates: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are widely used, often in aqueous solvent mixtures.[3]
-
Phosphates: Potassium phosphate (K₃PO₄) is another effective inorganic base.[3][4]
-
Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) can be employed, though their high basicity may not be suitable for all substrates.[5]
-
Alkoxides: Stronger bases like potassium tert-butoxide (KOtBu) and lithium tert-butoxide (LiOtBu) have been shown to be highly effective, particularly for sterically hindered substrates or less reactive chloro-pyridines.[5][6]
The following table summarizes quantitative data on the impact of different bases on the yield of Suzuki coupling reactions involving dichloropyridines and related halopyridines.
| Dichloropyridine Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOtBu | Dioxane/H₂O (4:1) | 100 | Not Specified | 94 | [6][7] |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | DMF/H₂O (3:3.5) | 60-80 | 12-24 | ~95 | [3][8] |
| Halopyridine (general) | Sterically bulky arylboronic acid | Not Specified | Na₂CO₃ | DME | Not Specified | Extended | Very Low | [5] |
| Halopyridine (general) | Sterically bulky arylboronic acid | Not Specified | NaOH | DME | Not Specified | Not Specified | Moderate | [5] |
| Halopyridine (general) | Sterically bulky arylboronic acid | Not Specified | NaOEt | DME | Not Specified | Not Specified | Good | [5] |
| Halopyridine (general) | Sterically bulky arylboronic acid | Not Specified | KOtBu | DME | Not Specified | Not Specified | High | [5] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 0.33 (MW) | 80 | [9][10] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Suzuki-Miyaura coupling reactions of dichloropyridines using different bases.
General Protocol for Suzuki Coupling of 2,3,5-Trichloropyridine with an Arylboronic Acid[8]
-
Reaction Setup: To a Schlenk flask, add 2,3,5-trichloropyridine, the arylboronic acid (1.1 equivalents), sodium carbonate (Na₂CO₃, 2 equivalents), and palladium(II) acetate (Pd(OAc)₂, 0.5 mol%).
-
Degassing: Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
-
Solvent Addition: Add a degassed 3.5:3 mixture of water and N,N-Dimethylformamide (DMF) via syringe.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol for Suzuki Coupling of 2,6-Dichloropyridine with an Alkyl Boronic Pinacol Ester[6]
-
Reaction Setup: A reaction vessel is charged with 2,6-dichloropyridine (1.0 equivalent), heptyl boronic pinacol ester (2.3 equivalents), Palladium(II) acetate (1 mol%), and Ad₂PⁿBu (3 mol%).
-
Solvent and Base Addition: A 4:1 mixture of dioxane and water is added as the solvent, followed by the addition of Lithium tert-butoxide (LiOtBu) as the base.
-
Reaction: The mixture is then heated to 100 °C and stirred until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Work-up and Purification: The product, 2,6-diheptylpyridine, is then isolated and purified using standard procedures.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the Suzuki-Miyaura coupling of dichloropyridines.
Caption: Generalized workflow for Suzuki coupling.
Conclusion
The choice of base is a critical parameter in the Suzuki-Miyaura coupling of dichloropyridines. While common inorganic bases like carbonates and phosphates are effective in many cases, stronger bases such as alkali metal tert-butoxides can provide significantly higher yields, especially for more challenging substrates. The optimal base for a specific transformation will depend on the reactivity of the dichloropyridine, the nature of the boronic acid or ester, and the chosen catalyst system. Therefore, a screening of different bases is often a prudent step in optimizing the reaction conditions for the synthesis of target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Stille and Suzuki Coupling for the Synthesis of Biarylpyridines
For Researchers, Scientists, and Drug Development Professionals
The construction of biarylpyridine moieties is a cornerstone in the synthesis of a vast array of functional molecules, from pharmaceuticals to advanced materials. Among the repertoire of cross-coupling reactions, the Stille and Suzuki-Miyaura couplings have emerged as two of the most powerful and versatile methods for forging the crucial carbon-carbon bond between an aryl group and a pyridine ring. This guide provides an objective comparison of these two indispensable synthetic strategies, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific synthetic challenges.
At a Glance: Stille vs. Suzuki Coupling
| Feature | Stille Coupling | Suzuki Coupling |
| Organometallic Reagent | Organostannanes (e.g., R-SnBu₃) | Organoboron compounds (e.g., R-B(OH)₂, R-B(pin)) |
| Key Advantages | - Excellent functional group tolerance.[1][2] - Organostannanes are generally stable to air and moisture.[1][3] - Often proceeds under neutral or mild conditions.[1] | - Low toxicity of boron reagents and byproducts.[1] - Boronic acids are often commercially available. - Boron byproducts are typically water-soluble and easily removed.[1] |
| Key Disadvantages | - High toxicity of organotin reagents and byproducts.[3][4] - Difficult removal of tin byproducts.[1] | - Requires a base for activation of the organoboron reagent.[1] - Some pyridylboronic acids can be unstable.[5] - Can be sensitive to sterically hindered substrates.[2] |
| Catalyst Inhibition | Less prone to inhibition by the pyridine nitrogen. | More susceptible to catalyst inhibition by the basic pyridine nitrogen. |
Performance Comparison: Experimental Data
The choice between Stille and Suzuki coupling is often dictated by the specific substrates and the desired outcome. The following tables summarize quantitative yield data from various studies, highlighting the performance of each reaction in the synthesis of biarylpyridines.
Table 1: Synthesis of 4-Arylpyridines from 4-Bromopyridine
| Arylating Reagent | Coupling Method | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Arylstannane | Stille | Pd(OAc)₂ / XPhos | DMSO | 100 | 4 | 47 | [2] |
| Arylboronic Acid | Suzuki | Pd(OAc)₂ / XPhos | Dioxane | 80 | 16 | 0 | [2] |
Table 2: Synthesis of 2-Arylpyridines from 2-Bromopyridine
| Arylating Reagent | Coupling Method | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylstannane | Stille | PdCl₂(PPh₃)₂ | - | Toluene | Reflux | 65-85 | [6] |
| Phenylboronic Acid | Suzuki | Pd(OAc)₂ | K₂CO₃ | Isopropanol/H₂O | 80 | ~90 | [7] |
Table 3: Synthesis of 3-Arylpyridines from 3-Bromopyridine
| Arylating Reagent | Coupling Method | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Arylstannane | Stille | PdCl₂(dppf) | - | DMF | 80 | 70-90 | [1] |
| Phenylboronic Acid | Suzuki | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 80-90 | 85 | [8] |
Reaction Mechanisms
The catalytic cycles for both the Stille and Suzuki couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the requirements for the transmetalation step.
Stille Coupling Catalytic Cycle
The Stille coupling typically proceeds under neutral conditions, with the organostannane being sufficiently reactive to undergo transmetalation directly with the palladium(II) complex.[3]
Suzuki Coupling Catalytic Cycle
In contrast to the Stille coupling, the Suzuki-Miyaura reaction requires a base to activate the organoboron reagent, forming a more nucleophilic borate species that facilitates the transmetalation step.[9]
Experimental Protocols
The following are representative experimental protocols for the Stille and Suzuki coupling reactions for the synthesis of biarylpyridines. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
General Protocol for Stille Coupling of a Bromopyridine
Materials:
-
Bromopyridine (1.0 mmol, 1.0 equiv)
-
Aryltributylstannane (1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene or DMF)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the bromopyridine (1.0 mmol) and the palladium catalyst (0.05 mmol).
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add the anhydrous and degassed solvent (5-10 mL) via syringe.
-
Add the aryltributylstannane (1.1 mmol) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.[10]
-
Filter the slurry through celite, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biarylpyridine.
General Protocol for Suzuki Coupling of a Bromopyridine
Materials:
-
Bromopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)
-
Anhydrous and degassed solvent system (e.g., 1,4-dioxane/water, 4:1)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry Schlenk flask or reaction vial, add the bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (0.03 mmol).[8]
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.[8]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel to obtain the pure biarylpyridine.
Logical Workflow for Method Selection
The choice between Stille and Suzuki coupling can be guided by a logical workflow that considers the properties of the substrates and the desired outcome.
Conclusion
Both the Stille and Suzuki-Miyaura couplings are powerful and indispensable transformations for the synthesis of biarylpyridines. The Suzuki coupling is often the method of choice due to the low toxicity of the boron reagents and the ease of byproduct removal, making it particularly attractive for applications in pharmaceutical and medicinal chemistry.[1] However, for substrates with sensitive functional groups that are incompatible with basic conditions, or in cases where significant steric hindrance is a factor, the Stille coupling often proves to be the more robust and higher-yielding option, despite the significant toxicity concerns and purification challenges associated with organotin compounds.[2] The ultimate decision will be guided by the specific requirements of the synthetic target, including the presence of sensitive functionalities, the availability and stability of starting materials, scalability, and safety considerations.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Stille Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Pyridine Boronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmaceutical candidates is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, binding affinity, and bioavailability. Pyridine scaffolds are also ubiquitous in drug discovery. Consequently, fluorinated pyridine boronic acids are critical building blocks for the synthesis of novel therapeutics. This guide provides an objective comparison of the reactivity of fluorinated and non-fluorinated pyridine boronic acids, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction, supported by experimental data.
The Impact of Fluorination on Reactivity in Suzuki-Miyaura Coupling
The introduction of a highly electronegative fluorine atom to the pyridine ring significantly influences the reactivity of the corresponding boronic acid in Suzuki-Miyaura coupling. The strong electron-withdrawing nature of fluorine decreases the electron density of the pyridine ring.[1] This, in turn, increases the Lewis acidity of the boronic acid moiety.[1]
While increased Lewis acidity can sometimes be beneficial in catalytic cycles, it can be detrimental in the context of Suzuki-Miyaura coupling with pyridine boronic acids.[1] The transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst, is often the rate-limiting step of the catalytic cycle. It has been observed that pyridine boronic acids with electron-donating or only slightly electron-withdrawing groups tend to provide better yields in Suzuki-Miyaura couplings compared to their more electron-poor counterparts.[1] This suggests that non-fluorinated pyridine boronic acids are generally more reactive in this transformation.[1]
The decreased reactivity of fluorinated pyridine boronic acids is analogous to the lower yields observed with other electron-deficient boronic acids, such as 4-cyanophenyl boronic acid, when compared to more electron-rich analogs like 4-methoxyphenyl boronic acid.[1]
Quantitative Performance Comparison
| Boronic Acid/Ester | Product | Yield (%) |
| 3-Pyridyl boronic ester | 2-(Pyridin-3-yl)pyridine | 43 |
| 4-Pyridyl boronic ester | 2-(Pyridin-4-yl)pyridine | 41 |
| 4-Methoxyphenyl boronic acid | 2-(4-Methoxyphenyl)pyridine | 52 |
| 4-Cyanophenyl boronic acid | 2-(4-Cyanophenyl)pyridine | 39 |
Reaction Conditions: PyFluor (0.3 mmol), boronic acid pinacol ester (0.45 mmol) or boronic acid (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), in a dioxane/H₂O mixture at elevated temperatures. Data adapted from Rueda-Espinosa et al.[2][3]
The data illustrates that boronic acids with electron-withdrawing groups (e.g., 4-cyanophenyl) tend to give lower yields compared to those with electron-donating groups (e.g., 4-methoxyphenyl). Given that fluorine is a strong electron-withdrawing group, it is anticipated that a fluorinated pyridine boronic acid would exhibit reactivity more akin to the 4-cyanophenyl boronic acid, resulting in lower yields compared to its non-fluorinated counterpart under similar conditions.[1]
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction of a generic pyridine boronic acid with an aryl halide. These protocols can be adapted for both fluorinated and non-fluorinated pyridine boronic acids, although optimization may be required for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
Pyridine boronic acid (fluorinated or non-fluorinated) (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-2 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, 2-4 mol%)
-
Base (e.g., K₂CO₃, KF, 2.0-3.0 equiv)
-
Degassed solvent (e.g., dioxane, toluene, or an aqueous mixture)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide, the pyridine boronic acid, the base, the palladium catalyst, and the ligand (if applicable).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Specific Protocol for 2-Fluoropyridine-3-boronic acid
Materials:
-
(Hetero)aryl halide (1.0 equiv)
-
2-Fluoropyridine-3-boronic acid (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
2-(Dicyclohexylphosphino)biphenyl (3.0 mol%)
-
Potassium Fluoride (KF) (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube, combine the (hetero)aryl halide, 2-fluoropyridine-3-boronic acid, and KF.
-
Inert Atmosphere: Seal the tube with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle three times.
-
Reagent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a concentration of ~0.2 M with respect to the halide. Add the catalyst and ligand.
-
Reaction: Replace the septum with a Teflon screw cap, seal the vessel tightly, and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Work-up and Purification: Follow the general work-up and purification procedure described above.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The effect of fluorine substitution on the reactivity of pyridine boronic acids.
References
Safety Operating Guide
Safe Disposal of 2,3-Dichloropyridine-4-boronic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the disposal of 2,3-Dichloropyridine-4-boronic acid, ensuring that operational procedures minimize risk and adhere to environmental standards.
Hazard Profile and Safety Summary
This compound is classified as a hazardous substance, requiring careful management throughout its lifecycle, from use to disposal. Key hazard information is summarized below.
| Hazard Classification | GHS Codes | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1] |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[3] |
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment.
| PPE Type | Specification | Purpose |
| Eye Protection | Goggles (EN 166 or equivalent) | Protects against splashes and dust.[1] |
| Hand Protection | Protective gloves | Prevents skin contact.[1] |
| Body Protection | Long-sleeved clothing/Lab coat | Minimizes skin exposure.[1] |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator | Required when ventilation is inadequate or dust is present.[1] |
Experimental Protocol: Waste Disposal Procedure
The following step-by-step procedure outlines the recommended method for the disposal of this compound waste in a laboratory setting. This procedure is designed to mitigate the acidic and halogenated hazards of the compound.
Materials:
-
Waste this compound (solid or in solution)
-
Designated hazardous waste container (clearly labeled)
-
Mild basic solution (e.g., sodium bicarbonate solution)
-
pH indicator strips or pH meter
-
Appropriate PPE (goggles, gloves, lab coat)
-
Chemical fume hood
Procedure:
-
Segregation of Waste:
-
Collect all waste containing this compound in a designated, properly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed. As a halogenated organic compound, it should be segregated with similar waste.
-
-
Neutralization of Acidity (for aqueous solutions):
-
Perform this step in a certified chemical fume hood.
-
If the waste is an aqueous solution, the acidity of the boronic acid group should be neutralized.
-
Slowly add a mild basic solution, such as sodium bicarbonate, to the waste solution while stirring.
-
Monitor the pH of the solution using pH strips or a calibrated pH meter.
-
Continue adding the basic solution until the pH is neutral (approximately 7.0). Avoid over-basification.
-
-
Containerization and Labeling:
-
For solid waste, ensure it is placed in a sealed, durable container.
-
For neutralized aqueous waste, transfer it to a designated halogenated organic waste container.
-
The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other components of the waste stream.
-
-
Storage and Disposal:
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company.
-
Always follow your institution's and local regulations for hazardous waste disposal.[1][2]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2,3-Dichloropyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2,3-Dichloropyridine-4-boronic acid. Adherence to these protocols is essential for ensuring personal safety, maintaining a secure laboratory environment, and complying with regulatory standards.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. It is known to cause skin and serious eye irritation.[1][2] Therefore, a comprehensive personal protective equipment (PPE) plan is mandatory for all personnel handling this compound.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles compliant with European Standard EN 166.[1] | Protects against dust, splashes, and fumes that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant protective gloves (e.g., nitrile or neoprene).[1][3] | Prevents skin contact, which can cause irritation.[1][2] |
| Skin and Body Protection | Long-sleeved laboratory coat.[1] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required when handling the solid compound, particularly if there is a potential for dust generation or when working with concentrations above the exposure limit.[1] | Minimizes the inhalation of dust or aerosols, which may cause respiratory irritation. |
Operational and Disposal Plans
All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
Experimental Protocol: Safe Handling Workflow
The following diagram outlines the essential steps for the safe handling of this compound, from preparation to disposal.
Storage:
-
Store in a cool, dry, and well-ventilated area.[3]
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal:
-
This compound and any contaminated materials should be treated as hazardous waste.[1]
-
Do not dispose of this chemical down the drain or in regular trash.[4]
-
Waste should be collected in clearly labeled, sealed containers.
-
Disposal must be conducted by a licensed waste disposal company in accordance with local and national regulations.[2]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
Ingestion: Rinse mouth. Get medical attention if you feel unwell.[1]
References
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




